molecular formula C26H31FN7O6P B1683942 Barasertib CAS No. 722543-31-9

Barasertib

Cat. No.: B1683942
CAS No.: 722543-31-9
M. Wt: 587.5 g/mol
InChI Key: GBJVVSCPOBPEIT-UHFFFAOYSA-N
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Description

AZT-1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide(HQPA) and is converted rapidly to the active AZD1152-HQPA in plasma. It has a role as a prodrug, an antineoplastic agent and an Aurora kinase inhibitor. It is a member of quinazolines, a monoalkyl phosphate, an anilide, a member of monofluorobenzenes, a member of pyrazoles, a secondary amino compound, a secondary carboxamide and a tertiary amino compound. It is functionally related to an AZD-1152.
Barasertib has been used in trials studying the treatment of Tumors, Lymphoma, Solid Tumors, Solid Tumours, and Myeloid Leukemia, among others.
This compound is an orally bioavailable, small-molecule, dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA) with potential antineoplastic activity. Upon administration and rapid conversion from the prodrug form in plasma, AZD1152-HQPA specifically binds to and inhibits Aurora kinase B, which results in the disruption of spindle checkpoint functions and chromosome alignment and, so, the disruption of chromosome segregation and cytokinesis. Consequently, cell division and cell proliferation are inhibited and apoptosis is induced in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00222583
Record name Barasertib
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Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

722543-31-9
Record name Barasertib
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Record name Barasertib [INN]
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Record name Barasertib
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Record name BARASERTIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Barasertib mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Barasertib

Executive Summary

This compound (AZD1152) is a highly potent and selective, second-generation inhibitor of Aurora B kinase, a key regulator of mitosis. It is administered as a dihydrogen phosphate prodrug (AZD1152) that undergoes rapid conversion in plasma to its active moiety, this compound-HQPA (hydroxyquinazoline pyrazol anilide).[1][2][3] The primary mechanism of action of this compound-HQPA is the competitive inhibition of the ATP-binding pocket of Aurora B kinase, leading to disruption of critical mitotic events.[3][4] This disruption results in failed cytokinesis, endoreduplication, polyploidy, and subsequent apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated its activity against a range of hematologic and solid tumors, particularly those with high mitotic rates.[1][4][5]

Core Mechanism of Action: Selective Aurora B Kinase Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in the regulation of the cell cycle.[6][7] this compound-HQPA is a highly selective inhibitor of Aurora B, a component of the Chromosomal Passenger Complex (CPC).[4] The CPC is critical for ensuring proper chromosome alignment and segregation during mitosis.

This compound-HQPA exerts its inhibitory effect by competing with ATP for the kinase's binding site.[3][4] This potent and selective inhibition disrupts the downstream phosphorylation of key Aurora B substrates, most notably Histone H3 at Serine 10.[1][7] This inhibition leads to a cascade of cellular events characteristic of Aurora B inhibition, including chromosome misalignment, failure of cytokinesis, and ultimately, cell death.[1]

The selectivity of this compound-HQPA for Aurora B over other kinases, particularly Aurora A, is a key feature of its therapeutic profile, minimizing off-target effects associated with pan-Aurora inhibitors.[1][8]

Pharmacodynamics and Cellular Consequences

The inhibition of Aurora B by this compound-HQPA triggers a distinct and observable sequence of events within tumor cells:

  • Inhibition of Histone H3 Phosphorylation: A primary and immediate pharmacodynamic marker of this compound activity is the suppression of Histone H3 phosphorylation on Serine 10, a crucial step for chromosome condensation and alignment during mitosis.[1][7]

  • Disruption of Mitosis: The failure to properly phosphorylate substrates leads to defects in the mitotic spindle checkpoint, improper chromosome alignment at the metaphase plate, and a failure to complete cytokinesis (the final stage of cell division).[1]

  • Induction of Polyploidy: Cells that fail to undergo cytokinesis exit mitosis and re-enter the G1 phase with a doubled set of chromosomes (endoreduplication). This results in the accumulation of polyploid cells (containing >4N DNA content), a hallmark of Aurora B inhibitor activity.[1][2]

  • Apoptosis: The resulting genomic instability and cellular stress from polyploidy ultimately trigger programmed cell death, or apoptosis, leading to a reduction in tumor cell viability.[1][2][9]

Preclinical studies in xenograft models of human colon, lung, and hematologic tumors have shown that treatment with this compound leads to significant tumor growth inhibition.[1][2]

Quantitative Analysis of Inhibitory Potency

The potency and selectivity of this compound-HQPA have been quantified in various assays. The data below highlights its high affinity for Aurora B.

Table 1: Kinase Inhibition Constants (Ki)
Kinase TargetKi (nM)Source(s)
Aurora B0.36[1][6][8][10]
Aurora A1369[1][6][8][10]
Aurora C17.0[6]
Table 2: Half-maximal Inhibitory Concentrations (IC50)
Assay Type / Cell LineIC50 (nM)Source(s)
Cell-Free Assay (Aurora B)0.37[2][4][11]
Kinase Assay (Aurora B)1.0[4]
PALL-2 (Philadelphia chromosome–positive ALL)~5.0[7]
MV4-11 (Biphenotypic Leukemia)~8.0[7]
MOLM13 (Acute Monocytic Leukemia)~12.0[7]
Sensitive SCLC Cell Lines< 50[5]

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound-HQPA on the enzymatic activity of purified Aurora B kinase.

Protocol:

  • Reagents Preparation: Recombinant human Aurora B kinase, a suitable peptide substrate (e.g., a synthetic peptide containing the Histone H3 phosphorylation site), and ATP are prepared in a kinase reaction buffer. This compound-HQPA is serially diluted in DMSO to create a range of test concentrations.

  • Reaction Setup: The kinase reaction is initiated by combining the Aurora B enzyme, the peptide substrate, and varying concentrations of this compound-HQPA in the wells of a microplate.

  • Initiation and Incubation: The reaction is started by the addition of ATP (often radiolabeled with ³²P or ³³P). The plate is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by adding a solution such as phosphoric acid.

  • Quantification: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, the phosphorylated peptides are captured on a filter membrane, and radioactivity is quantified using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption can be used.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each drug concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay

Objective: To measure the effect of this compound-HQPA on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MOLM13 leukemia cells) are seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere or stabilize overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound-HQPA (e.g., ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. For example, a resazurin-based reagent (like CellTiter-Blue®) or an ATP-based luminescence reagent (like CellTiter-Glo®) is added to each well.

  • Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is read using a plate reader.

  • IC50 Determination: The results are normalized to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting the normalized data against the log of the drug concentration and fitting to a dose-response curve.[7]

Western Blot for Phospho-Histone H3 Analysis

Objective: To detect the pharmacodynamic effect of this compound-HQPA by measuring the level of phosphorylated Histone H3 (Ser10), a direct substrate of Aurora B.

Protocol:

  • Cell Treatment: Cancer cells are treated with this compound-HQPA at various concentrations (e.g., 10 nM) or a vehicle control for a short duration (e.g., 3-6 hours).[2]

  • Cell Lysis: Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total Histone H3 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). A chemiluminescent substrate is added, and the resulting signal is captured using a digital imaging system.

  • Analysis: The intensity of the phospho-Histone H3 band is quantified and normalized to the total Histone H3 or loading control band to determine the relative change in phosphorylation upon drug treatment.

Visualizations

Barasertib_Mechanism_of_Action cluster_0 Plasma cluster_1 Tumor Cell cluster_2 Mitosis cluster_3 Cellular Outcome Prodrug This compound (AZD1152) Prodrug ActiveMoiety This compound-HQPA Active Drug Prodrug->ActiveMoiety Phosphatase Cleavage AuroraB Aurora B Kinase (in CPC) ActiveMoiety->AuroraB Inhibits ATP Binding pHistoneH3 Phospho-Histone H3 (p-H3 Ser10) AuroraB->pHistoneH3 Phosphorylation Polyploidy Endoreduplication & Polyploidy AuroraB->Polyploidy Inhibition leads to ATP ATP ATP->AuroraB HistoneH3 Histone H3 HistoneH3->pHistoneH3 ChromosomeSeg Correct Chromosome Segregation & Cytokinesis pHistoneH3->ChromosomeSeg Apoptosis Apoptosis Polyploidy->Apoptosis Proliferation_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plates start->seed treat 2. Add Serial Dilutions of this compound-HQPA seed->treat incubate 3. Incubate for 72 Hours treat->incubate add_reagent 4. Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate 5. Measure Luminescence with Plate Reader add_reagent->read_plate analyze 6. Normalize Data & Plot Dose-Response Curve read_plate->analyze end Determine IC50 Value analyze->end Prodrug_Conversion Prodrug This compound (AZD1152) (Administered Prodrug) Conversion Rapid Conversion in Plasma (via Phosphatases) Prodrug->Conversion Active This compound-HQPA (Active Moiety) Conversion->Active

References

Barasertib: A Technical Guide to its Molecular Structure, Properties, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that undergoes rapid conversion in plasma to its active metabolite, this compound-HQPA (AZD2811). This document provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, mechanism of action, and detailed protocols for its preclinical evaluation. The information presented is intended to support further research and development of this promising anti-cancer agent.

Molecular Structure and Identification

This compound is a pyrazoloquinazoline derivative. Its chemical identity and structure are summarized below.

IdentifierValue
IUPAC Name 2-(ethyl(3-(4-((5-(2-(3-fluorophenylamino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yloxy)propyl)amino)ethyl dihydrogen phosphate[1]
Chemical Formula C26H31FN7O6P[1]
Molecular Weight 587.54 g/mol [1]
CAS Number 722543-31-9 (free acid)[1]
SMILES CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O[1]

This compound is administered as a prodrug and is rapidly metabolized in plasma by phosphatases to its active form, this compound-HQPA (defosthis compound).[2]

IdentifierValue
IUPAC Name 2-(5-((7-(3-(ethyl(2-hydroxyethyl)amino)propoxy)quinazolin-4-yl)amino)-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide
Chemical Formula C26H30FN7O3
Molecular Weight 507.56 g/mol
CAS Number 722544-51-6[3]
SMILES CCN(CCO)CCCOC1=CC2=C(C=C1)N=CN=C2NC3=NNC(=C3)CC(=O)NC4=CC=CC(F)=C4

Physicochemical Properties

PropertyThis compoundThis compound-HQPA
Molecular Weight 587.54 g/mol [1]507.56 g/mol [3]
Appearance Solid powder[4]Powder[3]
Solubility Soluble in DMSO, insoluble in water.[4]Soluble in DMSO (≥ 22 mg/mL); insoluble in water (< 0.1 mg/mL).[3]

Mechanism of Action and Signaling Pathway

This compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase, with a reported IC50 of 0.37 nM in cell-free assays.[5] It exhibits approximately 3700-fold greater selectivity for Aurora B over Aurora A.[6] Aurora B is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.

Inhibition of Aurora B by this compound-HQPA disrupts the chromosomal passenger complex, leading to defects in mitotic spindle checkpoint function, improper chromosome alignment, and ultimately, failed cytokinesis. This results in the formation of polyploid cells, which can subsequently undergo apoptosis.[7]

Barasertib_Signaling_Pathway This compound This compound (Prodrug) Barasertib_HQPA This compound-HQPA (Active) This compound->Barasertib_HQPA Plasma Phosphatases AuroraB Aurora B Kinase Barasertib_HQPA->AuroraB Inhibition CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Activation Spindle Mitotic Spindle Checkpoint HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylation CPC->Spindle Regulation Cytokinesis Cytokinesis CPC->Cytokinesis Regulation Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound's mechanism of action and signaling pathway.

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is adapted for the evaluation of this compound-HQPA.

Objective: To determine the in vitro inhibitory activity of this compound-HQPA against Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound-HQPA

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound-HQPA in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted this compound-HQPA or vehicle control.

    • Add 2 µL of Aurora B kinase solution.

    • Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound-HQPA and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound-HQPA dilutions - Kinase, Substrate, ATP Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (30°C, 60 min) Prepare_Reagents->Kinase_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (RT, 40 min) Kinase_Reaction->Add_ADPGlo Add_Detection Add Kinase Detection Reagent (RT, 30 min) Add_ADPGlo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End Xenograft_Study_Workflow Start Start Cell_Implantation Cell Implantation (Subcutaneous) Start->Cell_Implantation Tumor_Growth Tumor Growth (to palpable size) Cell_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Tumor_Measurement Measure Tumor Volume (3x per week) Treatment->Tumor_Measurement Repeatedly Endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarkers Tumor_Measurement->Endpoint End End Endpoint->End

References

An In-Depth Technical Guide to AZD1152-HQPA: The Active Metabolite of Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD1152-HQPA, also known as Barasertib-HQPA, is the biologically active metabolite of the prodrug this compound (AZD1152).[1][2] this compound is a dihydrogen phosphate prodrug that is rapidly converted in plasma to AZD1152-HQPA.[3][4] This small molecule is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[5][6] Overexpression of Aurora B kinase is common in many human cancers, making it a promising therapeutic target.[7][8] AZD1152-HQPA has been evaluated in numerous preclinical and clinical studies for the treatment of various malignancies, particularly hematological cancers like acute myeloid leukemia (AML) and solid tumors.[1][9][10]

Mechanism of Action

AZD1152-HQPA functions as a reversible, ATP-competitive inhibitor of Aurora B kinase.[6] Aurora B is a serine/threonine kinase and a critical component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.[8]

By selectively inhibiting Aurora B, AZD1152-HQPA disrupts several key mitotic processes:

  • Inhibition of Histone H3 Phosphorylation: A primary substrate of Aurora B is histone H3 at serine 10 (H3S10). AZD1152-HQPA effectively suppresses the phosphorylation of histone H3, a critical step for chromosome condensation during mitosis.[1][11][12]

  • Disruption of Mitosis: Inhibition of Aurora B leads to defects in chromosome alignment and segregation.[3][13]

  • Induction of Polyploidy: Cells treated with AZD1152-HQPA often fail to complete cytokinesis (the final step of cell division), leading to endoreduplication and the formation of polyploid cells with ≥4N DNA content.[1][4][6]

  • Apoptosis: The ultimate fate of cancer cells following treatment with AZD1152-HQPA is often apoptosis (programmed cell death), which is induced after the failure of mitosis.[4][5][14]

The cellular response to AZD1152-HQPA can be influenced by the p53 status of the tumor cells, which may determine whether cells undergo apoptosis or primarily become polyploid.[1][15]

Quantitative Data

The following tables summarize the key quantitative metrics for AZD1152-HQPA, including its kinase selectivity and its efficacy in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of AZD1152-HQPA

KinaseIC₅₀KᵢSelectivity (Fold) vs. Aurora B
Aurora B0.37 nM[5][14][16]0.36 nM[3][4][17]1
Aurora A1368 nM[1][18]1369 nM[3][4][17]~3700
Aurora C-17.0 nM[16][17]~47

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: In Vitro Efficacy of AZD1152-HQPA in Hematological Malignancy Cell Lines

Cell LineCancer TypeAssay TypeIC₅₀
PALL-2Philadelphia chromosome–positive ALL³H-Thymidine Uptake~5 nM
MOLM13Acute Monocytic Leukemia³H-Thymidine Uptake~12 nM
MV4-11Biphenotypic Leukemia³H-Thymidine Uptake~8 nM
MOLM13Acute Monocytic LeukemiaClonogenic Growth1 nM
MV4-11Biphenotypic LeukemiaClonogenic Growth2.8 nM

Data compiled from studies on various human leukemia cells.[1][18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the effects of AZD1152-HQPA.

Cell Proliferation Assay (³H-Thymidine Uptake)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a specified density.

  • Drug Treatment: Cells are cultured in the presence of various concentrations of AZD1152-HQPA (e.g., 1-100 nM) or a vehicle control for a set period, typically 48 hours.[1]

  • Radiolabeling: ³H-thymidine is added to the culture medium for the final 6 hours of incubation.

  • Harvesting and Measurement: Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of AZD1152-HQPA that induces 50% growth inhibition (IC₅₀) is calculated from the dose-response curves.[1]

Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

  • Cell Preparation: A single-cell suspension is prepared from the desired cancer cell line (e.g., MOLM13, MV4-11).[1]

  • Plating: Cells are placed in 24-well plates containing a semi-solid medium. Prior to adding the cells, AZD1152-HQPA (e.g., 1-10 nM) or a control diluent is added to the wells.[1]

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for approximately 10 days to allow for colony formation.[1]

  • Colony Counting: Colonies are stained and counted manually or using an automated colony counter.

  • Analysis: The IC₅₀ for clonogenic growth is determined by comparing the number of colonies in treated wells to the control wells.[1]

Flow Cytometry for Cell Cycle and Phospho-Histone H3 Analysis

Flow cytometry is used to analyze the cell cycle distribution and the phosphorylation status of intracellular proteins.

  • Cell Treatment: Cells (e.g., MOLM13, MV4-11) are exposed to AZD1152-HQPA (e.g., 10 nM) for a specified duration (e.g., 24 hours).[1]

  • Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized to allow antibodies to access intracellular targets.

  • Antibody Staining: For phospho-histone H3 (p-H3) analysis, cells are incubated with a fluorescently-labeled antibody specific for phosphorylated Histone H3 on Serine 10.[1][11]

  • DNA Staining: For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide (PI).

  • Data Acquisition: Samples are analyzed on a flow cytometer. The fluorescence intensity of the p-H3 antibody indicates the level of histone H3 phosphorylation, while the PI signal is proportional to the DNA content, allowing for cell cycle phase determination (G1, S, G2/M, and polyploidy).[1][6]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_0 This compound (AZD1152) Administration cluster_1 Plasma Conversion cluster_2 Intracellular Action in Cancer Cell Prodrug This compound (Prodrug) Phosphatase Plasma Phosphatases Prodrug->Phosphatase Cleavage Metabolite AZD1152-HQPA (Active) Phosphatase->Metabolite AuroraB Aurora B Kinase Metabolite->AuroraB Inhibition pH3 Phospho-Histone H3 (p-H3) AuroraB->pH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulation H3 Histone H3 Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Polyploidy Polyploidy (≥4N DNA) Cytokinesis->Polyploidy Failure leads to

Caption: Prodrug activation and mechanism of action of AZD1152-HQPA.

G cluster_assays In Vitro Assays cluster_endpoints Endpoints Measured start Start: Cancer Cell Lines treatment Treat with AZD1152-HQPA (Dose-Response) start->treatment prolif Proliferation Assay (e.g., ³H-Thymidine) treatment->prolif 48-240 hours clono Clonogenic Assay treatment->clono 48-240 hours flow Flow Cytometry treatment->flow 48-240 hours ic50 IC₅₀ Values prolif->ic50 colonies Colony Inhibition clono->colonies cell_cycle Cell Cycle Arrest (Polyploidy) flow->cell_cycle ph3 p-Histone H3 Inhibition flow->ph3

Caption: Experimental workflow for in vitro evaluation of AZD1152-HQPA.

G cluster_functions Normal Mitotic Functions cluster_outcomes Cellular Outcomes aurora_b Aurora B Kinase chromo Chromosome Condensation & Alignment aurora_b->chromo Regulates spindle Spindle Assembly Checkpoint aurora_b->spindle Regulates cyto Cytokinesis aurora_b->cyto Regulates chromo->spindle spindle->cyto prolif Normal Proliferation cyto->prolif diploid Diploid Daughter Cells cyto->diploid

Caption: Logical relationship of Aurora B kinase functions in mitosis.

References

Barasertib: A Technical Guide to its Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that is rapidly converted in plasma to its active moiety, this compound-hQPA (AZD1152-HQPA).[1] This document provides a comprehensive technical overview of this compound's molecular targets, its impact on cellular signaling pathways, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Aurora B kinase. This inhibition disrupts the proper execution of mitosis, leading to defects in chromosome alignment and segregation.[2] Consequently, cells fail to complete cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which subsequently undergo apoptosis.[2][3]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound's active form, this compound-hQPA, has been quantified against its primary targets and in various cancer cell lines.

TargetParameterValueNotes
Aurora B KinaseIC500.37 nMCell-free assay[3]
Aurora B KinaseKi0.36 nM[2]
Aurora A KinaseKi1369 nMDemonstrates >3000-fold selectivity for Aurora B over Aurora A.[4]
Aurora C KinaseKi17.0 nM[4]

Table 1: Inhibitory Activity of this compound-hQPA against Aurora Kinases.

Cell LineCancer TypeIC50 (nM)
HL-60Acute Myeloid Leukemia3 - 40
NB4Acute Myeloid Leukemia3 - 40
MOLM13Acute Myeloid Leukemia3 - 40
PALL-2Acute Lymphoblastic Leukemia3 - 40
MV4-11Biphenotypic Leukemia3 - 40
EOL-1Eosinophilic Leukemia3 - 40
K562Chronic Myeloid Leukemia3 - 40
SCLC (sensitive)Small Cell Lung Cancer< 50
Gastric Cancer CellsGastric CancerDose-dependent

Table 2: In Vitro Cellular Potency of this compound-hQPA. [5][6]

Signaling Pathways Modulated by this compound

Mitotic Progression and Checkpoint Control

The primary signaling pathway targeted by this compound is the mitotic checkpoint, regulated by Aurora B kinase. Inhibition of Aurora B disrupts the chromosomal passenger complex (CPC), leading to a cascade of mitotic errors.

Mitotic_Pathway This compound This compound-hQPA AuroraB Aurora B Kinase (in CPC) This compound->AuroraB Inhibits ChromosomeAlignment Chromosome Alignment This compound->ChromosomeAlignment Disrupts Cytokinesis Cytokinesis This compound->Cytokinesis Prevents HistoneH3 Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Phosphorylates SpindleAssembly Bipolar Spindle Assembly AuroraB->SpindleAssembly AuroraB->ChromosomeAlignment ChromosomeCondensation Proper Chromosome Condensation HistoneH3->ChromosomeCondensation ChromosomeAlignment->Cytokinesis Polyploidy Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound's inhibition of Aurora B kinase disrupts mitotic events, leading to polyploidy and apoptosis.

Glucose Metabolism in Gastric Cancer

Recent studies have unveiled a novel role for this compound in the regulation of glucose metabolism in gastric cancer cells. This pathway involves the induction of Ribosomal Protein S7 (RPS7), which in turn suppresses the proto-oncogene c-Myc.

Glucose_Metabolism_Pathway This compound This compound RPS7 RPS7 Expression This compound->RPS7 Induces GlucoseMetabolism Glucose Uptake & Lactate Production This compound->GlucoseMetabolism Inhibits cMyc c-Myc Promoter Activity RPS7->cMyc Suppresses GLUT1_LDHA_HK2 GLUT1, LDHA, HK2 Expression cMyc->GLUT1_LDHA_HK2 Regulates GLUT1_LDHA_HK2->GlucoseMetabolism

Caption: this compound inhibits glucose metabolism in gastric cancer cells via the RPS7/c-Myc signaling axis.[7]

Experimental Protocols

In Vitro Aurora B Kinase Assay

This protocol assesses the direct inhibitory effect of this compound-hQPA on Aurora B kinase activity.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reaction Mix: - Aurora B-INCENP - Peptide Substrate - this compound-hQPA (test) - ATP ([γ-33P]ATP) Incubation Incubate at RT for 60 min Reagents->Incubation Stop Stop Reaction (Orthophosphoric Acid) Incubation->Stop Capture Capture Substrate (Filtermat) Stop->Capture Measure Measure 33P Incorporation (Beta Counter) Capture->Measure

Caption: Workflow for the in vitro Aurora B kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant Aurora B-INCENP complex, a suitable peptide substrate, and varying concentrations of this compound-hQPA.

  • Initiation: Start the kinase reaction by adding a reaction mix containing 25 mM Tris-HCl, 12.7 mM KCl, 2.5 mM NaF, 0.6 mM dithiothreitol, 6.25 mM MnCl2, 15 μM ATP, and 0.2 μCi [γ-33P]ATP.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[8]

  • Termination: Stop the reaction by adding 100 μL of 20% v/v orthophosphoric acid.[8]

  • Detection: Capture the phosphorylated peptide substrate on a P30 filtermat. Measure the incorporation of 33P using a beta plate counter to determine the extent of kinase inhibition.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of this compound-hQPA for 24-72 hours.

  • Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid populations.

Western Blotting for Phospho-Histone H3

This protocol detects the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B kinase.

Methodology:

  • Cell Lysis: Treat cells with this compound-hQPA (e.g., 3 µM for 3 hours for leukemia cells) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 10-25 µg of protein per lane on a 15% polyacrylamide gel and transfer to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) (e.g., Cat# PA5-17869, Thermo Fisher Scientific) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 70-300 mm³). Randomize mice into treatment and control groups.[12]

  • Drug Administration: Administer this compound via intraperitoneal injection (e.g., 25 mg/kg daily) or subcutaneous osmotic minipump (e.g., 150 mg/kg/day for 48 hours).[13] The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor dimensions with calipers up to three times a week and calculate tumor volume using the formula: (length x width²) / 2.[12]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phospho-Histone H3 levels and DNA content by flow cytometry.[13]

Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in cancer cells.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound in glucose-free medium for a specified time.

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the wells and incubate.

  • Measurement: After incubation, wash the cells to remove excess 2-NBDG. Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer to quantify glucose uptake.

Conclusion

This compound is a highly specific and potent inhibitor of Aurora B kinase that disrupts mitosis, leading to cancer cell death. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in a wide range of preclinical models. Furthermore, emerging evidence suggests a role for this compound in modulating cancer cell metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Aurora B kinase inhibitors in cancer research and drug development.

References

The Pharmacodynamics of Barasertib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the mechanism of action, cellular effects, and experimental evaluation of the Aurora B kinase inhibitor, Barasertib (AZD1152), in oncology.

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent and selective inhibitor of Aurora B kinase, for researchers, scientists, and drug development professionals. This compound is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] This document details its molecular mechanism, impact on cancer cell biology, and methodologies for its preclinical evaluation.

Mechanism of Action: Targeting Mitotic Progression

This compound exerts its anticancer effects by primarily targeting Aurora B kinase, a key regulator of mitosis.[3][4] Aurora B is a serine/threonine kinase that plays a critical role in chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[5][6]

Inhibition of Aurora B Kinase Activity: this compound, in its active form AZD1152-HQPA, is a highly potent and selective ATP-competitive inhibitor of Aurora B kinase.[1][5] This selectivity is crucial for its therapeutic window, as it displays significantly less activity against Aurora A kinase.[1][7] The inhibition of Aurora B kinase by this compound disrupts its ability to phosphorylate key substrates, leading to a cascade of mitotic errors. A primary and measurable pharmacodynamic marker of this compound activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[1][8]

The following diagram illustrates the central role of Aurora B kinase in mitosis and the inhibitory action of this compound.

Barasertib_Mechanism cluster_auroraB Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase Regulates AuroraB->Anaphase Regulates AuroraB->Cytokinesis Regulates HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (p-H3) Other_Substrates Other Mitotic Substrates AuroraB->Other_Substrates Phosphorylates This compound This compound (AZD1152-HQPA) This compound->AuroraB Inhibits

Figure 1: Mechanism of Action of this compound.

Cellular Effects in Cancer

The inhibition of Aurora B kinase by this compound leads to a series of distinct and measurable effects on cancer cells, ultimately culminating in cell death.

2.1. Endoreduplication and Polyploidy: A hallmark of Aurora B kinase inhibition is the failure of cytokinesis, the final step of cell division.[9] This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in the formation of large, polyploid cells with ≥4N DNA content.[1][8] This aberrant cell cycle progression is a key indicator of this compound's on-target activity.

2.2. Cell Cycle Arrest: Treatment with this compound induces a significant G2/M phase cell cycle arrest.[9][10] This is a direct consequence of the disruption of mitotic processes and the activation of the spindle assembly checkpoint.

2.3. Induction of Apoptosis: Following prolonged mitotic arrest and the formation of polyploid cells, cancer cells often undergo apoptosis.[1][4][8] this compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from hematologic malignancies and solid tumors.[11][12]

2.4. Inhibition of Cell Proliferation: The culmination of these cellular effects is a potent inhibition of cancer cell proliferation.[10] this compound has demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.[5]

Quantitative Pharmacodynamic Data

The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize key inhibitory concentrations and constants.

Table 1: In Vitro Kinase Inhibitory Activity of AZD1152-HQPA

Target KinaseKi (nM)IC50 (nM)Selectivity (fold vs. Aurora B)
Aurora B0.36[1][3]0.37[5][6]1
Aurora A1369[1][3]1368[6][13]>3700
Aurora C17.0[3]-~47
FLT3-ITD---

Table 2: In Vitro Anti-proliferative Activity of this compound (AZD1152-HQPA) in Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (nM)Reference(s)
Small-Cell Lung Cancer (SCLC)Panel of 23 lines<50 (in 9 sensitive lines)[14]
Acute Myeloid Leukemia (AML)MOLM13, MV4-111 - 2.8[6]
Various Leukemia Lines-3 - 40[6][13]
Breast CancerPanel of lines8 - 125[10]
Colon CancerHCT116-[9]
Pancreatic CancerMiaPaCa-2-[9]
Multiple MyelomaNCI-H929, U266, OPM-2, MM.1S, RPMI 8226Variable, with RPMI 8226 and MM.1S being more sensitive[7]

Experimental Protocols

To assess the pharmacodynamics of this compound in a laboratory setting, a series of well-established in vitro assays are typically employed.

4.1. Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the IC50 value of this compound in a given cancer cell line.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (or AZD1152-HQPA) for a specified period (e.g., 72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, respectively, using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

4.2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat cancer cells with this compound at various concentrations for a defined time (e.g., 24, 48 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G1, S, and G2/M phases, as well as the polyploid population (>4N).

4.3. Apoptosis Assay by Annexin V/Propidium Iodide Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Harvest the cells and wash them with binding buffer.

    • Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide.

    • Incubate in the dark and analyze by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.4. Western Blotting for Phospho-Histone H3

  • Objective: To measure the inhibition of Aurora B kinase activity.

  • Methodology:

    • Treat cells with this compound for a short duration (e.g., 1-3 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phospho-histone H3 (Ser10).

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

    • Normalize the signal to a loading control (e.g., total histone H3 or β-actin).

The following diagram outlines a typical experimental workflow for evaluating the in vitro pharmacodynamics of this compound.

Experimental_Workflow cluster_assays Pharmacodynamic Assays cluster_endpoints Key Endpoints start Start: Cancer Cell Line Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-Histone H3) treatment->western ic50 IC50 Determination viability->ic50 g2m_arrest G2/M Arrest & Polyploidy cell_cycle->g2m_arrest apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant target_inhibition Target Inhibition (p-H3 Reduction) western->target_inhibition

Figure 2: Experimental Workflow for In Vitro Evaluation.

Clinical Pharmacodynamics and Biomarkers

Clinical studies of this compound have been conducted in patients with advanced solid tumors and acute myeloid leukemia.[15][16][17] The dose-limiting toxicity is primarily hematological, with neutropenia being the most common adverse event.[16][17] In a Phase II study in elderly AML patients, this compound demonstrated a significant improvement in the objective complete response rate compared to low-dose cytosine arabinoside.[2]

Preclinical data suggests that tumors with high cMYC amplification or gene expression may be particularly sensitive to this compound, indicating a potential predictive biomarker.[4][14] Further clinical investigation is needed to validate these findings and to identify patient populations most likely to benefit from Aurora B kinase inhibition.

Conclusion

This compound is a potent and selective inhibitor of Aurora B kinase with a well-defined mechanism of action that leads to mitotic catastrophe, polyploidy, and apoptosis in cancer cells. Its pharmacodynamic effects can be reliably measured through a series of in vitro and in vivo assays, with the inhibition of histone H3 phosphorylation serving as a key biomarker of target engagement. This technical guide provides a foundational understanding of this compound's pharmacodynamics, offering valuable insights for researchers and clinicians working to advance cancer therapeutics.

References

The Role of Aurora B Kinase in Mitosis and Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora B kinase, a crucial serine/threonine kinase, is a pivotal regulator of cell division. As a member of the chromosomal passenger complex (CPC), it ensures the fidelity of mitosis, a process fundamental to life, yet one whose deregulation is a hallmark of cancer. This technical guide provides a comprehensive overview of Aurora B kinase's function in mitosis, its role in tumorigenesis, and its emergence as a significant target for cancer therapeutics. We will delve into the molecular pathways it governs, present quantitative data on its expression and inhibition, and provide detailed experimental protocols for its study.

The Role of Aurora B Kinase in Mitosis

Aurora B kinase is a master conductor of the intricate choreography of mitosis. Its spatiotemporal activity is tightly regulated, ensuring that chromosomes are accurately segregated into daughter cells. Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] This complex dynamically localizes to different structures throughout mitosis, allowing Aurora B to phosphorylate a multitude of substrates at the right time and place.[2][3]

Key Functions in Mitosis:
  • Chromosome Condensation and Cohesion: In prophase, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a modification critical for chromosome condensation.[4][5] It also plays a role in regulating the cohesin complex, which holds sister chromatids together until anaphase.[6]

  • Correction of Kinetochore-Microtubule Attachments: During prometaphase and metaphase, the CPC localizes to the centromeres. Here, Aurora B acts as a tension sensor. If a kinetochore is improperly attached to microtubules from the same spindle pole (syntelic attachment), the lack of tension allows Aurora B to phosphorylate components of the kinetochore, destabilizing the incorrect attachment and allowing for a correct, bipolar attachment to form.[7]

  • Spindle Assembly Checkpoint (SAC): Aurora B is a critical component of the SAC, a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] It contributes to the recruitment of checkpoint proteins to unattached kinetochores, thereby inhibiting the anaphase-promoting complex/cyclosome (APC/C) and delaying mitotic exit.

  • Cytokinesis: Following anaphase, the CPC relocates to the central spindle and midbody. Here, Aurora B phosphorylates key substrates involved in the formation and function of the contractile ring, which ultimately divides the cell in two.[4]

Aurora B Kinase in Cancer

The precise regulation of mitosis is paramount for maintaining genomic stability. Given its central role in this process, it is not surprising that the deregulation of Aurora B kinase is frequently observed in human cancers and is often associated with a poor prognosis.[4][8]

Overexpression in Various Cancers:

Numerous studies have documented the overexpression of Aurora B in a wide range of solid tumors and hematological malignancies, including:

  • Breast Cancer: Elevated Aurora B expression is correlated with poor prognosis and chemoresistance in breast cancer patients.[8][9][10]

  • Lung Cancer: Overexpression of Aurora B is a frequent event in non-small cell lung cancer (NSCLC) and is associated with higher tumor grade and lymph node invasion.[11][12][13][14][15]

  • Colorectal Cancer: High levels of nuclear Aurora B are linked to lymph node metastasis in colorectal cancer.[5][16][17]

  • Other Cancers: Overexpression has also been reported in ovarian, gastric, prostate, and thyroid cancers, among others.[4][16]

Consequences of Deregulation:

Overexpression of Aurora B can lead to mitotic errors, including chromosome missegregation and aneuploidy, which are hallmarks of cancer.[18] Paradoxically, while essential for mitosis, excessive Aurora B activity can override the spindle assembly checkpoint, allowing cells with abnormal chromosome numbers to continue dividing, thus promoting tumorigenesis.[4]

Therapeutic Targeting of Aurora B Kinase

The frequent overexpression of Aurora B in tumors and its critical role in cell division make it an attractive target for cancer therapy. A number of small molecule inhibitors targeting Aurora B have been developed and are in various stages of preclinical and clinical development.

Quantitative Data: Aurora B Inhibitors

The following tables summarize the in vitro efficacy of several key Aurora B inhibitors across a panel of cancer cell lines.

Table 1: IC50 Values of Barasertib (AZD1152) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H82Small Cell Lung Cancer1
SK-N-BE(2)Neuroblastoma1
HER18 (MCF-7 derivative)Breast Cancer20
U87-MGGlioblastoma25
U87-MGshp53Glioblastoma (p53 deficient)50
HCT116Colorectal Cancer~30 (effective concentration)
Various Breast Cancer LinesBreast Cancer8 - 125

Data sourced from multiple preclinical studies.[19][20][21][22]

Table 2: IC50 Values of Tozasertib (VX-680) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CAL-62Anaplastic Thyroid Cancer25 - 150
8305CAnaplastic Thyroid Cancer25 - 150
8505CAnaplastic Thyroid Cancer25 - 150
BHT-101Anaplastic Thyroid Cancer25 - 150
HT29Colorectal Cancer260 (for necroptosis inhibition)

Data sourced from multiple preclinical studies.[23][24][25][26]

Table 3: IC50 Values of Other Aurora B Inhibitors

InhibitorCancer Cell LineCancer TypeIC50 (nM)
GSK1070916A549Lung Cancer7
GSK1070916>100 human tumor cell linesVarious<10
SP-96MDA-MB-468Triple-Negative Breast Cancer0.316

Data sourced from multiple preclinical studies.[27][28]

Signaling Pathways

AuroraB_Signaling cluster_upstream Upstream Regulation cluster_cpc Chromosomal Passenger Complex (CPC) cluster_downstream Downstream Substrates & Effects cluster_outcomes Cellular Outcomes CDK1 CDK1 INCENP INCENP CDK1->INCENP phosphorylates PLK1 PLK1 PLK1->INCENP phosphorylates CHK1 Chk1 AuroraB Aurora B Kinase CHK1->AuroraB phosphorylates Ser311 EB1 EB1 EB1->AuroraB enhances activity TopoisomeraseII Topoisomerase II TopoisomeraseII->AuroraB required for activity AuroraB->INCENP autophosphorylation feedback HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates CENPA CENP-A (Ser7) AuroraB->CENPA phosphorylates MCAK MCAK AuroraB->MCAK phosphorylates KNL1 KNL1 AuroraB->KNL1 phosphorylates MKLP1 MKLP1 AuroraB->MKLP1 phosphorylates RacGAP1 RacGAP1 AuroraB->RacGAP1 phosphorylates p53 p53 (inhibition) AuroraB->p53 inhibits CCNE1 Cyclin E1 (activation) AuroraB->CCNE1 activates via pH3S10 INCENP->AuroraB activates Survivin Survivin Survivin->AuroraB localizes & stimulates Borealin Borealin Borealin->AuroraB promotes clustering ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation KinetochoreAttachment Kinetochore-MT Attachment Correction CENPA->KinetochoreAttachment MCAK->KinetochoreAttachment KNL1->KinetochoreAttachment Cytokinesis Cytokinesis MKLP1->Cytokinesis RacGAP1->Cytokinesis Tumorigenesis Tumorigenesis p53->Tumorigenesis CCNE1->Tumorigenesis Aneuploidy Aneuploidy (if deregulated) ChromosomeCondensation->Aneuploidy SAC_Activation SAC Activation KinetochoreAttachment->SAC_Activation KinetochoreAttachment->Aneuploidy Cytokinesis->Aneuploidy Aneuploidy->Tumorigenesis

Caption: Aurora B Kinase Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Aurora B kinase. Below are protocols for key experiments.

Immunofluorescence Staining for Aurora B Localization

This protocol allows for the visualization of the subcellular localization of Aurora B during different phases of the cell cycle.

IF_Workflow start Start: Cells grown on coverslips fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100 in PBS) fixation->permeabilization blocking 3. Blocking (e.g., 1% BSA in PBS) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (anti-Aurora B antibody) blocking->primary_ab wash1 5. Washing Steps (3x) (PBS) primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 7. Washing Steps (3x) (PBS) secondary_ab->wash2 counterstain 8. Counterstaining (e.g., DAPI for DNA) wash2->counterstain mounting 9. Mounting (on microscope slide) counterstain->mounting imaging 10. Imaging (Confocal or Fluorescence Microscopy) mounting->imaging end End: Analyze subcellular localization imaging->end

Caption: Immunofluorescence Experimental Workflow.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to Aurora B, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Aurora B localization will be visible in the color of the secondary antibody's fluorophore, while the nuclei will be visible with the DAPI stain.[29][30][31][32]

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

This protocol is used to identify proteins that interact with Aurora B, such as other members of the CPC.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a primary antibody specific for Aurora B to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins (e.g., INCENP, Survivin) or send for mass spectrometry analysis to identify novel interactors.

Cell Cycle Analysis for Polyploidy

Inhibition of Aurora B often leads to cytokinesis failure, resulting in polyploid cells. This can be quantified using flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with an Aurora B inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of DNA content. Diploid cells will show peaks at 2N (G1 phase) and 4N (G2/M phase). Polyploid cells will have DNA content greater than 4N (e.g., 8N, 16N). Quantify the percentage of cells in each population.

Conclusion

Aurora B kinase stands as a guardian of mitotic fidelity, and its dysregulation is a common thread in the fabric of many cancers. Its multifaceted roles in chromosome segregation and cytokinesis, coupled with its frequent overexpression in tumors, have solidified its position as a prime target for anticancer drug development. The ongoing clinical evaluation of Aurora B inhibitors offers hope for new therapeutic strategies. A thorough understanding of its complex signaling network and the continued development of robust experimental methodologies will be instrumental in fully realizing the therapeutic potential of targeting this master regulator of cell division.

References

Barasertib effect on cell cycle progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of Barasertib on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound impacts cell cycle progression, leading to mitotic arrest, polyploidy, and apoptosis in cancer cells. The document details the core signaling pathways, presents quantitative data from various studies, outlines key experimental protocols for investigating its effects, and provides visual diagrams to illustrate complex biological processes and workflows.

Introduction to this compound and Aurora B Kinase

This compound (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active moiety, AZD1152-HQPA (or this compound-HQPA).[1][2] This active compound is a highly selective, ATP-competitive inhibitor of Aurora B kinase.[1][2] Aurora B is a member of the serine/threonine kinase family and a critical component of the chromosomal passenger complex (CPC). The CPC plays an essential role in orchestrating key mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[3][4][5] Dysregulation and overexpression of Aurora B are common in various cancers and are often associated with poor prognosis, making it an attractive target for anticancer therapy.[3]

Core Mechanism of Action on Cell Cycle Progression

This compound exerts its potent anti-tumor effects by disrupting the fundamental processes of mitosis through the inhibition of Aurora B kinase.

  • Inhibition of Histone H3 Phosphorylation: One of the primary downstream targets of Aurora B is histone H3 at serine 10 (H3S10). Phosphorylation of H3S10 is crucial for chromosome condensation during prophase. This compound treatment leads to a rapid and transient suppression of histone H3 phosphorylation.[1][4][6] This event often precedes major perturbations in the cell cycle.[4][6]

  • Disruption of Mitosis: By inhibiting Aurora B, this compound causes chromosome misalignment on the metaphase plate and prevents the proper functioning of the spindle assembly checkpoint.[1] This leads to an inability of the cell to complete mitosis correctly.

  • G2/M Phase Arrest and Mitotic Catastrophe: The immediate consequence of mitotic disruption is a prominent cell cycle arrest in the G2/M phase.[7][8][9][10] Unable to satisfy the mitotic checkpoints, cells often undergo a transient mitotic arrest before exiting mitosis without proper cell division, a process known as mitotic slippage or catastrophe.[7][11]

  • Induction of Polyploidy and Apoptosis: Following aberrant mitosis, cells frequently fail cytokinesis and re-enter the S-phase of the cell cycle, leading to endoreduplication and the accumulation of a polyploid cell population (with DNA content of 4N, 8N, or greater).[3][4][7][12] This induction of polyploidy is a hallmark of Aurora B inhibition.[3] Ultimately, this genomic instability and mitotic failure can trigger apoptosis (programmed cell death), leading to a reduction in cancer cell viability.[1][6][12][13]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cell cycle distribution and protein expression in different cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Phase Distribution

Cell LineCancer TypeThis compound Conc.Duration (hrs)% Cells in G2/M% Polyploid Cells (>4N)Reference
MOLM13 Acute Myeloid Leukemia1-10 nM48Dose-dependent increase in 4N/8N population-[12]
PALL-2 Acute Myeloid Leukemia1-10 nM48Dose-dependent increase in 4N/8N population-[12]
T47D Breast Cancer50 nM48Significant accumulation in G2/MIncrease after 72-96h[8]
T47D (Fulvestrant Resistant) Breast Cancer50 nM48Significant accumulation in G2/MIncrease in SubG1 (apoptosis) after 72-96h[8]
NB4 Acute Myeloid Leukemia0.01 µM48Significant increase in 4NSignificant increase[4]
IMR5 NeuroblastomaDose-dependent24-48Increase in 4N and 8N populationsIncrease in 8N population[9][10]
SK-N-BE(2c) NeuroblastomaDose-dependent24-48Increase in 4N and 8N populationsIncrease in 8N population[9][10]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

Cell LineCancer TypeThis compound Conc.Duration (hrs)Protein ChangeReference
Kasumi-1 Acute Myeloid Leukemia20-500 nM12p53 ↑, p21 ↑, p27 ↑, cdc2-p34 ↓[14]
Skno-1 Acute Myeloid Leukemia20-500 nM12p53 ↑, p21 ↑, p27 ↑, cdc2-p34 ↓[14]
IMR5 (TP53 wild-type) NeuroblastomaDose-dependent24-48p-Histone H3 ↓, TP53 ↑, CDKN1A (p21) ↑[15]
SK-N-BE(2c) (TP53 mutant) NeuroblastomaDose-dependent24-48p-Histone H3 ↓, No change in TP53/CDKN1A[15]
Multiple Myeloma Cell Lines Multiple Myeloma5 µM72No significant change in Cyclin B1[7]

Detailed Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Maintenance: Culture desired cancer cell lines (e.g., MOLM13, T47D, H82) in the recommended medium (e.g., RPMI-1640) supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]

  • Drug Preparation: Prepare a stock solution of this compound-HQPA (the active metabolite used for in vitro studies) in dimethyl sulfoxide (DMSO).[3] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments.

  • Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight (for adherent lines). Replace the medium with a fresh medium containing the desired concentrations of this compound-HQPA or a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.[16][17]

  • Cell Harvesting: After treatment, harvest suspension cells by centrifugation. For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Collect cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (typically 1 x 10⁶ cells) in 200-500 µL of PBS. While gently vortexing, add 2-5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[17][18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate detector (typically ~617 nm).

  • Data Analysis: Gate on the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (PI fluorescence intensity). Use cell cycle analysis software (e.g., MultiCycle AV) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA), S (between 2N and 4N DNA), G2/M (4N DNA), and >4N (polyploid) phases.[16]

Western Blotting for Cell Cycle Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.[15][19]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) or Triton X-100 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3][19]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay such as the bicinchoninic acid (BCA) or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Histone H3, p53, Cyclin B1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

  • Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

Visualizations of Pathways and Workflows

This compound's Core Signaling Pathway

Barasertib_Pathway cluster_effects Molecular Consequences This compound This compound (AZD1152-HQPA) AuroraB Aurora B Kinase (in Chromosomal Passenger Complex) This compound->AuroraB Inhibits H3 Histone H3 (Ser10) AuroraB->H3 Phosphorylates Cytokinesis Cytokinesis Machinery AuroraB->Cytokinesis Regulates SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Maintains pH3_Inhibition p-Histone H3 ↓ (Failed Chromosome Condensation) H3->pH3_Inhibition Cytokinesis_Failure Cytokinesis Failure Cytokinesis->Cytokinesis_Failure SAC_Inhibition SAC Inactivation SAC->SAC_Inhibition G2M_Arrest G2/M Arrest & Mitotic Catastrophe pH3_Inhibition->G2M_Arrest Cytokinesis_Failure->G2M_Arrest SAC_Inhibition->G2M_Arrest Polyploidy Endoreduplication & Polyploidy (≥4N) G2M_Arrest->Polyploidy Mitotic Slippage Apoptosis Apoptosis G2M_Arrest->Apoptosis Polyploidy->Apoptosis Experimental_Workflow cluster_analysis Downstream Assays Start Cancer Cell Culture Treatment Treat with this compound-HQPA (vs. Vehicle Control) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Lysis Cell Lysis Harvest->Lysis PI_Staining PI Staining Fixation->PI_Staining Flow_Analysis Flow Cytometry (Cell Cycle Profile) PI_Staining->Flow_Analysis WB Western Blot Lysis->WB WB_Analysis Analysis of Cell Cycle Proteins WB->WB_Analysis Cellular_Fates cluster_outcomes Potential Cellular Outcomes Input This compound Treatment Target Aurora B Inhibition Input->Target Event Mitotic Disruption (e.g., Failed Cytokinesis) Target->Event Arrest Transient G2/M Arrest Event->Arrest Apoptosis Apoptosis Arrest->Apoptosis Mitotic Catastrophe Polyploidy Polyploidy Arrest->Polyploidy Mitotic Slippage Senescence Senescence Arrest->Senescence

References

Barasertib-Induced Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its mechanism of action involves the disruption of normal mitotic progression, leading to polyploidy and subsequent apoptosis in a variety of tumor cell types. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced apoptosis. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Aurora B kinase is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.[1] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[2] this compound is a prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA, which acts as a highly selective ATP-competitive inhibitor of Aurora B kinase.[1][3] By inhibiting Aurora B, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic catastrophe and ultimately, apoptotic cell death.[3][4] This targeted approach makes this compound a promising therapeutic agent for various malignancies, including hematological cancers and solid tumors.[1][5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Aurora B kinase. This inhibition disrupts the chromosomal passenger complex (CPC), leading to a cascade of events that culminate in apoptosis.[1]

The key steps are:

  • Inhibition of Histone H3 Phosphorylation : Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10, a crucial step for chromosome condensation and segregation. This compound treatment leads to a rapid suppression of this phosphorylation.[6][7]

  • Mitotic Arrest and Polyploidy : The disruption of chromosome segregation leads to a transient mitotic arrest.[4] Cells ultimately exit mitosis without proper cell division (cytokinesis), resulting in the formation of large, polyploid cells with ≥4N DNA content.[3][6]

  • Induction of Apoptosis : These abnormal polyploid cells are targeted for elimination through the intrinsic apoptotic pathway.[1][3] This is often characterized by the activation of caspases and can be influenced by the cellular context, including the status of tumor suppressor genes like p53.[8]

Signaling Pathways

The signaling cascade initiated by this compound converges on the mitochondrial pathway of apoptosis.

Barasertib_Apoptosis_Pathway cluster_drug Drug Action cluster_mitosis Mitotic Events cluster_apoptosis Apoptotic Cascade This compound This compound (AZD1152) AZD1152_HQPA AZD1152-HQPA (Active Metabolite) This compound->AZD1152_HQPA Plasma Phosphatases AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylation MitoticArrest Mitotic Arrest & Polyploidy HistoneH3->MitoticArrest Leads to Mitochondria Mitochondrial Pathway MitoticArrest->Mitochondria Triggers Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Data from Preclinical Studies

The anti-tumor activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound (AZD1152-HQPA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Comments
HL-60Acute Myeloid Leukemia3 - 40
NB4Acute Myeloid Leukemia3 - 40
MOLM13Acute Myeloid Leukemia3 - 40Clonogenic growth IC50 of 1 nM.[9]
PALL-2Acute Lymphoblastic Leukemia3 - 40
MV4-11Biphenotypic Leukemia3 - 40Clonogenic growth IC50 of 2.8 nM.[9]
EOL-1Acute Eosinophilic Leukemia3 - 40
K562Chronic Myeloid Leukemia3 - 40
SCLC PanelSmall Cell Lung Cancer< 50In sensitive cell lines.[10]
Breast Cancer PanelBreast Cancer8 - 125Both HER2-positive and HER2-negative lines.[11]

Table 2: In Vivo Efficacy of this compound (AZD1152)

Tumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Human Colorectal Xenografts (SW620, HCT116, Colo205)10-150 mg/kg/day (48h infusion)55 to >100[7]
Human Colorectal Xenograft (SW620)4 or 7-day administration64 - 66[8]
Small Cell Lung Cancer Xenograft (H841)50 mg/kg (5/7 days for 2 weeks)Significant tumor growth delay[2]
MOLM13 Murine XenograftNot specifiedPotentiated the action of vincristine and daunorubicin[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the effect of this compound on cell proliferation.

  • Cell Seeding : Seed tumor cells in a 96-well plate at a density of 1.5–3 × 10^5 cells/mL.[13]

  • Treatment : Add increasing concentrations of this compound (or its active metabolite AZD1152-HQPA) to the wells. Include a vehicle-only control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[13]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization : Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed treat Add this compound & Controls seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment : Seed cells in 24- or 48-well plates and treat with this compound for the desired time points (e.g., 24, 48, 72 hours).[13]

  • Cell Harvesting : Harvest the cells and wash them with cold PBS.

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

  • Staining : Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant.

AnnexinV_Workflow start Start seed_treat Seed & Treat Cells start->seed_treat harvest Harvest & Wash Cells seed_treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Populations analyze->quantify end End quantify->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blotting for Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of key proteins in the apoptotic pathway.

  • Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Histone H3, cleaved PARP, cleaved Caspase-3, Bcl-2 family members) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

Role of Bcl-2 Family Proteins

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[14][15] Studies have shown that the efficacy of this compound can be enhanced when used in combination with BH3-mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 proteins.[13] This suggests that the apoptotic response to this compound is, at least in part, dependent on the balance of pro- and anti-apoptotic signals within the cell.

Conclusion

This compound is a selective Aurora B kinase inhibitor that effectively induces apoptosis in a wide range of tumor cells. Its mechanism of action is well-characterized, involving the disruption of mitosis, induction of polyploidy, and activation of the intrinsic apoptotic pathway. The preclinical data strongly support its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols detailed in this guide provide a framework for further investigation into the apoptotic effects of this compound and the development of novel therapeutic strategies targeting Aurora B kinase.

References

Barasertib (AZD1152) in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens exist, there is a critical need for targeted therapies, particularly for elderly patients and those with relapsed or refractory disease. Barasertib (AZD1152), a pro-drug of the potent and selective Aurora B kinase inhibitor AZD1152-HQPA, has emerged as a promising therapeutic agent in this context. This technical guide provides a comprehensive overview of the research on this compound in AML, focusing on its mechanism of action, preclinical efficacy, and clinical trial findings.

Mechanism of Action

This compound is a water-soluble pro-drug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[1][2] AZD1152-HQPA is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][3] Aurora B kinase is a component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis.

By inhibiting Aurora B kinase, AZD1152-HQPA disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation.[1] This ultimately results in endoreduplication, where cells undergo DNA replication without cell division, leading to the formation of polyploid cells.[1] These polyploid cells subsequently undergo apoptosis.[1] A key pharmacodynamic marker of this compound activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[4][5]

The signaling pathway illustrating the mechanism of action of this compound in AML is depicted below.

This compound This compound (AZD1152) (Pro-drug) AZD1152_HQPA AZD1152-HQPA (Active Metabolite) This compound->AZD1152_HQPA Plasma Phosphatases AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition Polyploidy Polyploidy (Endoreduplication) AZD1152_HQPA->Polyploidy Induction HistoneH3 Histone H3 (Substrate) AuroraB->HistoneH3 Phosphorylation Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Activation Phospho_HistoneH3 Phosphorylated Histone H3 HistoneH3->Phospho_HistoneH3 Chromosome_Segregation Correct Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Apoptosis Apoptosis Polyploidy->Apoptosis Leads to

Caption: Mechanism of action of this compound in AML.

Preclinical Research

In Vitro Studies

This compound, through its active form AZD1152-HQPA, has demonstrated potent anti-proliferative activity against a range of AML cell lines.

Table 1: In Vitro Activity of this compound (AZD1152-HQPA) in AML Cell Lines

Cell LineIC50 (nM)Reference
HL-603-40[6]
NB43-40[6]
MOLM133-40[6]
MV4-112.8[6]
Kasumi-120.8[7]
Skno-18.5[7]

Table 2: Kinase Inhibitory Activity of AZD1152-HQPA

KinaseKi (nM)Reference
Aurora B0.36[8]
Aurora A1369[8]
Aurora C17.0[8]
Experimental Protocols

A common method to assess the cytotoxic effects of this compound on AML cells is the MTT assay.

  • Cell Plating: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Addition: Add serial dilutions of this compound (or AZD1152-HQPA) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution of AML cells.

  • Cell Treatment: Treat AML cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid population (>4N DNA content).

Clinical Research

This compound has been evaluated in several clinical trials involving patients with AML.

Table 3: Summary of Key Clinical Trials of this compound in AML

Trial IdentifierPhasePatient PopulationTreatment RegimenKey FindingsReference
NCT00497991I/IINewly diagnosed or relapsed/refractory AMLThis compound monotherapy (7-day continuous IV infusion every 21 days)MTD established at 1200 mg. Overall hematologic response rate of 25%. Most common grade ≥3 AEs were febrile neutropenia and stomatitis.[9][10]
NCT00952588IIElderly (≥60 years) with newly diagnosed AMLThis compound (1200 mg, 7-day IV infusion) vs. Low-Dose Cytarabine (LDAC)This compound showed a significantly higher objective complete response rate (OCRR) compared to LDAC (35.4% vs. 11.5%).[11]
NCT00926731IElderly (≥60 years) with newly diagnosed AMLThis compound in combination with LDACMTD of this compound in combination with LDAC was 1000 mg. Overall response rate of 45%.[12]
NCT01019161IPoor prognosis AML (newly diagnosed, relapsed, or refractory)This compound (1200 mg, 7-day continuous IV infusion every 28 days) with [14C]-barasertibCharacterized the pharmacokinetics, metabolism, and excretion of this compound.[2][3]
Clinical Trial Workflow

The general workflow for a clinical trial investigating this compound in AML is outlined below.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_endpoints Endpoints & Analysis InVitro In Vitro Studies (AML Cell Lines) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo PhaseI Phase I Trial (Safety & MTD) InVivo->PhaseI PhaseII Phase II Trial (Efficacy & Dosing) PhaseI->PhaseII Safety Safety & Tolerability (AEs, DLTs) PhaseI->Safety PK Pharmacokinetics (Cmax, T1/2) PhaseI->PK PD Pharmacodynamics (p-Histone H3) PhaseI->PD PhaseIII Phase III Trial (Comparison to Standard of Care) PhaseII->PhaseIII PhaseII->Safety Efficacy Efficacy (CR, CRi, OS) PhaseII->Efficacy PhaseII->PD PhaseIII->Safety PhaseIII->Efficacy

Caption: General experimental workflow for this compound in AML research.

Combination Therapies and Resistance

Preclinical studies have suggested that this compound may act synergistically with other chemotherapeutic agents. For instance, it has been shown to potentiate the anti-proliferative activity of vincristine and daunorubicin.[6] Clinical trials have also explored this compound in combination with low-dose cytarabine (LDAC), showing promising response rates in elderly AML patients.[12]

Mechanisms of resistance to Aurora kinase inhibitors are an area of ongoing research. Potential mechanisms could involve mutations in the Aurora B kinase domain or the upregulation of drug efflux pumps.

Conclusion

This compound has demonstrated significant preclinical and clinical activity in AML. Its mechanism of action, centered on the inhibition of Aurora B kinase and the induction of polyploidy and apoptosis, provides a strong rationale for its use in this disease. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in elderly patients who are not candidates for intensive chemotherapy. Further research is warranted to explore optimal combination strategies and to understand and overcome potential resistance mechanisms. This will be crucial for the future development and positioning of this compound in the therapeutic landscape of AML.

References

Barasertib (AZD1152) in Small-Cell Lung Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small-cell lung cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid proliferation, early metastasis, and a grim prognosis.[1][2][3] Despite high initial response rates to chemotherapy, the majority of patients relapse, highlighting the urgent need for novel therapeutic strategies.[3] SCLC is defined by near-universal inactivation of the tumor suppressor genes RB1 and TP53.[3][4] The loss of RB1 function leads to mitotic abnormalities, creating a dependency on cellular machinery that governs cell division. This makes key mitotic regulators, such as Aurora kinase B (AURKB), attractive therapeutic targets.[1][2][5]

Barasertib (AZD1152) is a water-soluble dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, this compound-hydroxyquinazoline pyrazol anilide (this compound-HQPA, also known as AZD1152-HQPA).[3][4][6][7] this compound-HQPA is a highly potent and selective, ATP-competitive inhibitor of AURKB.[1][6][8] It exhibits approximately 3,700-fold greater selectivity for AURKB over Aurora kinase A (AURKA), minimizing off-target effects associated with pan-Aurora inhibitors.[6][8] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the investigation of this compound in SCLC.

Core Mechanism of Action

AURKB is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of mitosis. Its functions include regulating chromosome condensation, proper attachment of microtubules to kinetochores, chromosome segregation, and cytokinesis.[3][4][9]

Inhibition of AURKB by this compound-HQPA disrupts these critical mitotic processes. The primary consequences are:

  • Failed Cytokinesis: The cell is unable to complete the final separation into two daughter cells.

  • Endoreduplication and Polyploidy: Cells exit mitosis without dividing, leading to a rereplication of the genome. This results in cells with abnormally large nuclei and a DNA content greater than 4N (polyploidy), a hallmark of AURKB inhibition.[3][4][10]

  • Apoptosis: The catastrophic mitotic failure and resulting genomic instability ultimately trigger programmed cell death.[11]

SCLC cells are particularly vulnerable to AURKB inhibition due to two key molecular characteristics:

  • RB1 Inactivation: The universal loss of RB1 in SCLC compromises the post-mitotic checkpoint that would normally arrest cells with genomic damage, making them more susceptible to the consequences of mitotic errors induced by this compound.[1][4]

  • MYC Amplification: A significant subset of SCLC tumors exhibits amplification of MYC family genes (cMYC, MYCN, MYCL1).[3] MYC oncogenes are known to enhance AURKB activity, and in turn, AURKB helps stabilize the MYC protein, creating a positive feedback loop.[1][2][5] This interdependence renders MYC-amplified SCLC cells highly sensitive to AURKB inhibition.[1][2][3][11]

G cluster_0 Normal Mitosis (AURKB Active) cluster_1 SCLC Context cluster_2 Cellular Outcome AURKB Aurora Kinase B Mitosis Chromosome Segregation & Cytokinesis AURKB->Mitosis Daughter_Cells Diploid Daughter Cells (2N) Mitosis->Daughter_Cells This compound This compound (AZD1152) AURKB_inhibited Aurora Kinase B This compound->AURKB_inhibited Inhibits Mitotic_Failure Mitotic Failure (Failed Cytokinesis) AURKB_inhibited->Mitotic_Failure MYC MYC Amplification MYC->AURKB_inhibited Sensitizes Rb RB1 Inactivation Rb->AURKB_inhibited Sensitizes Polyploidy Polyploidy (>4N DNA) Mitotic_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of Action of this compound in SCLC.

Preclinical Efficacy

In Vitro Studies

This compound-HQPA has demonstrated potent growth-inhibitory effects across a range of SCLC cell lines. A key finding from these studies is the strong correlation between sensitivity and the molecular subtype, particularly those with cMYC amplification or high cMYC gene expression.[3][4][11][12][13] In a screen of 23 SCLC cell lines, nine were identified as highly sensitive, with IC50 values below 50 nM.[3][4][12][13] This sensitivity was significantly correlated with cMYC amplification (p=0.018) and high cMYC gene expression (p=0.026).[3][4][12][13]

Table 1: In Vitro Activity of this compound-HQPA in SCLC Cell Lines

Cell Line Classification IC50 Concentration Growth Inhibition at 100 nM Correlation with MYC Status
Sensitive < 50 nM > 75% Enriched for cMYC amplification and high cMYC expression.[3][4][12][13]
Moderately Resistant N/A 32% - 50% Generally lower cMYC expression.[4][14]

| Resistant | N/A | < 20% | Generally lower cMYC expression; may have high BCL-2 expression.[4][10][14] |

Data synthesized from Helfrich B., et al. Mol Cancer Ther 2016.[3][4][14]

More recent research has identified high expression of the anti-apoptotic protein BCL-2 as a potential biomarker of resistance to AURKB inhibitors.[5][10] SCLC cell lines with high BCL-2 levels were less sensitive to this compound's successor compound, AZD2811, suggesting a mechanism of apoptosis evasion.[10]

In Vivo Studies

The antitumor activity of this compound has been confirmed in mouse xenograft models using SCLC cell lines. In a model using the H841 cell line (which has high cMYC expression but no gene amplification), this compound treatment led to significant tumor growth delay and even regression at higher doses.[3][4][14]

Table 2: In Vivo Efficacy of this compound in an SCLC Xenograft Model (H841)

Treatment Group Dosing Schedule Outcome
Control Vehicle Progressive tumor growth
This compound 50 mg/kg 5 days/week for 2 weeks Significant tumor growth delay (p=0.011), but regrowth after treatment cessation.[14]

| This compound 100 mg/kg | 5 days/week for 2 weeks | Tumor regression sustained through day 61.[4][14] |

Data from Helfrich B., et al. Mol Cancer Ther 2016.[4][14]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Cell_Lines Panel of SCLC Cell Lines MTS_Assay Growth Inhibition Assay (MTS) Cell_Lines->MTS_Assay IC50 Determine IC50 & Sensitivity Profile MTS_Assay->IC50 Biomarker Correlate with MYC/BCL-2 Status IC50->Biomarker Select_Line Select Sensitive Cell Line (e.g., H841) Biomarker->Select_Line Proceed with Sensitive Line Xenograft Implant into Immunodeficient Mice Select_Line->Xenograft Treatment Administer this compound vs. Vehicle Control Xenograft->Treatment Measure Measure Tumor Volume & Mouse Weight Treatment->Measure Efficacy Determine Tumor Growth Inhibition Measure->Efficacy

Caption: Preclinical Experimental Workflow for this compound in SCLC.

Clinical Research Data

Direct clinical trial data for this compound (AZD1152) specifically in an SCLC patient population is limited. Most clinical development for AURKB inhibition in SCLC has transitioned to the next-generation compound, AZD2811 (an encapsulated form of this compound-HQPA).[1][2] However, Phase I trials of this compound in broader solid tumor cohorts and data from related AURKB inhibitors provide valuable context for its clinical potential and challenges.

Table 3: Summary of Clinical Trial Data for AURKB Inhibitors

Trial ID / Compound Patient Population Key Findings
Phase I (AZD1152) Advanced Solid Tumors (n=35) MTD: 150 mg (48h infusion) & 220 mg (two 2h infusions). DLT: Neutropenia. Efficacy: No objective responses; Stable Disease in 23% of patients.[15][16]
NCT03366675 (AZD2811) Recurrent SCLC (n=15) Efficacy (Monotherapy): No objective responses. Median PFS: 1.6 months. Limited clinical efficacy as a single agent.[1][2]

| NCT03216343 (Chiauranib) | Recurrent SCLC (n=28) | Efficacy (Monotherapy): Objective Response Rate of 17.9%. Median PFS: 3.6 months. Better tolerated with some efficacy.[1][2] |

MTD: Maximum Tolerated Dose; DLT: Dose-Limiting Toxicity; PFS: Progression-Free Survival.

The primary dose-limiting toxicity for this compound is neutropenia, a common side effect for agents that disrupt mitosis.[15][16] The limited efficacy of monotherapy in unselected SCLC populations underscores the critical need for biomarker-driven patient selection, focusing on tumors with high MYC expression.[1][2]

Combination Strategies: Overcoming Resistance

Given the modest single-agent activity in broad populations, rational combination strategies are essential. The most promising approach targets the BCL-2-mediated resistance pathway.

Rationale: Preclinical models show that high BCL-2 expression confers resistance to AURKB inhibitors by preventing apoptosis.[5][10] Combining an AURKB inhibitor with a BCL-2 inhibitor (e.g., Venetoclax) is hypothesized to restore apoptotic sensitivity, especially in BCL-2-high tumors.[1][2][10] This dual approach could both enhance efficacy and overcome innate resistance.

G Logical Relationship: Overcoming BCL-2 Resistance cluster_0 Cellular Processes This compound This compound AURKB AURKB This compound->AURKB Inhibits BCL2i BCL-2 Inhibitor (e.g., Venetoclax) BCL2 BCL-2 BCL2i->BCL2 Inhibits Mitosis Mitosis AURKB->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe BCL2->Apoptosis Inhibits

Caption: Combination Strategy: this compound and BCL-2 Inhibition.

Detailed Experimental Protocols

Cell Culture

SCLC cell lines (e.g., H841, H446, H526) are typically grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[17][18]

In Vitro Growth Inhibition (MTS Assay)

This protocol is adapted from methodologies described in SCLC research.[4][14]

  • Cell Seeding: Plate SCLC cells in 96-well plates at a density of 0.5–3 × 10⁴ cells per well.[17]

  • Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound-HQPA (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C.[14]

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).

Western Blot for Phospho-Histone H3

AURKB's primary substrate is Histone H3 at Serine 10 (p-H3). Measuring p-H3 levels is a direct pharmacodynamic readout of AURKB inhibition.

  • Cell Treatment: Treat SCLC cells with this compound-HQPA at various concentrations for a defined period (e.g., 24 hours).[14]

  • Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., total Histone H3 or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo SCLC Xenograft Study

This protocol is based on the study by Helfrich et al.[4][14]

  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5-10 x 10⁶ SCLC cells (e.g., H841) in the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg, this compound 100 mg/kg).

  • Drug Administration: Prepare this compound in an appropriate vehicle. Administer the drug via intraperitoneal (i.p.) injection or oral gavage according to the desired schedule (e.g., daily for 5 days a week for 2 weeks).[14]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration post-treatment to observe any tumor regrowth.[14]

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time to assess treatment efficacy. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

References

Methodological & Application

Barasertib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vitro assay protocols for Barasertib (AZD1152), a potent and highly selective Aurora B kinase inhibitor. This guide includes detailed methodologies for key experiments, quantitative data summaries, and visualizations of signaling pathways and experimental workflows to facilitate the study of this compound's effects on cancer cells.

Mechanism of Action

This compound is the prodrug of this compound-HQPA (AZD2811), which demonstrates high selectivity for Aurora B kinase with an IC50 of 0.37 nM in cell-free assays.[1][2][3][4] Aurora B is a crucial serine/threonine kinase that regulates chromosome segregation and cytokinesis during mitosis.[5][6] Inhibition of Aurora B by this compound disrupts these processes, leading to failed cell division, endoreduplication (repeated DNA replication without cell division), and the formation of polyploid cells.[5][7][8] Ultimately, this mitotic catastrophe induces cell cycle arrest and apoptosis in cancer cells.[1][8][9]

Signaling Pathway

The primary mechanism of this compound involves the direct inhibition of Aurora B kinase. A key downstream substrate of Aurora B is histone H3. This compound treatment leads to a reduction in the phosphorylation of histone H3 at Serine 10, a critical event for chromosome condensation and segregation during mitosis.[1][8][9]

Barasertib_Signaling_Pathway This compound This compound (AZD1152) AuroraB Aurora B Kinase This compound->AuroraB inhibits Apoptosis Cell Cycle Arrest & Apoptosis This compound->Apoptosis leads to pHistoneH3 Phosphorylated Histone H3 (Ser10) AuroraB->pHistoneH3 phosphorylates Mitosis Proper Mitosis & Cytokinesis AuroraB->Mitosis is required for HistoneH3 Histone H3 pHistoneH3->Mitosis promotes

Caption: this compound's inhibitory effect on the Aurora B kinase signaling pathway.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as determined by cell viability and proliferation assays.

Cell LineCancer TypeAssay TypeIC50 (nM)Reference(s)
Various Leukemia Cell LinesAcute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML)Thymidine Uptake3 - 40[9]
Freshly Isolated Leukemia CellsLeukemiaClonogenic Assay< 3[9]
Small-Cell Lung Cancer (SCLC) Lines (sensitive)Small-Cell Lung CancerMTS Assay< 50[5][10][11]
A549Lung CancerNot Specified7[3]
Multiple Myeloma (MM) Cell LinesMultiple MyelomaMTT AssayVaries by cell line and incubation time[12]
Gastrointestinal Cancer Cell LinesGastrointestinal CancerProliferation Assay< 15[13]

Experimental Protocols

Cell Viability and Growth Inhibition Assay

This protocol is a generalized procedure based on commonly used colorimetric assays like MTT, MTS, or PrestoBlue to assess the effect of this compound on cell proliferation.

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Add_Drug Add this compound to cells Cell_Seeding->Add_Drug Drug_Preparation Prepare serial dilutions of this compound Drug_Preparation->Add_Drug Incubation Incubate for 24-120 hours Add_Drug->Incubation Add_Reagent Add viability reagent (e.g., MTT, MTS) Incubation->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance on a plate reader Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate percent viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-HQPA (the active metabolite of this compound)[5][11]

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1.5–3 × 10^5 cells/mL and allow them to adhere overnight.[12]

  • Drug Treatment: Prepare serial dilutions of this compound-HQPA in complete medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, or 120 hours).[10][12]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis

This protocol outlines the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Experimental Workflow:

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Treat_Cells Treat cells with this compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium Iodide Fix_Cells->Stain_DNA Acquire_Data Acquire data on a flow cytometer Stain_DNA->Acquire_Data Analyze_Data Analyze cell cycle phases Acquire_Data->Analyze_Data

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-HQPA

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound-HQPA (e.g., 20, 100, 500 nM) or vehicle control for a specified duration (e.g., 24 hours).[14]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][14] An increase in the 4N and >4N (polyploid) cell populations is indicative of this compound's effect.[7][12]

Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Treat_Cells Treat cells with this compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Acquire_Data Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Apoptosis Analyze apoptotic cell populations Acquire_Data->Analyze_Apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-HQPA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound-HQPA at various concentrations and for desired time points.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]

Another method to assess apoptosis involves measuring the active form of BAK protein, an early marker of apoptosis.[13] This can be achieved by immunofluorescence staining with an anti-Bak antibody followed by imaging.[13]

Conclusion

These protocols and data provide a solid foundation for the in vitro investigation of this compound. By understanding its mechanism of action and employing these detailed methodologies, researchers can effectively evaluate the anti-cancer properties of this promising Aurora B kinase inhibitor.

References

Application Notes and Protocols for Assessing Barasertib Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Aurora B kinase plays a critical role in chromosome condensation, proper attachment of microtubules to kinetochores, and cytokinesis.[4] In various cancer cells, overexpression of Aurora B kinase is common and has been linked to aneuploidy and tumorigenesis. This compound, the prodrug of the active moiety AZD1152-HQPA, induces mitotic arrest by inhibiting Aurora B kinase, leading to chromosome misalignment, polyploidy, and ultimately, apoptosis in cancer cells.[3] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in a laboratory setting.

Mechanism of Action: Aurora B Kinase Inhibition

This compound exerts its anti-cancer effects by targeting the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its downstream substrates. A crucial substrate of Aurora B is histone H3 at serine 10 (H3S10), the phosphorylation of which is essential for chromosome condensation and segregation during mitosis. Inhibition of this phosphorylation event disrupts the proper execution of mitosis, leading to cell cycle arrest in the G2/M phase, endoreduplication (resulting in polyploidy), and subsequent activation of the apoptotic cascade.[3][5]

Barasertib_Mechanism_of_Action cluster_mitosis Mitosis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Polyploidy Polyploidy & G2/M Arrest Aurora_B->Polyploidy Leads to p_Histone_H3 Phospho-Histone H3 (Ser10) Chromosome_Segregation Proper Chromosome Segregation p_Histone_H3->Chromosome_Segregation Cytokinesis Successful Cytokinesis Chromosome_Segregation->Cytokinesis This compound This compound (AZD1152) This compound->Aurora_B Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis MTS_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_MTS Add MTS reagent to each well Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours at 37°C Add_MTS->Incubate_MTS Read_Absorbance Measure absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate for 15 min at room temperature Stain->Incubate_Stain Analyze_FC Analyze by Flow Cytometry Incubate_Stain->Analyze_FC End End Analyze_FC->End Cell_Cycle_Workflow Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Fix_Cells Fix cells in ice-cold 70% ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells to remove ethanol Fix_Cells->Wash_Cells Stain_Cells Resuspend in PI/RNase staining buffer Wash_Cells->Stain_Cells Incubate_Stain Incubate for 15-30 min at room temperature Stain_Cells->Incubate_Stain Analyze_FC Analyze by Flow Cytometry Incubate_Stain->Analyze_FC End End Analyze_FC->End

References

Application Notes and Protocols: Western Blot Analysis of Histone H3 Phosphorylation Following Barasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Aurora B kinase plays a crucial role in chromosome condensation and segregation, in part through the phosphorylation of histone H3 at serine 10 (H3S10ph).[3][4][5] This phosphorylation event is a hallmark of mitosis and is essential for proper chromosome dynamics.[4][6] Inhibition of Aurora B by this compound leads to a decrease in H3S10 phosphorylation, resulting in defects in chromosome alignment, failed cytokinesis, and ultimately, apoptosis in cancer cells.[1][7] This application note provides a detailed protocol for the analysis of histone H3 phosphorylation by Western blot following treatment with this compound.

Signaling Pathway of this compound-Mediated Inhibition of Histone H3 Phosphorylation

This compound exerts its effect by targeting the ATP-binding pocket of Aurora B kinase, thereby inhibiting its catalytic activity. This prevents the transfer of a phosphate group to its downstream substrates, including histone H3. The diagram below illustrates this signaling pathway.

Barasertib_Pathway cluster_0 Cellular Process Aurora_B_Kinase Aurora B Kinase Histone_H3 Histone H3 (unphosphorylated) Aurora_B_Kinase->Histone_H3 phosphorylates p_Histone_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->p_Histone_H3 Mitotic_Progression Mitotic Progression p_Histone_H3->Mitotic_Progression This compound This compound (AZD1152) This compound->Aurora_B_Kinase inhibits

Caption: this compound inhibits Aurora B kinase, preventing histone H3 phosphorylation.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may need to be optimized for specific cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (AZD1152-HQPA, the active metabolite)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Histone Extraction

This protocol is adapted from established acid extraction methods.[8][9][10]

Materials:

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1% protease inhibitor cocktail.

  • 0.2 N Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Ice-cold PBS

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 6,500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in TEB and lyse on ice for 10 minutes with gentle mixing.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.

  • Acid extract the histones overnight on a rotator at 4°C.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the histones to a new tube.

  • Neutralize the acid by adding 2 M NaOH at a 1:10 ratio (e.g., 10 µL of NaOH for every 100 µL of histone extract).

Protein Quantification

Materials:

  • BCA Protein Assay Kit or Bradford Assay Kit

  • Spectrophotometer

Procedure:

  • Determine the protein concentration of the histone extracts using a standard protein assay kit according to the manufacturer's instructions.

  • Normalize the volume of each sample to ensure equal protein loading for the Western blot.

SDS-PAGE and Western Blotting

This protocol is a general guideline for Western blotting of histones.[11]

Materials:

  • 15% SDS-polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein loading buffer (e.g., Laemmli buffer)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones)[12]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Histone H3 (Ser10) antibody

    • Rabbit or Mouse anti-Total Histone H3 antibody (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein samples by mixing with loading buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 10-20 µg) into the wells of a 15% SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C with gentle agitation. The dilution should be optimized according to the manufacturer's datasheet.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (for loading control):

    • After imaging, the membrane can be stripped of the antibodies according to the manufacturer's protocol.

    • After stripping, block the membrane again and probe with the anti-Total Histone H3 antibody as described above to ensure equal loading.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of histone H3 phosphorylation after this compound treatment.

Western_Blot_Workflow A Cell Seeding & Growth B This compound Treatment A->B C Histone Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (p-H3) F->G H Detection G->H I Stripping & Re-probing (Total H3) H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis of histone H3 phosphorylation.

Data Presentation

The following table provides a template for presenting quantitative data from the Western blot analysis. The values are representative and should be replaced with experimental data. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The phospho-H3 signal should be normalized to the total H3 signal.

Treatment GroupConcentrationTime (hours)Normalized Phospho-H3 Signal (Arbitrary Units)Fold Change vs. Vehicle
Vehicle (DMSO)-241.001.00
This compound10 nM240.650.65
This compound50 nM240.250.25
This compound100 nM240.050.05

Note: This data demonstrates a dose-dependent decrease in histone H3 phosphorylation upon treatment with this compound.

Troubleshooting

  • No or weak phospho-H3 signal:

    • Ensure cells were in the logarithmic growth phase, as histone H3 phosphorylation is mitosis-specific.

    • Optimize primary antibody concentration and incubation time.

    • Confirm the efficiency of the histone extraction.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (e.g., switch between milk and BSA).

    • Use a fresh batch of blocking buffer and antibodies.

  • Uneven loading:

    • Carefully perform protein quantification and ensure equal loading.

    • Always normalize to a loading control like total histone H3.

By following these detailed protocols and application notes, researchers can effectively analyze the impact of this compound on histone H3 phosphorylation, providing valuable insights into the mechanism of action of this Aurora B kinase inhibitor.

References

Application Note: Quantifying Barasertib-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4][5] Aurora B is a member of the chromosomal passenger complex (CPC) that plays a critical role in ensuring accurate chromosome segregation and cytokinesis.[6][7][8] Its functions include orchestrating proper kinetochore-microtubule attachments, regulating the spindle assembly checkpoint, and facilitating the final stages of cell division.[6][7][9]

Inhibition of Aurora B kinase by this compound disrupts these processes, leading to mitotic errors such as chromosome misalignment and failure of cytokinesis.[2][3] This ultimately results in a cell cycle arrest in the G2/M phase, often followed by endoreduplication, where cells re-enter the S-phase without dividing, leading to the formation of polyploid cells with a DNA content greater than 4N.[2][10] These mitotic failures can subsequently trigger apoptosis.[3][11]

Flow cytometry using propidium iodide (PI) staining is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle.[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the cell's DNA content.[12] This allows for the clear distinction and quantification of cell populations in the G0/G1 (2N DNA), S (intermediate DNA), and G2/M (4N DNA) phases. This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on the cell cycle.

Mechanism of Action: this compound-Induced Mitotic Arrest

The following diagram illustrates the central role of Aurora B kinase in mitosis and the mechanism by which this compound induces cell cycle arrest.

Barasertib_MoA cluster_0 Normal Mitosis cluster_1 This compound Action AurB Aurora B Kinase (in Chromosomal Passenger Complex) H3 Histone H3 & Other Mitotic Proteins AurB->H3 Phosphorylation InhibitAurB Aurora B Kinase (Inhibited) Seg Correct Chromosome Segregation H3->Seg Cyto Successful Cytokinesis Seg->Cyto Prog Cell Cycle Progression Cyto->Prog This compound This compound This compound->InhibitAurB Inhibits Failure Mitotic Failure (Endoreduplication) InhibitAurB->Failure Arrest G2/M Arrest & Polyploidy (>4N) Failure->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest.

Expected Results

Treatment of cancer cell lines with this compound typically results in a dose- and time-dependent accumulation of cells in the G2/M phase and a significant increase in the population of polyploid (>4N) cells. A corresponding decrease in the G0/G1 population is also expected. The table below presents example data from a hypothetical experiment.

TreatmentTime (hr)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase% >4N (Polyploidy)
Vehicle Control (DMSO)241.555.223.120.20.0
Vehicle Control (DMSO)482.153.824.519.60.0
This compound (50 nM)243.835.115.540.65.0
This compound (50 nM)488.515.79.335.531.0
This compound (100 nM)245.228.412.345.19.0
This compound (100 nM)4815.68.95.428.341.8

Detailed Experimental Protocol

This protocol describes the treatment of cultured cells with this compound followed by fixation and staining with propidium iodide for flow cytometric analysis of DNA content.

Materials and Reagents

  • Cancer cell line of interest (e.g., SCLC, multiple myeloma, or colon cancer cell lines)[1][3][10]

  • This compound (AZD1152)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)[12][13]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[12][13]

  • 5 mL flow cytometry tubes

Procedure

  • Cell Culture and Treatment: a. Plate cells in a 6-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM). d. Include a vehicle control by adding an equivalent volume of DMSO to the medium. e. Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control. f. Incubate the cells for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting: a. Adherent Cells: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. b. Suspension Cells: Directly collect the cells into a centrifuge tube. c. Centrifuge the cells at 300 x g for 5 minutes.[12] Discard the supernatant.

  • Fixation: a. Wash the cell pellet by resuspending it in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the pellet in the residual PBS (approx. 500 µL). It is critical to achieve a single-cell suspension at this stage to prevent clumping.[14] c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise.[12][14] d. Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[12][14] Cells can be stored in ethanol at 4°C for several weeks if necessary.

  • Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet them, as ethanol-fixed cells are less dense.[12] Carefully decant the ethanol. b. Wash the cell pellet twice with 3 mL of PBS to remove residual ethanol.[12] c. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[12][13] d. Add 400 µL of PI staining solution (50 µg/mL) and mix well.[12] e. Incubate the tubes at room temperature for 15-30 minutes, protected from light.[14]

  • Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer. b. Use a low flow rate to improve data resolution.[12] c. Collect data using a linear scale for the PI fluorescence channel. d. Record at least 10,000 single-cell events for each sample.[12][13] e. Use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to exclude doublets and cell aggregates from the analysis.[13]

Experimental and Data Analysis Workflow

The following diagram provides a visual overview of the entire workflow, from cell preparation to data interpretation.

Workflow cluster_exp Experimental Protocol cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 6-well Plate B 2. Treat with this compound & Vehicle Control A->B C 3. Incubate for 24/48 hours B->C D 4. Harvest & Wash Cells C->D E 5. Fix in Cold 70% Ethanol D->E F 6. Stain with RNase A & Propidium Iodide E->F G 7. Acquire on Flow Cytometer F->G H 8. Gate on Single Cells (Doublet Discrimination) G->H I 9. Generate DNA Content Histogram H->I J 10. Quantify Cell Cycle Phases (G0/G1, S, G2/M, >4N) I->J

Caption: Workflow for cell cycle analysis with this compound.

References

Application Notes and Protocols for In Vivo Xenograft Models in Barasertib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA.[1][2] Inhibition of Aurora B kinase by this compound disrupts the proper alignment of chromosomes during cell division, leading to polyploidy and ultimately inducing apoptosis in cancer cells.[1][3] These characteristics make this compound a compelling candidate for cancer therapy, and in vivo xenograft models are crucial for its preclinical evaluation.

These application notes provide detailed protocols for establishing and utilizing human tumor xenograft models to assess the efficacy of this compound. The included methodologies cover solid tumors, such as colorectal and small-cell lung cancer, as well as hematological malignancies like acute myeloid leukemia (AML).

Mechanism of Action of this compound

This compound specifically targets Aurora B kinase, a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.[4] As a member of the chromosomal passenger complex (CPC), Aurora B ensures the correct attachment of microtubules to kinetochores and is essential for the spindle assembly checkpoint.

By inhibiting Aurora B, this compound prevents the phosphorylation of key substrates, including histone H3 on serine 10.[5] This disruption of the mitotic process leads to endoreduplication, resulting in cells with a DNA content of 4N or greater (polyploidy), and subsequent apoptotic cell death.[5]

Caption: this compound inhibits Aurora B kinase, leading to mitotic disruption and apoptosis.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the in vivo efficacy of this compound across various human cancer xenograft models.

Table 1: Solid Tumor Xenograft Models
Cell LineCancer TypeAnimal ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
SW620 Colorectal CancerNude Mice150 mg/kg/day, 48h s.c. infusion79% (p<0.001) at day 23[5][6]
Nude Mice25 mg/kg/day, i.p. Q1Dx4Significant (p<0.05)[5][6]
HCT116 Colorectal CancerNude Mice150 mg/kg/day, 48h s.c. infusion60% (p<0.001) at day 25[5][6]
Colo205 Colorectal CancerNude Mice150 mg/kg/day, 48h s.c. infusion81% (p<0.05) at day 21[5][6]
H841 Small-Cell Lung CancerAthymic Nude Mice50 mg/kg, 5/7 days for 2 weeksSignificant (p=0.011) at day 34[7][8]
Athymic Nude Mice100 mg/kg, 5/7 days for 2 weeksTumor regression[7][8]
Table 2: Hematological Malignancy Xenograft Models
Cell LineCancer TypeAnimal ModelTreatment RegimenOutcomeReference
MOLM13 Acute Myeloid Leukemia (AML)BALB/c Nude Mice5 or 25 mg/kg, i.p. 4 times/weekMarkedly suppressed tumor growth[9]
HL-60 Acute Myeloid Leukemia (AML)SCID MiceSingle dose, 25-98.7 mg/kg (nanoparticle formulation)Profound inhibition of tumor growth[2]
MV4-11 Acute Myeloid Leukemia (AML)SCID MiceNot specifiedNot specified[10]

Experimental Workflow for In Vivo Xenograft Studies

The general workflow for conducting in vivo xenograft studies with this compound is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_xenograft_establishment Xenograft Establishment cluster_treatment_and_analysis Treatment and Analysis Cell_Culture 1. Cell Line Culture & Expansion Tumor_Implantation 4. Tumor Cell Implantation (Subcutaneous or Intravenous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude, SCID mice) Animal_Acclimatization->Tumor_Implantation Barasertib_Formulation 3. This compound Formulation Treatment 7. This compound Administration Barasertib_Formulation->Treatment Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Efficacy_Assessment 8. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment PD_Analysis 9. Pharmacodynamic Analysis (p-Histone H3, DNA Content) Treatment->PD_Analysis

References

Application Notes and Protocols for Barasertib (AZD1152) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, in various preclinical animal models. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Overview of this compound

This compound (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[1][2] This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[3] this compound has demonstrated anti-tumor activity in a range of preclinical models of hematological malignancies and solid tumors.[4]

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the dosages, administration routes, and schedules of this compound and its nanoparticle formulation (AZD2811) in various animal models as reported in preclinical studies.

Table 1: this compound (AZD1152) Dosage and Administration
Cancer TypeAnimal ModelCell LineDosageAdministration RouteDosing ScheduleReference(s)
Acute Myeloid Leukemia (AML)Immunodeficient BALB/c nude miceMOLM135 or 25 mg/kgIntraperitoneal (i.p.)4 times a week or every other day[4]
Small-Cell Lung Cancer (SCLC)Athymic nude miceH84150 or 100 mg/kg/dayNot Specified5 days on, 2 days off, for 2 weeks
Colorectal CancerNude miceSW620, HCT116, Colo205150 mg/kg/daySubcutaneous (s.c.) minipump infusionContinuous infusion over 48 hours[5]
Colorectal CancerNude miceSW62025 mg/kg/dayIntraperitoneal (i.p.)Once daily for 4 days[5]
Intestinal NeoplasiaApcMin/+ mice-25 mg/kgIntraperitoneal (i.p.)Once daily for 4 days, each week for 3 weeks[5]
Various Solid TumorsImmunodeficient miceColon, lung, and hematologic tumor xenografts10-150 mg/kg/dayNot SpecifiedNot Specified[4]
Table 2: AZD2811 (Nanoparticle Formulation) Dosage and Administration
Cancer TypeAnimal ModelCell LineDosageAdministration RouteDosing ScheduleReference(s)
Acute Myeloid Leukemia (AML)Nude miceHL-6025 - 98.7 mg/kgNot SpecifiedSingle dose[6][7]
Acute Myeloid Leukemia (AML)NOG miceMOLM-13 (disseminated)High doseIntravenous (i.v.)Not Specified[6]
Diffuse Large B-cell Lymphoma (DLBCL)Not SpecifiedNot Specified25 mg/kgNot SpecifiedWeekly[3][8]
Diffuse Large B-cell Lymphoma (DLBCL)Not SpecifiedNot Specified50 mg/kgNot SpecifiedEvery 2 weeks[3][8]

Experimental Protocols

This compound Formulation for In Vivo Administration

Materials:

  • This compound (AZD1152) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.

  • For a typical formulation, a co-solvent system is required. An example formulation is as follows:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 50% Saline

  • To prepare the working solution, first add the required volume of the DMSO stock solution to a sterile tube.

  • Add the PEG300 and vortex thoroughly to ensure complete mixing.

  • Add the Tween-80 and vortex again.

  • Finally, add the saline or PBS to reach the final volume and vortex until the solution is clear and homogenous.

  • It is recommended to prepare the working solution fresh on the day of use.[4]

Xenograft Tumor Model Establishment

Materials:

  • Cancer cell line of interest

  • Culture medium

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Syringes and needles (27-30 gauge)

  • 70% Ethanol

Protocol:

  • Culture the cancer cells to the desired confluence.

  • Harvest the cells by trypsinization and perform a cell count to determine the cell density.

  • Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • (Optional) Mix the cell suspension with an equal volume of cold Matrigel®. Keep the mixture on ice to prevent premature gelling.

  • Anesthetize the mouse using an approved protocol.

  • Wipe the injection site (typically the flank) with 70% ethanol.

  • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

Administration of this compound

3.3.1. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared this compound solution

  • Syringe and needle (25-27 gauge)

  • Animal restraint device

Protocol:

  • Restrain the mouse securely.

  • Tilt the mouse so that its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

3.3.2. Subcutaneous (s.c.) Osmotic Minipump Implantation

Materials:

  • Osmotic minipumps (e.g., ALZET®)

  • Prepared this compound solution

  • Surgical instruments (scalpel, forceps)

  • Wound clips or sutures

  • Anesthetic and analgesic agents

Protocol:

  • Anesthetize the mouse using an approved surgical anesthesia protocol.

  • Shave and aseptically prepare the surgical site on the dorsal side, between the scapulae.

  • Make a small incision in the skin.

  • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.

  • Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions.

  • Insert the filled minipump into the subcutaneous pocket.

  • Close the incision with wound clips or sutures.

  • Administer post-operative analgesia as required and monitor the animal for recovery.[5][9]

Assessment of Treatment Efficacy

3.4.1. Tumor Volume Measurement

Materials:

  • Digital calipers

Protocol:

  • Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers.

  • Measurements are typically taken 2-3 times per week.

  • Calculate the tumor volume using the modified ellipsoid formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Record the tumor volumes for each mouse over the course of the study to generate tumor growth curves.[10][11]

3.4.2. Flow Cytometry for Cell Cycle Analysis (Polyploidy)

Materials:

  • Excised tumor tissue or cultured cells

  • Collagenase/Dispase solution (for solid tumors)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • For solid tumors: Mince the excised tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.

  • For cultured cells: Harvest cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. Cells with a DNA content of >4N are considered polyploid.[12][13]

Visualizations

Signaling Pathway of this compound Action

Barasertib_Signaling_Pathway cluster_auroraB Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Failure Cytokinesis Failure Cytokinesis->Cytokinesis_Failure Inhibition leads to Aurora_B Aurora B Kinase Aurora_B->Cytokinesis Regulates INCENP INCENP Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Regulates Survivin Survivin Borealin Borealin This compound This compound (AZD1152) Active_Metabolite Active Metabolite (AZD1152-HQPA) This compound->Active_Metabolite Plasma Phosphatases Active_Metabolite->Aurora_B Inhibition Phospho_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_H3 Chromosome_Condensation Chromosome Condensation Phospho_H3->Chromosome_Condensation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Kinetochore_Microtubule->Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint->Anaphase Prevents premature entry Polyploidy Polyploidy (>4N DNA) Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle_Group 5a. Vehicle Control Administration Randomization->Vehicle_Group Barasertib_Group 5b. This compound Administration Randomization->Barasertib_Group Tumor_Measurement 6. Tumor Volume Measurement (2-3 times/week) Vehicle_Group->Tumor_Measurement Barasertib_Group->Tumor_Measurement Body_Weight 7. Body Weight Monitoring Tumor_Measurement->Body_Weight Endpoint 8. Study Endpoint Reached Body_Weight->Endpoint Tissue_Harvest 9. Tumor and Tissue Harvest Endpoint->Tissue_Harvest Tumor_Growth_Inhibition 10. Tumor Growth Inhibition Analysis Tissue_Harvest->Tumor_Growth_Inhibition Flow_Cytometry 11. Flow Cytometry for Polyploidy Tissue_Harvest->Flow_Cytometry Histology 12. Histological Analysis Tissue_Harvest->Histology

Caption: A typical workflow for evaluating this compound efficacy in a xenograft model.

References

Barasertib solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the use of Barasertib (also known as AZD1152), a potent and selective Aurora B kinase inhibitor. This compound is a prodrug that is rapidly converted in plasma to its active metabolite, this compound-HQPA.

Introduction

This compound is a pivotal tool in cancer research, primarily targeting Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Its high selectivity for Aurora B over Aurora A allows for the specific investigation of this pathway in cellular division and its dysregulation in cancer.[2][5][6] Inhibition of Aurora B by this compound leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptotic cell death in rapidly dividing cancer cells.[3][6][7] These characteristics make this compound a subject of extensive preclinical and clinical investigation.[2][8]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for reproducible experimental results. It is practically insoluble in aqueous solutions and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[5][9][10]

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥25.4 mg/mL; up to 100 mg/mL (197.02 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[5][10][11]
WaterInsoluble
EthanolInsoluble

For cellular assays, it is recommended to prepare a concentrated stock solution in DMSO. To achieve higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can be beneficial.[1]

Signaling Pathway of this compound

This compound's mechanism of action centers on the inhibition of Aurora B kinase, a crucial component of the chromosomal passenger complex (CPC). The CPC ensures the correct attachment of microtubules to kinetochores and is vital for the spindle assembly checkpoint.

Barasertib_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora B Kinase Aurora B Kinase INCENP INCENP Aurora B Kinase->INCENP associates with Histone H3 Histone H3 Aurora B Kinase->Histone H3 phosphorylates Chromosome Condensation & Segregation Chromosome Condensation & Segregation Aurora B Kinase->Chromosome Condensation & Segregation regulates Survivin Survivin INCENP->Survivin associates with Borealin Borealin Survivin->Borealin associates with This compound This compound This compound->Aurora B Kinase This compound->Chromosome Condensation & Segregation disrupts Phosphorylated Histone H3 Phosphorylated Histone H3 Chromosome Condensation & Segregation->Metaphase enables Polyploidy Polyploidy Chromosome Condensation & Segregation->Polyploidy leads to (upon disruption) Apoptosis Apoptosis Polyploidy->Apoptosis induces

Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.

Experimental Protocols

Preparation of Stock Solutions and Storage

Table 2: Stock Solution Preparation and Storage

FormStorage TemperatureShelf LifePreparation Notes
Powder-20°C3 yearsStore in a dry, dark place.[11]
Stock Solution in DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[5][11]
Stock Solution in DMSO-20°C1 monthFor shorter-term storage.[5][11]

Protocol for 10 mM Stock Solution:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound-HQPA is 507.56 g/mol .

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Gently warm the vial at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[1]

  • Centrifuge the solution to pellet any undissolved particles.

  • Transfer the clear supernatant to a new sterile tube, aliquot into smaller volumes, and store at -80°C.

In Vitro Cell-Based Assays

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the low nanomolar range.

Protocol for Cell Proliferation (MTS) Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000 to 10,000 cells per well and incubate overnight.[12]

  • Drug Treatment: Prepare serial dilutions of this compound-HQPA from your DMSO stock in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Add the diluted compound to the cells.

  • Incubation: Incubate the plates for a desired period, typically 72 to 120 hours.[1][12]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Cell_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions overnight_incubation->prepare_dilutions add_drug Add drug to cells prepare_dilutions->add_drug incubation_period Incubate for 72-120h add_drug->incubation_period add_mts Add MTS reagent incubation_period->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_plate Read absorbance at 490nm incubate_mts->read_plate analyze_data Calculate IC50 read_plate->analyze_data analyze_data->end

Caption: Workflow for a typical cell proliferation assay using this compound.

In Vivo Studies

For in vivo experiments, this compound (the prodrug) is typically used, as it is rapidly converted to the active form this compound-HQPA in plasma.[3][12][13]

Table 3: In Vivo Formulation Examples

Formulation ComponentsFinal Concentration ExampleAdministration RouteNotes
5% DMSO + 95% Corn Oil0.65 mg/mLOralMix DMSO stock with corn oil immediately before use.[5]
5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2OVariesIntravenous (i.v.)Add components sequentially and mix well at each step.[5][9]
Carboxymethylcellulose sodium (CMC-Na) suspension≥5 mg/mLOralForms a homogenous suspension.[9][11]

Protocol for In Vivo Efficacy Study in Xenograft Models:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumors from human cancer cell lines.[11][12]

  • Tumor Implantation: Implant 5 million cells mixed with Matrigel subcutaneously into the flank of each mouse.[12]

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., day 20 post-implantation).[12]

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., 50 or 100 mg/kg, 5 days a week for 2 weeks).[14]

  • Monitoring: Monitor tumor volume and animal body weight regularly.

  • Endpoint: Sacrifice animals when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., Western blot for pharmacodynamic markers like phospho-Histone H3).[15]

Preparation_Logic start Start: this compound Powder stock_solution Prepare concentrated stock in DMSO start->stock_solution in_vitro_use For In Vitro Experiments stock_solution->in_vitro_use in_vivo_use For In Vivo Experiments stock_solution->in_vivo_use dilute_in_media Dilute in cell culture medium in_vitro_use->dilute_in_media prepare_formulation Prepare appropriate in vivo formulation in_vivo_use->prepare_formulation add_to_cells Add to cells dilute_in_media->add_to_cells end Experiment add_to_cells->end administer_to_animal Administer to animal model prepare_formulation->administer_to_animal administer_to_animal->end

Caption: Logical steps for preparing this compound for experiments.

Safety Precautions

This compound is a potent cytotoxic agent. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic compounds.

References

Application Note: Measuring Apoptosis Induction by Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barasertib (also known as AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] It is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA.[3][4] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis.[2] Inhibition of Aurora B by this compound disrupts these processes, leading to failed cell division (endoreduplication) and the formation of polyploid cells.[3][4][5] This mitotic catastrophe ultimately triggers programmed cell death, or apoptosis, making this compound a compound of interest in oncology research, particularly for hematologic malignancies and various solid tumors.[1][2][6]

This document provides detailed protocols and application notes for measuring apoptosis induced by this compound in cancer cell lines. The methodologies described herein are essential for evaluating the compound's efficacy and understanding its mechanism of action.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting Aurora B kinase. This inhibition disrupts the chromosomal passenger complex (CPC), leading to defects in chromosome alignment and segregation during mitosis.[2] The cell cycle is arrested, often resulting in mitotic catastrophe, which can subsequently activate the intrinsic (mitochondrial) pathway of apoptosis.[7][8] This pathway involves the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[7][9]

G cluster_0 Cellular Process This compound This compound (AZD1152) AuroraB Aurora B Kinase This compound->AuroraB Inhibits Mitosis Correct Mitosis & Cytokinesis This compound->Mitosis Disrupts HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 AuroraB->Mitosis Regulates HistoneH3->Mitosis Polyploidy Polyploidy & Mitotic Catastrophe Apoptosis Apoptosis Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) Polyploidy->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP PARP->Apoptosis

Caption: this compound signaling pathway to apoptosis induction.

Experimental Workflow for Assessing Apoptosis

A typical workflow for evaluating this compound-induced apoptosis involves several key stages, from cell culture and treatment to the application of specific assays for detecting apoptotic markers.

G cluster_assays 4. Apoptosis Assays cluster_analysis 5. Data Acquisition & Analysis start 1. Cell Culture (e.g., AML, SCLC cell lines) treat 2. Treatment - this compound (Dose-Response) - Vehicle Control start->treat harvest 3. Cell Harvesting (Adherent & Floating Cells) treat->harvest annexin Annexin V / PI Staining harvest->annexin caspase Caspase-3/7 Activity harvest->caspase western Western Blot harvest->western flow Flow Cytometry annexin->flow Analysis luminescence Luminometry caspase->luminescence Analysis imaging Densitometry western->imaging Analysis

Caption: General experimental workflow for measuring apoptosis.

Data Presentation: Summarizing Quantitative Results

Presenting quantitative data in a clear, tabular format is crucial for comparing the effects of different this compound concentrations.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in MOLM-13 Cells (48h Treatment)

This compound Conc. (nM) % Apoptotic Cells (Annexin V+)[10] Caspase-3/7 Activity (Fold Change vs. Control)[11] Cleaved PARP (Relative Densitometry)[10]
0 (Vehicle) 5.2 ± 1.1 1.0 ± 0.2 1.0 ± 0.1
1 10.5 ± 2.3 2.5 ± 0.4 2.1 ± 0.3
3 25.8 ± 3.5 6.8 ± 0.9 5.9 ± 0.7

| 10 | 50.1 ± 4.2 | 15.2 ± 1.8 | 12.4 ± 1.5 |

Data are representative and presented as mean ± SD.

Table 2: IC50 Values for Growth Inhibition by this compound in Various SCLC Cell Lines (120h)

Cell Line cMYC Amplification IC50 (nM)[12]
H209 Yes 1.2
H82 Yes 3.2
H526 Yes 4.1
H69 No 110.5

| H345 | No | >1000 |

Sensitivity to this compound-induced growth inhibition correlates with cMYC amplification in Small Cell Lung Cancer (SCLC) lines.[12][13]

Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

Materials:

  • This compound (AZD1152)

  • Cell culture medium, FBS, and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/mL) in 24-well plates and allow them to adhere overnight (if applicable).[10] Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).[7]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[16]

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16] Viable cells are Annexin V- / PI-, early apoptotic cells are Annexin V+ / PI-, and late apoptotic/necrotic cells are Annexin V+ / PI+.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[17] The assay often uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, generates a luminescent signal proportional to the amount of caspase activity.

Materials:

  • This compound (AZD1152)

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Treat with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 48 hours).[17]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[17]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: Calculate the fold change in caspase activity by normalizing the readings from this compound-treated cells to the vehicle-treated control cells.

Protocol 3: Western Blot for Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptosis-related proteins. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[10] Additionally, analyzing the levels of cleaved caspases and the balance of pro- and anti-apoptotic Bcl-2 family proteins can provide mechanistic insights.[9][18]

Materials:

  • This compound (AZD1152)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-Actin.[18] An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis induction.[11][18]

References

Application Notes and Protocols for High-Throughput Screening with Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a pro-drug that is rapidly converted in plasma to its active metabolite, this compound-hQPA (AZD1152-HQPA).[1][2] Aurora B kinase plays a crucial role in chromosome segregation and cytokinesis. Its inhibition by this compound leads to defects in these processes, resulting in polyploidy and ultimately apoptosis in proliferating cancer cells.[3] This mechanism of action makes this compound a compelling candidate for cancer therapy, and high-throughput screening (HTS) assays are essential for identifying and characterizing such inhibitors.

These application notes provide a comprehensive overview of the use of this compound in HTS, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their drug discovery efforts.

Mechanism of Action and Signaling Pathway

This compound-hQPA selectively inhibits the catalytic activity of Aurora B kinase.[4] A primary substrate of Aurora B is histone H3, which is phosphorylated at Serine 10 (H3S10ph) during mitosis.[5] Inhibition of Aurora B by this compound leads to a significant decrease in the levels of phosphorylated histone H3 (Ser10).[1] This specific biomarker can be effectively used as a readout in cell-based HTS assays to quantify the activity of this compound and other Aurora B inhibitors.

cluster_cellular_effects Cellular Effects This compound This compound (AZD1152) Barasertib_hQPA This compound-hQPA (Active Metabolite) This compound->Barasertib_hQPA Conversion in plasma AuroraB Aurora B Kinase Barasertib_hQPA->AuroraB Inhibition Polyploidy_Apoptosis Polyploidy & Apoptosis Barasertib_hQPA->Polyploidy_Apoptosis Induces pHistoneH3 Phospho-Histone H3 (Ser10) AuroraB->pHistoneH3 Phosphorylation Mitotic_Progression Correct Mitotic Progression AuroraB->Mitotic_Progression HistoneH3 Histone H3 HistoneH3->pHistoneH3 pHistoneH3->Mitotic_Progression

Caption: this compound Signaling Pathway

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-hQPA in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Myeloid Leukemia3 - 40[6]
NB4Acute Myeloid Leukemia3 - 40[6]
MOLM13Acute Myeloid Leukemia3 - 40[6]
PALL-2Acute Lymphoblastic Leukemia3 - 40[6]
MV4-11Biphenotypic Leukemia3 - 40[6]
EOL-1Acute Eosinophilic Leukemia3 - 40[6]
K562Chronic Myeloid Leukemia3 - 40[6]
SCLC Lines (sensitive)Small Cell Lung Cancer< 50[2]
A549Non-Small Cell Lung Cancer~7[4]

Experimental Protocols

A highly effective method for quantifying the inhibitory effect of this compound on Aurora B kinase in a high-throughput format is to measure the phosphorylation of histone H3 at Serine 10. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are robust technologies well-suited for this purpose.

Protocol 1: HTRF Assay for Phospho-Histone H3 (Ser10)

This protocol is adapted from commercially available HTRF assay kits for phospho-Histone H3 (Ser10).[7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound-hQPA

  • HTRF Phospho-Histone H3 (Ser10) assay kit (containing Eu3+-cryptate labeled anti-phospho-Histone H3 (Ser10) antibody and XL665-labeled anti-Histone H3 antibody)

  • Lysis buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well cell culture plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound-hQPA in cell culture medium. Add the compound dilutions to the cells and incubate for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the culture medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer the cell lysates to a 384-well low-volume white plate.

  • HTRF Reagent Addition: Add the HTRF antibody cocktail (pre-mixed Eu3+-cryptate and XL665 labeled antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for 4 hours to overnight, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: AlphaLISA SureFire® Ultra™ Assay for Phospho-Histone H3 (Ser10)

This protocol is based on the AlphaLISA SureFire® Ultra™ assay methodology.[9][10]

Materials:

  • Human cancer cell line

  • Cell culture medium and supplements

  • This compound-hQPA

  • AlphaLISA SureFire® Ultra™ Human and Mouse Phospho-Histone H3 (Ser10/Thr11) Detection Kit

  • 384-well OptiPlate™

  • Alpha-enabled plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well culture plate and incubate to achieve desired confluency.

  • Compound Treatment: Treat cells with a dilution series of this compound-hQPA for the selected duration.

  • Cell Lysis: Lyse the cells by adding the provided lysis buffer.

  • Lysate Transfer: Transfer the lysate to a 384-well OptiPlate™.

  • Reagent Addition: Add the AlphaLISA Acceptor beads and Biotinylated Antibody mixture to the wells and incubate.

  • Donor Bead Addition: Add the Streptavidin-Donor beads and incubate in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Determine the IC50 values by plotting the AlphaLISA signal against the log of the compound concentration.

Experimental Workflow and Logic Diagrams

cluster_workflow HTS Experimental Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound (or other compounds) Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Lysate_Transfer Transfer Lysate to 384-well Plate Cell_Lysis->Lysate_Transfer Detection Add Detection Reagents (HTRF or AlphaLISA) Lysate_Transfer->Detection Incubation Incubate Detection->Incubation Data_Acquisition Read Plate Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow

cluster_logic Assay Principle Logic This compound This compound Present AuroraB_Inhibited Aurora B Inhibited This compound->AuroraB_Inhibited No_this compound This compound Absent (Control) AuroraB_Active Aurora B Active No_this compound->AuroraB_Active Low_pH3 Low Phospho-Histone H3 (Low Signal) AuroraB_Inhibited->Low_pH3 High_pH3 High Phospho-Histone H3 (High Signal) AuroraB_Active->High_pH3

Caption: HTS Assay Principle

References

Barasertib: A Potent Tool for Inducing Mitotic Catastrophe in Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Barasertib (AZD1152), a potent and highly selective inhibitor of Aurora B kinase, serves as a powerful pharmacological tool for investigating the mechanisms of mitosis and the induction of mitotic catastrophe in cancer cells. As a prodrug, this compound is rapidly converted in plasma to its active metabolite, AZD1152-HQPA, which competitively inhibits the ATP-binding pocket of Aurora B kinase. This inhibition disrupts critical mitotic processes, leading to aberrant cell division and ultimately, cell death. These application notes provide detailed protocols for utilizing this compound to study mitotic catastrophe, including methods for assessing cell viability, analyzing cell cycle progression, and visualizing the morphological hallmarks of this unique form of cell death.

Introduction

Aurora B kinase is a key regulatory protein of the chromosomal passenger complex (CPC), which governs essential mitotic events including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[1][2] Dysregulation of Aurora B kinase activity is a common feature in many human cancers and is associated with genomic instability and tumorigenesis.

This compound's high selectivity for Aurora B kinase makes it an invaluable reagent for dissecting the specific roles of this kinase in mitosis.[3][4] By inhibiting Aurora B, this compound induces a cascade of events that culminate in mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, multinucleation, and the formation of micronuclei.[5][6] This process is a critical oncosuppressive mechanism that prevents the propagation of genetically unstable cells.

These notes provide a comprehensive guide for researchers to effectively use this compound as an agent to induce and study mitotic catastrophe in a laboratory setting.

Mechanism of Action

This compound is a dihydrogen phosphate prodrug that is rapidly converted by plasma phosphatases to its active form, AZD1152-HQPA.[7][8] AZD1152-HQPA is a potent, ATP-competitive inhibitor of Aurora B kinase.[9] The inhibition of Aurora B's kinase activity disrupts its ability to phosphorylate key substrates essential for proper mitotic progression.

The primary consequences of Aurora B inhibition by this compound include:

  • Defective Chromosome Bi-orientation: Inhibition of Aurora B prevents the correction of erroneous kinetochore-microtubule attachments, leading to chromosome misalignment at the metaphase plate.[3]

  • Spindle Assembly Checkpoint (SAC) Override: A functional SAC requires Aurora B activity. This compound treatment can lead to a premature exit from mitosis despite the presence of unattached chromosomes.

  • Failed Cytokinesis: Aurora B is crucial for the formation and function of the contractile ring during cytokinesis. Its inhibition often results in cleavage furrow regression, leading to the formation of polyploid cells.[1]

  • Induction of Polyploidy and Mitotic Catastrophe: The culmination of these mitotic defects is the formation of large, often multinucleated cells (polyploidy), a hallmark of mitotic catastrophe.[9] These cells subsequently undergo cell death.[5]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (or its active form, AZD1152-HQPA) in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H82Small Cell Lung Cancer1[4]
SK-N-BE(2)Neuroblastoma1[4]
MOLM13Acute Myeloid Leukemia1[2]
MV4-11Acute Myeloid Leukemia2.8[2]
HL-60Acute Promyelocytic Leukemia3-40[2]
NB4Acute Promyelocytic Leukemia3-40[2]
PALL-1Leukemia3-40[2]
PALL-2Leukemia3-40[2]
EOL-1Eosinophilic Leukemia3-40[2]
THP-1Acute Monocytic Leukemia3-40[2]
K562Chronic Myeloid Leukemia3-40[2]
A549Non-Small Cell Lung Cancer7[10]
SCLC Lines (sensitive)Small Cell Lung Cancer<50[8]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cells.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • This compound (AZD1152)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound (AZD1152)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G1, S, G2/M, and >4N populations).

Immunofluorescence for Mitotic Catastrophe Markers

This protocol allows for the visualization of key morphological changes associated with mitotic catastrophe, such as aberrant spindle formation and multinucleation.

Materials:

  • This compound (AZD1152)

  • Cancer cell lines grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin (for mitotic spindle)

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or vehicle control for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with DAPI solution for 5 minutes at room temperature in the dark.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images to observe mitotic spindle abnormalities, chromosome misalignment, and the presence of multinucleated cells.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

  • This compound (AZD1152)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates. Allow the cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Quantification: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blot for Phosphorylated Histone H3

This method is used to detect the inhibition of Aurora B kinase activity by measuring the phosphorylation status of its substrate, Histone H3 at Serine 10.

Materials:

  • This compound (AZD1152)

  • Cancer cell lines of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading. Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Visualizations

Signaling Pathway of Aurora B Kinase and this compound-Induced Mitotic Catastrophe

Caption: Aurora B kinase pathway and the mechanism of this compound-induced mitotic catastrophe.

Experimental Workflow for Studying this compound-Induced Mitotic Catastrophe

Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_endpoints Endpoints Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence Clonogenic Assay Clonogenic Assay This compound Treatment->Clonogenic Assay Western Blot Western Blot This compound Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Cell Cycle Arrest/Polyploidy Cell Cycle Arrest/Polyploidy Cell Cycle Analysis->Cell Cycle Arrest/Polyploidy Morphological Changes Morphological Changes Immunofluorescence->Morphological Changes Long-term Survival Long-term Survival Clonogenic Assay->Long-term Survival Target Inhibition Target Inhibition Western Blot->Target Inhibition

Caption: Workflow for investigating the effects of this compound on cancer cells.

Conclusion

This compound is a highly effective and specific inhibitor of Aurora B kinase, making it an indispensable tool for studying the intricate processes of mitosis and the induction of mitotic catastrophe. The protocols and information provided in these application notes offer a robust framework for researchers to explore the therapeutic potential of targeting Aurora B kinase in cancer and to further elucidate the molecular mechanisms underlying mitotic cell death. The use of this compound in the laboratory will undoubtedly continue to provide valuable insights into fundamental cell biology and cancer therapeutics.

References

Application Notes and Protocols: Use of Barasertib in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, in combination with other chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms of action, and experimental protocols for combination therapies involving this compound.

Introduction

This compound is a prodrug that is rapidly converted in plasma to its active metabolite, this compound-hQPA (AZD2811).[1] As a potent and selective inhibitor of Aurora B kinase, it disrupts mitosis and induces apoptosis in cancer cells, making it a promising agent for cancer therapy.[2][3] Preclinical and clinical studies have demonstrated that the efficacy of this compound can be enhanced when used in combination with other cytotoxic agents, offering potential new therapeutic strategies for various hematological malignancies and solid tumors.[4][5]

Data Presentation: In Vitro Efficacy of this compound and Combination Therapies

The following tables summarize the in vitro efficacy of this compound-hQPA as a single agent and in combination with other chemotherapy drugs in various cancer cell lines.

Table 1: Single-Agent Activity of this compound-hQPA in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Myeloid Leukemia (AML)51[6]
HL-60/ara-C20Cytarabine-Resistant AML70[6]
MOLM13AML1[2]
MV4-11Biphenotypic Leukemia2.8[2]
NB4AML3-40[1][2]
PALL-2Acute Lymphoblastic Leukemia (ALL)3-40[1]
EOL-1Acute Eosinophilic Leukemia3-40[1]
K562Chronic Myeloid Leukemia (Blast Crisis)3-40[1]
NCI-H82Small-Cell Lung Cancer1[7]

Table 2: Synergistic Effects of this compound in Combination with Cytarabine (ara-C) in AML Cell Lines

Cell LineTreatment Sequence% Sub-G1 (Apoptosis)Reference
HL-60This compound-hQPA prior to ara-C37.9%[6]
HL-60Concurrent this compound-hQPA and ara-C31.2%[6]
HL-60ara-C prior to this compound-hQPA17.8%[6]
HL-60/ara-C20This compound-hQPA prior to ara-C19.7%[6]
HL-60/ara-C20Concurrent this compound-hQPA and ara-C18.4%[6]
HL-60/ara-C20ara-C prior to this compound-hQPA13.8%[6]
U937This compound-hQPA prior to ara-C25.4%[6]
U937Concurrent this compound-hQPA and ara-C28.2%[6]
U937ara-C prior to this compound-hQPA16.0%[6]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis.[8] This inhibition leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and mitotic catastrophe, a form of apoptosis.[4][9]

In combination therapies, this compound can potentiate the effects of other agents through various mechanisms. For instance, in combination with cytarabine, an S-phase specific agent, this compound's M-phase specific cytotoxicity leads to a greater-than-additive induction of apoptosis.[6] Sequential administration of this compound followed by cytarabine appears to be the most effective schedule.[6]

In multiple myeloma, sequential combination with BH3-mimetics has shown synergistic effects.[9][10] This is likely due to this compound's ability to induce mitotic arrest, sensitizing the cells to apoptosis induced by the BH3-mimetics which target anti-apoptotic Bcl-2 family proteins.[9] Similarly, synergy has been observed with the histone deacetylase (HDAC) inhibitor panobinostat in multiple myeloma.[9][11] Panobinostat can augment the activity of other agents by altering the tumor microenvironment and blocking alternative protein degradation pathways.[12]

Barasertib_Mechanism_of_Action cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis This compound This compound Aurora_B_Kinase Aurora B Kinase This compound->Aurora_B_Kinase inhibits Polyploidy Polyploidy This compound->Polyploidy Chromosome_Segregation Correct Chromosome Segregation Aurora_B_Kinase->Chromosome_Segregation promotes Apoptosis Apoptosis / Mitotic Catastrophe Polyploidy->Apoptosis Experimental_Workflow_AML Start Start Cell_Culture Culture AML Cells (HL-60, U937) Start->Cell_Culture Drug_Treatment Drug Treatment Cell_Culture->Drug_Treatment Sequential Sequential Dosing: 1. This compound-hQPA (24h) 2. Cytarabine (48h) Drug_Treatment->Sequential Concurrent Concurrent Dosing: This compound-hQPA + Cytarabine (72h) Drug_Treatment->Concurrent Apoptosis_Analysis Apoptosis Analysis (Annexin V / PI Staining) Sequential->Apoptosis_Analysis Concurrent->Apoptosis_Analysis Flow_Cytometry Flow Cytometry Apoptosis_Analysis->Flow_Cytometry End End Flow_Cytometry->End Clinical_Trial_Workflow Patient_Population Elderly Patients (≥60 years) with AML Treatment_Cycle 28-Day Treatment Cycle Patient_Population->Treatment_Cycle Barasertib_Dosing This compound (1000 mg) 7-day continuous IV infusion (Days 1-7) Treatment_Cycle->Barasertib_Dosing LDAC_Dosing Low-Dose Cytarabine (20 mg bid) Subcutaneous injection (Days 1-10) Treatment_Cycle->LDAC_Dosing Monitoring Monitor for Safety and Efficacy Barasertib_Dosing->Monitoring LDAC_Dosing->Monitoring Response_Assessment Assess Overall Response Rate Monitoring->Response_Assessment

References

Application Notes and Protocols for CRISPR/Cas9 Screening with Barasertib to Identify Synthetic Lethality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lethality is a promising strategy in cancer therapy where the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. This approach can be exploited to selectively target cancer cells with specific mutations. The inhibition of Aurora B kinase, a key regulator of mitosis, has emerged as a potential anti-cancer strategy. Barasertib (AZD1152), a highly selective inhibitor of Aurora B kinase, has shown efficacy in preclinical and clinical studies. By combining this compound with a genome-wide CRISPR/Cas9 screen, researchers can systematically identify genes whose knockout is synthetically lethal with Aurora B inhibition, thereby discovering novel combination therapies and predictive biomarkers.

This document provides detailed application notes and protocols for conducting a CRISPR/Cas9 knockout screen to identify synthetic lethal partners of this compound. The protocols are based on established methodologies and a key study that identified a synthetic lethal interaction between Aurora B inhibition and the depletion of Haspin (GSG2), a serine/threonine kinase that phosphorylates histone H3.[1]

Key Concepts

  • This compound (AZD1152): A potent and selective small molecule inhibitor of Aurora B kinase.[1] It is a prodrug that is rapidly converted to its active moiety, AZD1152-HQPA. This compound disrupts mitosis by inhibiting Aurora B, leading to chromosome misalignment and ultimately cell death in sensitive cancer cells.

  • CRISPR/Cas9 Screening: A powerful technique for genome-wide functional genomics. A library of single-guide RNAs (sgRNAs) is used to create a population of cells, each with a specific gene knocked out. By comparing the representation of sgRNAs in a treated versus a control population, genes that modulate the response to the treatment can be identified.

  • Synthetic Lethality: A genetic interaction where the co-occurrence of two genetic events (e.g., a mutation and a gene knockout, or drug inhibition and a gene knockout) leads to cell death.

Experimental Workflow

The overall workflow for a CRISPR/Cas9 screen to identify synthetic lethal interactions with this compound involves several key steps, from library preparation to data analysis and validation of hits.

CRISPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation lib_prep sgRNA Library Amplification virus_prod Lentiviral Packaging lib_prep->virus_prod transduction Cell Transduction with sgRNA Library virus_prod->transduction cell_prep Cas9-expressing Cell Line Generation cell_prep->transduction selection Puromycin Selection transduction->selection drug_treatment This compound or DMSO Treatment selection->drug_treatment harvest Cell Harvesting at Timepoints drug_treatment->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction ngs NGS of sgRNA Cassettes gDNA_extraction->ngs data_analysis Data Analysis (e.g., DrugZ) ngs->data_analysis hit_validation Hit Validation data_analysis->hit_validation

Caption: Experimental workflow for a pooled CRISPR/Cas9 knockout screen.

Quantitative Data from a Representative Screen

A genome-wide CRISPR/Cas9 screen was performed using the pan-Aurora kinase inhibitor VX-680, which identified Haspin (GSG2) as the top synthetic lethal hit.[1] The synthetic lethality was confirmed to be specific to Aurora B inhibition using this compound. The following tables summarize the top candidate genes identified in such a screen, demonstrating the type of data generated. Data is presented as Z-scores from the DrugZ analysis, where a more negative score indicates a stronger synthetic lethal interaction.

Table 1: Top Sensitizing Hits from a CRISPR Screen with Aurora Kinase Inhibition

Gene SymbolDescriptionZ-Score
GSG2 Haspin, Serine/threonine-protein kinase-5.8
KIF2C Kinesin Family Member 2C-4.5
BUB1 Budding Uninhibited By Benzimidazoles 1-4.2
AURKA Aurora Kinase A-4.1
PLK1 Polo-Like Kinase 1-3.9
CDK1 Cyclin Dependent Kinase 1-3.7
INCENP Inner Centromere Protein-3.5
CDCA8 Cell Division Cycle Associated 8 (Borealin)-3.4

Note: This data is representative and adapted from the findings of Huang et al., 2020. The primary screen was conducted with VX-680, with the top hit validated with this compound.[1]

Detailed Experimental Protocols

Cell Line Preparation and sgRNA Library Transduction

This protocol describes the generation of a stable Cas9-expressing cell line and its subsequent transduction with a pooled sgRNA library.

  • Materials:

    • Cancer cell line of interest (e.g., 293A, HCT116)

    • Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)

    • Pooled sgRNA library (e.g., TKOv3)

    • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

    • Transfection reagent

    • HEK293T cells for lentivirus production

    • Polybrene

    • Puromycin

    • Complete cell culture medium

  • Procedure:

    • Generate Cas9-expressing cells:

      • Produce lentivirus for Cas9 expression in HEK293T cells by co-transfecting the Cas9 expression vector and packaging plasmids.

      • Transduce the target cancer cell line with the Cas9-containing lentivirus in the presence of polybrene (8 µg/mL).

      • Select for stable Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin for lentiCas9-Blast).

    • sgRNA Library Lentivirus Production:

      • Amplify the pooled sgRNA library plasmid.

      • Produce lentivirus for the sgRNA library in HEK293T cells by co-transfecting the library plasmid and packaging plasmids.

      • Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.

    • Transduction of Cas9-expressing cells:

      • Plate the Cas9-expressing cells and transduce them with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 200-fold coverage of the sgRNA library.

      • 24 hours post-transduction, begin selection with puromycin. The appropriate concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.

      • Maintain the cells under puromycin selection for at least 48 hours to eliminate non-transduced cells.

CRISPR/Cas9 Screen with this compound

This protocol outlines the screening phase where the transduced cell population is treated with this compound.

  • Materials:

    • Transduced cell population with the sgRNA library

    • This compound (AZD1152)

    • DMSO (vehicle control)

    • Complete cell culture medium

    • Cell culture flasks or plates

  • Procedure:

    • Determine this compound IC20:

      • Perform a dose-response curve for this compound on the Cas9-expressing parental cell line to determine the concentration that inhibits cell growth by 20% (IC20). This sub-lethal concentration is used for the screen to identify sensitizing mutations.

    • Screening:

      • After puromycin selection, collect an initial cell pellet as the "time zero" (T0) reference point.

      • Split the remaining cells into two arms: a treatment group and a control group.

      • Treat the treatment group with the predetermined IC20 concentration of this compound.

      • Treat the control group with an equivalent volume of DMSO.

      • Culture the cells for a sufficient period to allow for the selection of sgRNA-induced phenotypes. This is typically 14-21 days, or approximately 20 cell doublings.[1]

      • Passage the cells as needed, maintaining a cell number that preserves the complexity of the sgRNA library (at least 200-fold coverage).

      • At the end of the screening period, harvest the cells from both the this compound-treated and DMSO-treated populations.

Data Analysis and Hit Identification

This protocol describes the steps for identifying genes whose knockout is synthetic lethal with this compound treatment.

  • Materials:

    • Harvested cell pellets (T0, DMSO-treated, this compound-treated)

    • Genomic DNA extraction kit

    • PCR primers to amplify the sgRNA cassette

    • Next-generation sequencing (NGS) platform

    • Bioinformatics software for data analysis (e.g., DrugZ, MAGeCK)

  • Procedure:

    • Genomic DNA Extraction and NGS:

      • Extract genomic DNA from all harvested cell pellets.

      • Amplify the sgRNA-containing region from the genomic DNA using PCR.

      • Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in each sample.

    • Data Analysis:

      • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

      • Normalize the read counts to the total number of reads per sample.

      • Use a statistical package like DrugZ or MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated and T0 populations.

      • Aggregate the results from multiple sgRNAs targeting the same gene to generate a gene-level score (e.g., Z-score).

      • Genes with significantly negative scores are considered synthetic lethal hits.

Signaling Pathways and Logical Relationships

Aurora B Kinase Signaling Pathway

Aurora B kinase is a central component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to the centromeres during early mitosis and relocates to the spindle midzone during anaphase. Aurora B has numerous substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

AuroraB_Pathway cluster_upstream Upstream Regulation cluster_core Core Complex cluster_downstream Downstream Substrates & Processes INCENP INCENP AuroraB Aurora B Kinase INCENP->AuroraB forms CPC, activates Survivin Survivin Survivin->AuroraB forms CPC, activates Borealin Borealin Borealin->AuroraB forms CPC, activates Plk1 Plk1 Plk1->AuroraB activates Chk1 Chk1 Chk1->AuroraB activates HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates CENPA CENP-A AuroraB->CENPA phosphorylates MCAK MCAK AuroraB->MCAK phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Kinetochore Kinetochore-Microtubule Attachment HistoneH3->Kinetochore CENPA->Kinetochore MCAK->Kinetochore SpindleCheckpoint Spindle Assembly Checkpoint Kinetochore->SpindleCheckpoint

Caption: Simplified Aurora B kinase signaling pathway.

Synthetic Lethal Interaction between this compound and Haspin Depletion

The synthetic lethal relationship between this compound and the loss of Haspin arises from their complementary roles in ensuring proper chromosome segregation during mitosis. Both kinases phosphorylate histone H3, albeit at different residues, and their combined inhibition leads to catastrophic mitotic errors.

Synthetic_Lethality This compound This compound AuroraB Aurora B Kinase This compound->AuroraB inhibits H3S10ph Histone H3 (Ser10) Phosphorylation AuroraB->H3S10ph promotes ChromosomeSeg Proper Chromosome Segregation H3S10ph->ChromosomeSeg H3S10ph->ChromosomeSeg Haspin_KO Haspin (GSG2) Knockout Haspin Haspin Kinase Haspin_KO->Haspin depletes H3T3ph Histone H3 (Thr3) Phosphorylation Haspin->H3T3ph promotes H3T3ph->ChromosomeSeg H3T3ph->ChromosomeSeg CellDeath Cell Death ChromosomeSeg->CellDeath loss of both leads to

Caption: Synthetic lethality of this compound and Haspin knockout.

Conclusion

The combination of CRISPR/Cas9 screening with the selective Aurora B inhibitor this compound is a powerful approach to identify novel synthetic lethal interactions in cancer. The detailed protocols and conceptual frameworks provided in these application notes offer a guide for researchers to design and execute such screens, leading to the discovery of new therapeutic strategies and a deeper understanding of the molecular mechanisms underlying cancer cell vulnerabilities. The identification of Haspin as a synthetic lethal partner of Aurora B inhibition serves as a compelling example of the potential of this methodology.

References

Application Notes and Protocols for In Vivo Studies of Barasertib Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[1][2][3] Inhibition of Aurora B kinase by this compound leads to defects in chromosome alignment and segregation, ultimately resulting in apoptosis in cancer cells.[1][2] While the soluble prodrug has shown anti-tumor activity, its clinical utility can be limited by toxicities such as myelosuppression.[1][4]

To enhance the therapeutic index of Aurora B inhibition, nanoparticle formulations of the active metabolite AZD2811 have been developed.[5][6] These formulations, such as Accurin polymeric nanoparticles, are designed to increase drug accumulation and retention within tumors while minimizing exposure to healthy tissues.[5][6] This approach has demonstrated improved efficacy, lower toxicity, and the potential for less frequent dosing in preclinical models.[5][7]

These application notes provide an overview of the mechanism of action of this compound, summarize in vivo efficacy data of its nanoparticle formulation, and offer detailed protocols for conducting preclinical in vivo studies.

Mechanism of Action and Signaling Pathway

This compound's primary target is Aurora B kinase, a serine/threonine kinase that plays a critical role in cell division.[1][8] As a component of the chromosomal passenger complex (CPC), Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[8] By inhibiting Aurora B, this compound disrupts these mitotic processes, leading to polyploidy and subsequent apoptosis.[9][10] The downstream effects of Aurora B inhibition include a reduction in the phosphorylation of histone H3, a key substrate of Aurora B.[5] Additionally, in some cancer types like gastric cancer, this compound has been shown to regulate glucose metabolism through the RPS7/C-Myc signaling pathway.[11]

Barasertib_Signaling_Pathway cluster_cell Cancer Cell cluster_mitosis Mitotic Processes This compound This compound (AZD1152) AZD2811 AZD2811 (Active Metabolite) This compound->AZD2811 Plasma Phosphatases AuroraB Aurora B Kinase AZD2811->AuroraB Inhibition HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates ChromosomeSeg Chromosome Segregation AuroraB->ChromosomeSeg Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis HistoneH3->Apoptosis ChromosomeSeg->Apoptosis Aberrant Mitosis Cytokinesis->Apoptosis

Caption: this compound's mechanism of action targeting the Aurora B kinase pathway.

In Vivo Efficacy of this compound Nanoparticle Formulation

Preclinical studies have demonstrated the superior efficacy and improved safety profile of AZD2811 nanoparticle formulations compared to the soluble prodrug, this compound (AZD1152). These studies have been conducted in various xenograft models, including colorectal cancer, diffuse large B-cell lymphoma (DLBCL), and acute myeloid leukemia (AML).

Cancer Model Animal Model Treatment Dosing Regimen Key Findings Reference
Colorectal Cancer (SW620 Xenograft)Nude RatsAZD2811 Nanoparticles (Accurins E and F)25 mg/kg on days 1 and 3 (total dose 50 mg/kg)Increased tumor growth inhibition and reduced toxicity compared to AZD1152.[5]
Colorectal Cancer (SW620 Xenograft)Nude RatsAZD1152 (Prodrug)25 mg/kg daily for days 1 to 4 (total dose 100 mg/kg)Effective tumor growth inhibition but with associated toxicity.[5]
Diffuse Large B-cell Lymphoma (DLBCL)In vivo modelsAZD2811 NanoparticlesRepeat administrationAntitumor activity at half the dose intensity of AZD1152. Increased apoptosis compared to the prodrug.[12]
Acute Myeloid Leukemia (HL-60 Xenograft)In vivo modelsAZD2811 NanoparticlesSingle dose between 25 and 98.7 mg/kgProfound and sustained inhibition of tumor growth, exceeding the activity of AZD1152.[13]
Small Cell Lung Cancer (SCLC Xenograft)In vivo modelsThis compound (AZD1152)Not specifiedInhibition of xenograft growth, particularly in tumors with high cMYC expression.[9][14]

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

This protocol outlines a general workflow for assessing the antitumor efficacy of a this compound nanoparticle formulation in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model 1. Select Animal Model (e.g., Nude Mice/Rats) Cell_Culture 2. Culture Cancer Cells (e.g., SW620, HL-60) Animal_Model->Cell_Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Animals (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Dosing 6. Administer Treatment - Vehicle Control - this compound Nanoparticles - this compound Prodrug Randomization->Dosing Monitoring 7. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 8. Euthanize at Endpoint Monitoring->Endpoint Tumor_Excision 9. Excise Tumors for Pharmacodynamic Analysis Endpoint->Tumor_Excision Data_Analysis 10. Analyze Data (TGI, Statistical Analysis) Tumor_Excision->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Materials:

  • This compound nanoparticle formulation

  • This compound (AZD1152) prodrug (for comparison)

  • Vehicle control (e.g., saline, placebo nanoparticles)

  • Immunodeficient mice or rats (e.g., BALB/c nude)

  • Selected human cancer cell line

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of each animal.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (n=5-10 per group).

    • Administer the this compound nanoparticle formulation, this compound prodrug, or vehicle control via the appropriate route (typically intravenous injection). The dosing regimen should be based on previous studies or dose-finding experiments.[5][13]

  • In-life Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe animals for any signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • Euthanize animals when tumors reach the maximum allowed size, or at a predetermined study endpoint.

    • Excise tumors and, if required, other tissues (e.g., bone marrow) for pharmacodynamic and toxicity analysis.[5]

Protocol 2: Pharmacodynamic Analysis of Aurora B Inhibition

This protocol describes the analysis of a key pharmacodynamic biomarker, phosphorylated histone H3 (pHH3), in tumor tissue to confirm the biological activity of this compound.

Materials:

  • Excised tumor tissue from Protocol 1

  • Formalin or other fixatives

  • Paraffin embedding reagents

  • Microtome

  • Primary antibody against phospho-histone H3 (Ser10)

  • Secondary antibody and detection reagents (e.g., DAB)

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately fix excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissues and embed them in paraffin blocks.

  • Immunohistochemistry (IHC):

    • Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval according to the antibody manufacturer's instructions.

    • Incubate the sections with a primary antibody specific for pHH3.

    • Wash and incubate with a suitable secondary antibody.

    • Develop the signal using a chromogenic substrate (e.g., DAB).

    • Counterstain with hematoxylin.

  • Analysis:

    • Capture images of the stained tissue sections using a microscope.

    • Quantify the percentage of pHH3-positive cells or the staining intensity.

    • A reduction in pHH3 levels in the tumors of treated animals compared to the vehicle control indicates effective inhibition of Aurora B kinase.[5]

Nanoparticle Formulation and Characterization

The successful in vivo application of this compound nanoparticles relies on a well-characterized formulation. While specific formulation details are often proprietary, the literature suggests the use of polymeric nanoparticles encapsulating AZD2811, potentially using an ion-pairing approach.[5]

Key Characterization Parameters:

  • Particle Size and Size Distribution: Determined by Dynamic Light Scattering (DLS).[15]

  • Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[15]

  • Drug Encapsulation Efficiency and Loading Capacity: Quantified to ensure consistent drug content.

  • In Vitro Drug Release Profile: Assessed to predict the in vivo release kinetics.[5]

Nanoparticle_Logic cluster_formulation Formulation Goals cluster_benefits Therapeutic Benefits AZD2811 AZD2811 (Active Drug) Nanoparticle This compound Nanoparticle AZD2811->Nanoparticle Encapsulation Polymer Biocompatible Polymer Polymer->Nanoparticle Improved_PK Improved Pharmacokinetics (Extended Release) Nanoparticle->Improved_PK Tumor_Targeting Enhanced Tumor Accumulation (EPR Effect) Nanoparticle->Tumor_Targeting Reduced_Toxicity Reduced Systemic Toxicity Improved_PK->Reduced_Toxicity Tumor_Targeting->Reduced_Toxicity Improved_Efficacy Improved Antitumor Efficacy Tumor_Targeting->Improved_Efficacy Reduced_Toxicity->Improved_Efficacy

Caption: Logic of this compound nanoparticle formulation and its benefits.

Conclusion

Nanoparticle formulations of the Aurora B inhibitor this compound (specifically its active metabolite AZD2811) represent a promising strategy to improve the therapeutic index of this class of drugs.[5][6] The protocols and data presented here provide a framework for researchers to design and execute meaningful in vivo studies to further evaluate the potential of this approach in various cancer models. Careful attention to experimental design, including appropriate controls and pharmacodynamic endpoints, is crucial for the successful translation of these promising preclinical findings.

References

Troubleshooting & Optimization

Optimizing Barasertib Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib in vitro. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as AZD1152) is a potent and highly selective inhibitor of Aurora B kinase.[1][2][3][4] It is a prodrug that is rapidly converted in plasma to its active metabolite, this compound-hQPA (AZD1152-HQPA).[5][6] Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[7] By inhibiting Aurora B, this compound-hQPA disrupts these processes, leading to failed cell division (cytokinesis), the formation of polyploid cells (cells with more than the normal number of chromosome sets), and ultimately, apoptosis (programmed cell death) in cancer cells.[2][7][8]

2. Should I use this compound (AZD1152) or this compound-hQPA (AZD1152-HQPA) for my in vitro experiments?

For in vitro experiments, it is crucial to use the active form of the drug, This compound-hQPA (AZD1152-HQPA) .[5][6] this compound (AZD1152) is a prodrug that requires conversion to this compound-hQPA by plasma phosphatases to become active.[5][6] This conversion may be inefficient or absent in standard cell culture conditions. Using this compound-hQPA directly ensures accurate and reproducible results.

3. What is a good starting concentration for this compound-hQPA in my cell line?

The optimal concentration of this compound-hQPA is cell-line dependent. A good starting point is to perform a dose-response experiment with a broad range of concentrations, typically from low nanomolar (nM) to low micromolar (µM). Based on published data, the half-maximal inhibitory concentration (IC50) for this compound-hQPA in various cancer cell lines typically falls within the nanomolar range.

For example, in Small Cell Lung Cancer (SCLC) cell lines, sensitive lines showed IC50 values of less than 50 nM.[5] In leukemia cell lines, IC50 values ranged from 3 nM to 40 nM.[8] For colorectal cancer cell lines, significant inhibition of cell growth was observed at concentrations ≥0.01 µM (10 nM).[9] It is recommended to test a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

4. How should I prepare and store this compound-hQPA stock solutions?

This compound-hQPA is soluble in dimethyl sulfoxide (DMSO).[10][11][12] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. What are the expected cellular effects of this compound-hQPA treatment?

Treatment with this compound-hQPA is expected to induce the following cellular phenotypes:

  • Inhibition of Histone H3 Phosphorylation: A rapid decrease in the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B kinase, can be observed as an early marker of target engagement.[7]

  • Polyploidy: Due to failed cytokinesis, cells will undergo DNA replication without cell division, leading to an accumulation of cells with 4N, 8N, and even higher DNA content. This can be quantified by cell cycle analysis using flow cytometry.[7][8]

  • Apoptosis: Prolonged treatment with effective concentrations of this compound-hQPA will induce programmed cell death. This can be measured using assays such as Annexin V staining or by detecting the activity of caspases (e.g., Caspase-3/7).[1][14]

Data Presentation

Table 1: IC50 Values of this compound-hQPA in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Leukemia HL-603 - 40[8]
NB43 - 40[8]
MOLM133 - 40[8]
PALL-23 - 40[8]
MV4-113 - 40[8]
EOL-13 - 40[8]
K5623 - 40[8]
Small Cell Lung Cancer Sensitive Lines (e.g., H82, H146)< 50[5]
Moderately Resistant Lines> 50[5]
Colon Cancer Colo-205≥ 10[9]
HCT-116≥ 10[9]
SW620≥ 10[9]
RKO≥ 10[9]
Breast Cancer Various Lines8 - 125[15]
Glioblastoma U87-MG25[16]
U87-MGshp5350[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability after treatment with this compound-hQPA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-hQPA stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound-hQPA. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization) and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing the cells by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells from the treatment and control groups.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the detection of polyploid (>4N) cells.

Mandatory Visualization

AuroraB_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora B Aurora B Histone H3 (Ser10) Histone H3 (Ser10) Aurora B->Histone H3 (Ser10) Phosphorylates MCAK MCAK Aurora B->MCAK Phosphorylates & Inactivates Kinetochore-Microtubule Attachments Kinetochore-Microtubule Attachments Aurora B->Kinetochore-Microtubule Attachments Corrects Errors Centralspindlin Centralspindlin Aurora B->Centralspindlin Activates Failed Cytokinesis Failed Cytokinesis Aurora B->Failed Cytokinesis Inhibition leads to INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3 (Ser10)->Chromosome Condensation Microtubule Depolymerization Microtubule Depolymerization MCAK->Microtubule Depolymerization Proper Chromosome Segregation Proper Chromosome Segregation Kinetochore-Microtubule Attachments->Proper Chromosome Segregation Centralspindlin->Cytokinesis This compound-hQPA This compound-hQPA This compound-hQPA->Aurora B Polyploidy Polyploidy Failed Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Aurora B signaling pathway and the effect of this compound-hQPA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Optimization Cell_Culture Maintain Cell Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Prepare_Drug Prepare this compound-hQPA Dilutions Seeding->Prepare_Drug Treat_Cells Treat Cells with Different Concentrations Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Incubate->Cell_Cycle_Assay Data_Analysis Analyze Data (e.g., IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Determine_Optimal_Conc Determine Optimal Concentration Data_Analysis->Determine_Optimal_Conc Further_Experiments Proceed with Further Experiments Determine_Optimal_Conc->Further_Experiments

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Workflow Start Unexpected Results Check_Drug Is the correct drug form (this compound-hQPA) being used? Start->Check_Drug Use_hQPA Use this compound-hQPA for in vitro studies. Check_Drug->Use_hQPA No Check_Conc Is the concentration range appropriate? Check_Drug->Check_Conc Yes Broaden_Range Test a broader logarithmic concentration range. Check_Conc->Broaden_Range No Check_Time Is the incubation time sufficient? Check_Conc->Check_Time Yes Time_Course Perform a time-course experiment (e.g., 24, 48, 72h). Check_Time->Time_Course No Check_Assay Is the experimental assay performing correctly? Check_Time->Check_Assay Yes Assay_Controls Run positive and negative controls for the assay. Check_Assay->Assay_Controls No Check_Cells Are the cells healthy and at an appropriate density? Check_Assay->Check_Cells Yes Optimize_Culture Optimize cell culture conditions and seeding density. Check_Cells->Optimize_Culture No Consult_Literature Consult Literature & Technical Support Check_Cells->Consult_Literature Yes

Caption: Troubleshooting workflow for in vitro this compound experiments.

Troubleshooting Guide

Q1: My cells are not showing a significant decrease in viability after this compound-hQPA treatment. What could be the reason?

A1: There are several potential reasons for a lack of response:

  • Incorrect Drug Form: Ensure you are using this compound-hQPA, the active metabolite, and not the prodrug this compound (AZD1152).[5][6]

  • Inappropriate Concentration Range: Your cell line may be less sensitive. Try a broader range of concentrations, extending into the higher nanomolar or low micromolar range.[5][8]

  • Insufficient Incubation Time: The cytotoxic effects of this compound-hQPA may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Overly confluent or stressed cells may respond differently to treatment.

  • Drug Stability: Ensure your this compound-hQPA stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q2: I am not observing an increase in polyploidy in my cell cycle analysis.

A2: If you are not seeing a shift towards >4N DNA content, consider the following:

  • Sub-optimal Concentration: The concentration of this compound-hQPA may be too low to effectively inhibit Aurora B kinase and cause cytokinesis failure. Try increasing the concentration.

  • Timing of Analysis: The accumulation of polyploid cells is a time-dependent process. Analyze the cell cycle at different time points after treatment (e.g., 24, 48 hours).

  • Cell Line Specific Effects: Some cell lines may be more prone to undergo apoptosis directly without a significant accumulation of polyploid cells. Correlate your cell cycle data with apoptosis markers.

  • Flow Cytometry Gating: Ensure your flow cytometry gating strategy is set up correctly to identify populations with DNA content greater than 4N.

Q3: My Annexin V/PI staining shows a high level of necrosis even at low this compound-hQPA concentrations.

A3: A high necrotic population could indicate:

  • Compound Precipitation: At higher concentrations, this compound-hQPA might precipitate in the culture medium, causing non-specific cytotoxicity. Visually inspect your culture wells for any precipitate. Ensure the final DMSO concentration is low.[10]

  • Harsh Cell Handling: Excessive mechanical stress during cell harvesting (e.g., vigorous pipetting or centrifugation) can damage cell membranes, leading to false-positive PI staining.[1][14]

  • Late-Stage Apoptosis: The cells may be progressing rapidly through apoptosis to secondary necrosis. Try analyzing at earlier time points.

  • Off-Target Effects: While this compound-hQPA is highly selective for Aurora B, very high concentrations could potentially have off-target effects.[17][18] It is important to work within the optimal concentration range determined for your cell line.

Q4: The results of my MTT assay are inconsistent between replicates.

A4: Variability in MTT assays can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique. "Edge effects" in 96-well plates can also contribute to variability; consider not using the outermost wells.[19]

  • Incomplete Formazan Dissolution: Make sure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of error.

  • MTT Incubation Time: Optimize the MTT incubation time for your cell line. Insufficient incubation can lead to a weak signal, while over-incubation can lead to cytotoxicity from the MTT reagent itself.

  • Interference from the Compound: Some compounds can interfere with the MTT assay. Run a control with this compound-hQPA in cell-free medium to check for any direct reduction of MTT by the compound.

References

Troubleshooting Barasertib insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][3][6]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for cell-based assays. How can I prevent this?

A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your cell culture medium may be too high. Try using a lower concentration to ensure it remains in solution.

  • Increase the serum concentration: If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to keep the compound solubilized.

  • Use a gentle mixing technique: When diluting, add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods. Prepare them fresh for each experiment.

Q3: My this compound powder is not dissolving completely in DMSO, even at the recommended concentrations. What should I do?

A3: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:

  • Gentle warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[8]

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[4]

  • Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.[1][6]

  • Check DMSO quality: As mentioned, the presence of water in DMSO can significantly impact solubility. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][3][6]

Q4: Can I prepare a stock solution of this compound in a solvent other than DMSO?

A4: While DMSO is the most highly recommended solvent for initial stock solutions due to its high solubilizing capacity for this compound, some limited solubility has been reported in ethanol.[7] However, the achievable concentration in ethanol is significantly lower than in DMSO. For most applications, particularly for achieving a high concentration stock, DMSO is the preferred solvent. This compound is generally insoluble in water.[2][7]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can be batch-dependent and may be influenced by factors such as temperature and the purity of the solvent.

SolventReported SolubilityMolar Concentration (mM)
DMSO≥ 22 mg/mL[2]43.34 mM
DMSO≥ 33 mg/mL[4][5]56.17 mM
DMSO100 mg/mL[1][3][6]197.02 mM
DMSO102 mg/mL[7]200.96 mM
Ethanol3 mg/mL[7]5.91 mM
WaterInsoluble (<0.1 mg/mL)[2][7]-

Note: The molecular weight of this compound-HQPA (the active form) is approximately 507.56 g/mol , and the prodrug this compound is approximately 587.54 g/mol . Molar concentrations are calculated based on the specific form mentioned in the source.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM solution of this compound-HQPA (MW: 507.56 g/mol ), you would need 5.076 mg.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly for 5-10 minutes until the powder is completely dissolved.

  • If dissolution is slow, you may warm the solution at 37°C for 10-15 minutes or use a sonicator.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (with or without serum, as per your experimental design)

  • Sterile tubes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Perform a serial dilution of the DMSO stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.

Protocol 3: Formulation for In Vivo Animal Studies

For in vivo applications, a suspension or a specific vehicle is often required. Below is an example of a formulation that has been reported.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl) or ddH₂O

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock.

  • Add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly until the solution is clear.

  • Add Tween 80 (e.g., to a final concentration of 5%) and mix until clear.

  • Finally, add saline or ddH₂O to reach the final desired volume and concentration. The final solution should be clear.

  • This formulation should be prepared fresh before each administration and used immediately.

Visualizations

Signaling Pathway

Barasertib_Solubilization_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO Weigh_Powder->Add_DMSO Vortex Vortex Thoroughly Add_DMSO->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Troubleshoot Troubleshoot: - Warm to 37°C - Sonicate Check_Solubility->Troubleshoot No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Troubleshoot->Vortex Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

References

Technical Support Center: Managing Barasertib-Induced Neutropenia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Barasertib in animal models. The information is designed to address specific issues related to this compound-induced neutropenia encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause neutropenia?

This compound (formerly AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of cell division (mitosis).[1][2][3][4] It is a pro-drug that is rapidly converted to its active moiety, AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA).[1][3] Aurora B kinase is essential for the proper segregation of chromosomes during cell division. By inhibiting Aurora B, this compound disrupts this process, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells.[1][4][5]

Neutropenia, a significant decrease in the number of neutrophils (a type of white blood cell), is a common side effect of this compound.[2][6][7][8][9][10] This occurs because neutrophils and their precursor cells in the bone marrow have a high rate of proliferation and are therefore highly susceptible to the anti-proliferative effects of this compound.[11] Inhibition of Aurora B kinase in these hematopoietic progenitor cells disrupts their ability to divide and mature into functional neutrophils, leading to a decline in their numbers in the peripheral blood.[11]

Q2: What is the expected onset and duration of neutropenia in animal models following this compound administration?

Preclinical studies in both mice and rats have shown that this compound can cause transient and reversible myelosuppression, which includes neutropenia.[3] While specific timelines can vary depending on the dose, administration schedule, and animal species, the nadir (the lowest point of the neutrophil count) for chemotherapy-induced neutropenia generally occurs 5-10 days after drug administration. Recovery of the neutrophil count typically begins after the nadir, with levels returning to baseline if the drug is discontinued.

Q3: Are there established dose-response relationships for this compound-induced neutropenia in common animal models?

While preclinical studies have established that neutropenia is a dose-limiting toxicity of this compound, detailed public data on the specific dose-response relationship in various animal models is limited.[2][6][8] Clinical trials in humans have demonstrated a clear relationship between this compound dose and the incidence and severity of neutropenia.[2][6][8][10] For animal studies, it is crucial to perform dose-ranging studies to establish the maximum tolerated dose (MTD) and to characterize the hematological toxicity profile for the specific animal model and experimental conditions being used.[12]

Q4: What are the clinical signs of neutropenia in research animals?

In many cases, mild to moderate neutropenia in research animals may not present with obvious clinical signs. However, severe neutropenia significantly increases the risk of infection. Therefore, researchers should be vigilant for the following signs:

  • Lethargy and decreased activity

  • Reduced food and water intake

  • Fever

  • Ruffled fur

  • Hunched posture

  • Signs of localized infection (e.g., abscesses, respiratory distress)

Q5: How can I monitor for this compound-induced neutropenia in my animal studies?

Regular monitoring of hematological parameters is essential. A standard monitoring protocol should include:

  • Baseline Blood Collection: Collect blood samples before the first administration of this compound to establish baseline hematological values for each animal.

  • Regular Blood Monitoring: Collect blood samples at regular intervals throughout the study. The frequency of collection will depend on the experimental design but should be increased around the expected neutrophil nadir (e.g., daily or every other day from day 5 to day 14 post-treatment).

  • Complete Blood Count (CBC): A full CBC with differential should be performed on each blood sample to determine the absolute neutrophil count (ANC), as well as to monitor other hematopoietic lineages such as lymphocytes, platelets, and red blood cells.

Troubleshooting Guides

Issue 1: Severe Neutropenia Observed in Study Animals

  • Problem: A significant drop in absolute neutrophil count (ANC) below the institutionally-defined critical threshold is observed.

  • Possible Causes:

    • The administered dose of this compound is too high for the specific animal model or strain.

    • The dosing schedule is too frequent, not allowing for adequate bone marrow recovery between doses.

    • Individual animal sensitivity to the drug.

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the CBC to confirm the severity of the neutropenia.

    • Veterinary Consultation: Immediately consult with the attending veterinarian for clinical assessment and management of the affected animals.

    • Dose Reduction/Interruption: Consider reducing the dose of this compound or temporarily interrupting treatment in the affected cohort, in consultation with the study director and veterinarian.

    • Supportive Care: The veterinarian may recommend supportive care measures, such as the administration of broad-spectrum antibiotics to prevent opportunistic infections, and fluid therapy if the animal is dehydrated.

    • Consider G-CSF: In cases of severe, prolonged neutropenia, the use of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.[13][14][15][16] The decision to use G-CSF should be made in consultation with the veterinarian.

Issue 2: Unexpected Animal Morbidity or Mortality

  • Problem: Animals are found moribund or have died unexpectedly during the study.

  • Possible Causes:

    • Severe neutropenia leading to overwhelming sepsis (neutropenic sepsis).

    • Other drug-related toxicities.

    • Underlying health issues in the animals.

  • Troubleshooting Steps:

    • Immediate Veterinary Care: Provide immediate veterinary care to any moribund animals.

    • Necropsy: Perform a full necropsy on any deceased animals to determine the cause of death. This should include histopathological examination of key organs, including the bone marrow.

    • Review Hematology Data: Correlate the timing of the adverse events with the hematology data to determine if severe neutropenia was a contributing factor.

    • Review Dosing and Administration: Double-check all dosing calculations and administration records to rule out any errors.

    • Refine Monitoring Protocol: Increase the frequency of clinical observations and hematological monitoring for the remaining animals in the study.

Data Presentation

Table 1: Hematological Toxicity of this compound in Human Clinical Trials (for reference)

Dose Level and ScheduleGrade ≥3 Neutropenia IncidenceFebrile Neutropenia IncidenceReference
1200 mg (7-day IV infusion)Not specified75% (24/32 patients)[1][17]
1000 mg (with LDAC)Not specified69% (9/13 patients)[8]
Escalating doses (48-h continuous IV infusion)34% (overall)Not specified[2][6]
Escalating doses (two 2-h infusions)34% (overall)Not specified[2][6]

Experimental Protocols

Protocol 1: Monitoring of Hematological Parameters

  • Animal Identification: Ensure each animal is uniquely identified.

  • Blood Collection:

    • Baseline: Collect a blood sample (e.g., 50-100 µL from the saphenous vein in mice) from each animal prior to the first dose of this compound.

    • On-study: Collect blood samples at predetermined time points (e.g., Days 3, 5, 7, 10, 14, and 21) post-treatment. Frequency should be increased around the expected nadir.

  • Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Analysis: Submit samples for a complete blood count (CBC) with a differential to determine the absolute neutrophil count (ANC), as well as other key hematological parameters.

  • Data Recording: Record all hematological data for each animal at each time point.

Protocol 2: Administration of Supportive Care (Example)

This is a general example protocol and should be adapted in consultation with a veterinarian.

  • Prophylactic Antibiotics:

    • Criteria: If the ANC drops below a predetermined threshold (e.g., <1.0 x 10^9/L), consider prophylactic administration of a broad-spectrum antibiotic.

    • Administration: Administer the antibiotic as prescribed by the veterinarian (e.g., in drinking water or by oral gavage).

  • Granulocyte Colony-Stimulating Factor (G-CSF) Administration:

    • Criteria: For severe or prolonged neutropenia (e.g., ANC <0.5 x 10^9/L for more than 48 hours), G-CSF administration may be warranted.

    • Dosing and Administration: The dose and frequency of G-CSF should be determined by the veterinarian based on the animal species and severity of neutropenia.

Mandatory Visualizations

Barasertib_Mechanism_of_Action cluster_outcome Outcome This compound This compound (Pro-drug) AZD1152_HQPA AZD1152-HQPA (Active Moiety) This compound->AZD1152_HQPA Conversion AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition Progenitor Rapidly Dividing Cells (e.g., Hematopoietic Progenitor Cells) AZD1152_HQPA->Progenitor Induces Cell Cycle Arrest Mitosis Mitosis AuroraB->Mitosis Regulates Mitosis->Progenitor Proliferation Progenitor->Mitosis Neutrophil Mature Neutrophils Progenitor->Neutrophil Differentiation & Maturation Apoptosis Apoptosis Progenitor->Apoptosis Leads to Neutropenia Neutropenia Apoptosis->Neutropenia

Caption: Mechanism of this compound-induced neutropenia.

Troubleshooting_Workflow Start Severe Neutropenia Detected Confirm Confirm with Repeat CBC Start->Confirm Vet Consult Veterinarian Confirm->Vet Dose Consider Dose Reduction/Interruption Vet->Dose Supportive Initiate Supportive Care (e.g., Antibiotics) Vet->Supportive Monitor Continue Close Monitoring Dose->Monitor GCSF Consider G-CSF Administration Supportive->GCSF GCSF->Monitor End Resolution Monitor->End

Caption: Troubleshooting workflow for severe neutropenia.

Granulopoiesis_Pathway cluster_proliferation Proliferating Progenitors HSC Hematopoietic Stem Cell (HSC) CMP Common Myeloid Progenitor (CMP) HSC->CMP GMP Granulocyte-Macrophage Progenitor (GMP) CMP->GMP Myeloblast Myeloblast GMP->Myeloblast Promyelocyte Promyelocyte Myeloblast->Promyelocyte Myelocyte Myelocyte Promyelocyte->Myelocyte Metamyelocyte Metamyelocyte Myelocyte->Metamyelocyte Band Band Neutrophil Metamyelocyte->Band Neutrophil Mature Neutrophil Band->Neutrophil AuroraB Aurora B Kinase AuroraB->Myeloblast Required for Mitosis AuroraB->Promyelocyte Required for Mitosis AuroraB->Myelocyte Required for Mitosis This compound This compound This compound->AuroraB Inhibits GCSF G-CSF GCSF->GMP Stimulates Proliferation GCSF->Myeloblast Stimulates Proliferation

References

Technical Support Center: Interpreting Off-Target Effects of Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib (AZD1152-HQPA). The information provided will help in understanding and mitigating the off-target effects of this potent Aurora B kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA.[1] This active compound is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] Inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest, polyploidy, and apoptosis in proliferating cancer cells.[1][2]

Q2: What are the known on-targets of this compound?

The primary on-target of this compound is Aurora B kinase. It also shows inhibitory activity against other Aurora kinase family members, but with significantly lower potency.

Q3: What are the known off-target effects of this compound?

While this compound is highly selective for Aurora B kinase, it has been shown to inhibit other kinases at higher concentrations. The most well-documented off-targets include the FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, and c-KIT.[3] Inhibition of these kinases can contribute to both the therapeutic efficacy and the side-effect profile of the drug, especially in hematological malignancies. Some studies have also noted lower activity against Janus kinase 2 (JAK2) and Abelson murine leukemia viral oncogene homolog 1 (Abl).

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

  • Possible Cause: The observed phenotype might be a result of off-target effects rather than, or in addition to, Aurora B inhibition. For example, if you are working with leukemia cell lines, effects on FLT3-ITD could be significant.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a western blot to check for the phosphorylation status of Histone H3 at Serine 10 (pHH3), a direct downstream substrate of Aurora B. A decrease in pHH3 levels confirms Aurora B inhibition.[4]

    • Investigate Off-Target Pathways: Assess the phosphorylation status of key downstream effectors of known off-target kinases. For example, check for phosphorylation of STAT5, AKT, and ERK to investigate the inhibition of the FLT3 or c-KIT pathways.[5]

    • Dose-Response Analysis: Perform a dose-response experiment. On-target effects of a potent inhibitor like this compound should occur at low nanomolar concentrations, while off-target effects typically require higher concentrations.

    • Rescue Experiments: If a specific off-target is suspected, consider rescue experiments by overexpressing a constitutively active form of the suspected off-target kinase to see if the phenotype is reversed.

Issue 2: Discrepancy between in-vitro and in-vivo results.

  • Possible Cause: The pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound can differ between cell culture and animal models. The conversion of the prodrug this compound (AZD1152) to the active metabolite AZD1152-HQPA is a key factor.[4] Additionally, the tumor microenvironment in vivo can influence drug response.

  • Troubleshooting Steps:

    • Use the Correct Compound for the Assay: For in-vitro experiments, it is recommended to use the active metabolite, this compound-HQPA (AZD1152-HQPA), as the conversion from the prodrug can be variable in cell culture. For in-vivo studies, the prodrug this compound (AZD1152) is appropriate.[4]

    • PK/PD Analysis: If possible, measure the concentration of this compound-HQPA in the plasma and tumor tissue of your animal models to ensure adequate drug exposure.

    • Evaluate Biomarkers in Tumors: Analyze tumor samples from in-vivo studies for on-target (e.g., decreased pHH3) and off-target (e.g., decreased pSTAT5) pathway modulation via immunohistochemistry or western blot.

Quantitative Data

Table 1: Kinase Inhibitory Potency of this compound-HQPA

TargetAssay TypePotency (IC50/Ki)Reference(s)
Aurora B Cell-free assay0.37 nM (IC50) [6]
Kinase assay0.36 nM (Ki) [1]
Aurora ACell-free assay1368 nM (IC50)[6]
Kinase assay1369 nM (Ki)[1]
Aurora CKinase assay17.0 nM (Ki)[3]
FLT3-ITDCellular assaySuppresses activity[3]

Table 2: Cellular Activity of this compound-HQPA in Cancer Cell Lines

Cell LineCancer TypePotency (IC50)Reference(s)
SCLC cell lines (sensitive)Small Cell Lung Cancer< 50 nM[4]
Hematopoietic malignant cellsLeukemia3-40 nM[7]

Experimental Protocols

1. Western Blot for Phosphorylated Proteins (e.g., p-Histone H3, p-STAT5)

This protocol is adapted from standard western blotting procedures with specific considerations for phosphoproteins.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound-HQPA at various concentrations and time points.

    • After treatment, wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Keep samples on ice throughout the lysis procedure.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 Ser10, anti-phospho-STAT5 Tyr694) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed for the total protein or a loading control like GAPDH.

2. Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) coupled with Mass Spectrometry (MS)

This method allows for a broad assessment of the kinases that bind to this compound in a cellular context.

  • Cell Lysis and Lysate Preparation:

    • Grow cells to approximately 80% confluency and treat with either DMSO (vehicle control) or this compound for the desired time.

    • Wash cells with ice-cold PBS and harvest by scraping in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.[9]

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography with MIBs:

    • Equilibrate the MIBs (Sepharose beads coupled with multiple kinase inhibitors) with the lysis buffer.

    • Incubate the cell lysate with the equilibrated MIBs to allow for the binding of kinases. This is typically done for a few hours to overnight at 4°C.[10]

    • Wash the beads extensively with a series of buffers (e.g., high-salt buffer followed by low-salt buffer) to remove non-specifically bound proteins.[9]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using a competitive inhibitor (like ATP) or a stringent buffer (like SDS-containing buffer).[10]

    • The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS data is then searched against a protein database to identify and quantify the captured kinases.

    • A comparison between the DMSO-treated and this compound-treated samples will reveal which kinases are displaced by the drug, thus identifying them as potential off-targets.

Visualizations

Barasertib_On_Target_Pathway This compound This compound (AZD1152-HQPA) AuroraB Aurora B Kinase This compound->AuroraB Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) This compound->CellCycleArrest HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) ChromosomeSegregation Proper Chromosome Segregation AuroraB->ChromosomeSegregation ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation Polyploidy Polyploidy CellCycleArrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: On-target signaling pathway of this compound.

Barasertib_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Ras Ras FLT3->Ras PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK cKIT c-KIT cKIT->Ras cKIT->PI3K cKIT->JAK This compound This compound (High Concentration) This compound->FLT3 Inhibition This compound->cKIT Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT5 STAT5 JAK->STAT5 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival STAT5->Proliferation STAT5->Survival

Caption: Potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype confirm_on_target 1. Confirm On-Target Effect (Western Blot for p-Histone H3) start->confirm_on_target on_target_engaged On-Target Engaged? confirm_on_target->on_target_engaged investigate_off_target 2. Investigate Off-Target Pathways (Western Blot for p-STAT5, p-ERK, etc.) on_target_engaged->investigate_off_target Yes troubleshoot_on_target Troubleshoot On-Target Assay on_target_engaged->troubleshoot_on_target No kinome_profiling 3. Broad Kinome Profiling (MIBs-MS) investigate_off_target->kinome_profiling data_analysis 4. Data Analysis and Pathway Identification kinome_profiling->data_analysis conclusion Conclusion: Identify Off-Target(s) and Their Contribution to Phenotype data_analysis->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Barasertib Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Aurora B kinase inhibitor, Barasertib (AZD1152).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (AZD1152) is a potent and selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted in plasma to its active moiety, AZD1152-HQPA. Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[1][2] By inhibiting Aurora B, this compound disrupts the mitotic process, leading to a failure in cell division, the formation of polyploid cells, and ultimately apoptosis (programmed cell death) in cancer cells.[1][3]

Q2: What are the primary dose-limiting toxicities observed in preclinical studies with this compound?

The most consistently reported dose-limiting toxicity in preclinical animal models is myelosuppression, specifically neutropenia.[1] This is consistent with the drug's mechanism of action, as it affects rapidly dividing hematopoietic progenitor cells in the bone marrow. Other significant toxicities observed include stomatitis (inflammation of the mouth) and mucositis (inflammation of the mucous membranes), as well as gastrointestinal toxicities such as diarrhea.[4][5]

Q3: What is the expected phenotype of cells treated with this compound in vitro?

Treatment of cancer cell lines with this compound typically results in a distinct phenotype characterized by:

  • Polyploidy: Cells undergo DNA replication but fail to complete cytokinesis, resulting in cells with an increased DNA content (e.g., 4N, 8N).[3][6]

  • Apoptosis: Following mitotic arrest and the formation of polyploid cells, a significant portion of the cell population will undergo programmed cell death.[1][3]

  • Inhibition of Histone H3 Phosphorylation: A key substrate of Aurora B kinase is Histone H3. Inhibition of Aurora B by this compound leads to a measurable decrease in the phosphorylation of Histone H3 at Serine 10.[7][8]

Troubleshooting Guide

Issue 1: Higher than expected in vivo toxicity at a given dose.

Possible Cause 1: Species-specific sensitivity. Different animal models can have varying sensitivities to drug toxicity. Ensure that the selected species is appropriate and that dose levels have been adequately justified based on available literature or preliminary dose-ranging studies.

Possible Cause 2: Formulation or vehicle effects. The vehicle used to dissolve and administer this compound could contribute to the observed toxicity. It is crucial to include a vehicle-only control group in your study to differentiate between drug-specific and vehicle-related effects.

Troubleshooting Steps:

  • Review Literature: Conduct a thorough literature review for preclinical studies of this compound or similar Aurora B kinase inhibitors to compare dosing regimens and reported toxicities in the same animal model.

  • Dose-Ranging Study: If not already performed, conduct a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model and experimental conditions.

  • Vehicle Control: Always include a control group that receives only the vehicle to assess its contribution to any observed adverse effects.

  • Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior. This can provide early indicators of adverse effects and allow for dose adjustments in subsequent experiments.

Issue 2: Lack of efficacy in a tumor xenograft model.

Possible Cause 1: Insufficient drug exposure at the tumor site. The dose and administration schedule may not be sufficient to achieve and maintain a therapeutic concentration of this compound in the tumor tissue.

Possible Cause 2: Intrinsic resistance of the tumor model. The specific cancer cell line used for the xenograft may have intrinsic resistance mechanisms to Aurora B kinase inhibition.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to measure the concentration of this compound in the plasma and tumor tissue over time. Correlate drug exposure with a pharmacodynamic biomarker, such as the inhibition of Histone H3 phosphorylation in tumor samples.[8]

  • Optimize Dosing Regimen: Based on PK/PD data, consider modifying the dosing schedule (e.g., more frequent administration) or the route of administration to improve drug exposure at the tumor site.

  • In Vitro Sensitivity Testing: Confirm the sensitivity of the cancer cell line to this compound in vitro before initiating in vivo studies. This will help ensure that the chosen model is appropriate.

  • Alternative Models: If resistance is suspected, consider testing this compound in a panel of different xenograft models to identify those with higher sensitivity.

Quantitative Data Summary

Table 1: Summary of Preclinical Dose-Limiting Toxicities of this compound

Animal ModelDosing Regimen (Example)Primary Dose-Limiting ToxicitiesOther Observed ToxicitiesReference
Mice25 mg/kg, intraperitoneal, once daily for 4 days/week for 3 weeksMyelosuppression (Neutropenia)Not specified in detail[9]
RatsIntravenous administration (dose not specified)Transient MyelosuppressionNot specified in detail[1]

Note: Specific quantitative data on the incidence and severity of toxicities at different dose levels in preclinical models is limited in publicly available literature. The information provided is based on qualitative descriptions from the cited sources.

Experimental Protocols

Key Experiment: In Vivo Toxicology Assessment of this compound in a Rodent Model

Objective: To determine the dose-limiting toxicities and the maximum tolerated dose (MTD) of this compound in a rodent model (e.g., mice or rats) following a specified dosing regimen.

Methodology:

  • Animal Model: Utilize a sufficient number of healthy, young adult rodents (e.g., BALB/c mice or Sprague-Dawley rats), divided into treatment and control groups.

  • Dose Formulation: Prepare this compound in a sterile and appropriate vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral).

  • Dose Administration: Administer this compound at a range of escalating doses to different groups of animals. Include a control group that receives the vehicle only. The dosing schedule should be based on the intended clinical use (e.g., daily for 5 days followed by a 2-day rest).

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, activity levels, and body weight.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points during and after treatment. Perform complete blood counts (CBC) to assess for myelosuppression (e.g., neutropenia, anemia, thrombocytopenia) and analyze serum chemistry panels to evaluate organ function (e.g., liver and kidney).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, with a particular focus on bone marrow, gastrointestinal tract, and any tissues with gross abnormalities. Process tissues for histopathological examination to identify any microscopic changes.

  • Data Analysis: Analyze the data to identify any dose-dependent toxicities. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

Visualizations

Signaling Pathway of Aurora B Kinase and the Effect of this compound

AuroraB_Pathway cluster_auroraB Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase INCENP INCENP HistoneH3 Histone H3 (p-H3S10) AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates CENP_A CENP-A AuroraB->CENP_A Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Regulates Survivin Survivin Borealin Borealin Chromosome_Segregation Correct Chromosome Segregation Spindle_Checkpoint->Chromosome_Segregation Ensures Cytokinesis_Actin Cytokinesis Chromosome_Segregation->Cytokinesis_Actin Leads to This compound This compound (AZD1152-HQPA) This compound->AuroraB Inhibits

Caption: Aurora B Kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Toxicology Assessment

Preclinical_Tox_Workflow start Start: Select Animal Model & Determine Dose Range dosing Dose Administration (Treatment & Vehicle Control Groups) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Biological Sampling (Blood for Hematology & Clinical Chemistry) monitoring->sampling necropsy End of Study: Necropsy & Tissue Collection sampling->necropsy histopath Histopathology of Key Organs necropsy->histopath analysis Data Analysis: Identify DLTs & Determine MTD histopath->analysis end End: Toxicology Profile Established analysis->end

References

Technical Support Center: Cell Line Specific Responses to Barasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barasertib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AZD1152) is a potent and highly selective inhibitor of Aurora B kinase.[1][2] It is a prodrug that is rapidly converted to its active metabolite, AZD1152-HQPA, in plasma.[2] Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[2][3][4] By inhibiting Aurora B, this compound disrupts the proper execution of mitosis, leading to chromosome missegregation, formation of polyploid cells, and ultimately, apoptosis (programmed cell death).[2][5]

Q2: What are the expected cellular effects of this compound treatment?

Treatment of sensitive cancer cell lines with this compound typically results in:

  • G2/M phase cell cycle arrest: Cells accumulate in the G2 and M phases of the cell cycle due to the disruption of mitotic progression.

  • Polyploidy: Inhibition of cytokinesis (the final step of cell division) leads to the formation of cells with multiple sets of chromosomes (polyploidy).[2]

  • Inhibition of Histone H3 phosphorylation: Aurora B kinase phosphorylates Histone H3 at Serine 10, a key event for chromosome condensation during mitosis. This compound treatment leads to a decrease in phospho-Histone H3 (Ser10) levels.[6]

  • Induction of apoptosis: Prolonged mitotic arrest and genomic instability trigger programmed cell death.

Q3: Are all cell lines equally sensitive to this compound?

No, the sensitivity of cancer cell lines to this compound is highly variable and cell-line specific. A significant factor influencing sensitivity is the genetic background of the cells, particularly the status of the MYC oncogene.

Q4: What is the role of c-Myc in this compound sensitivity?

Several studies have demonstrated a strong correlation between c-Myc amplification or high c-Myc expression and increased sensitivity to this compound.[1][7][8] This is particularly evident in small-cell lung cancer (SCLC) and neuroblastoma cell lines.[1][8] Therefore, cell lines with amplified c-MYC are more likely to respond to this compound treatment. The RPS7/C-Myc signaling pathway has been implicated in the regulation of glucose metabolism by this compound in gastric cancer cells.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected IC50 values in cell viability assays.

Potential Cause Troubleshooting Step
Cell Line Characteristics Confirm the c-MYC amplification status and expression level in your cell line. Low c-Myc may correlate with reduced sensitivity.[1][8]
Drug Stability and Storage This compound is a prodrug. Ensure proper storage of the compound as recommended by the manufacturer to maintain its activity. Prepare fresh dilutions for each experiment.
Assay Conditions Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Ensure consistent incubation times and reagent concentrations. For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.
Serum Concentration in Media Serum components can sometimes interfere with drug activity. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Drug Efflux Some cell lines may develop resistance through the upregulation of drug efflux pumps like MDR1 and BCRP.[10] If resistance is suspected, consider co-treatment with an efflux pump inhibitor as a control experiment.

Issue 2: Minimal or no induction of apoptosis after this compound treatment.

Potential Cause Troubleshooting Step
Insufficient Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
Apoptosis Assay Timing Apoptosis is a dynamic process. Ensure you are assessing apoptosis at an appropriate time point after treatment. Early time points might show more G2/M arrest, while later time points are more likely to show apoptosis.
Cell Line Resistance Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider evaluating alternative cell death markers or pathways.
Technical Issues with Apoptosis Assay Ensure proper handling and staining of cells for Annexin V/PI assays. Include appropriate positive and negative controls.

Issue 3: Unexpected cell cycle analysis results.

Potential Cause Troubleshooting Step
Suboptimal Drug Concentration A low concentration of this compound may not be sufficient to induce a robust G2/M arrest. Perform a dose-response experiment and analyze the cell cycle at various concentrations.
Timing of Analysis The peak of G2/M arrest may occur at a specific time point after treatment. A time-course analysis is recommended.
Cell Line-Specific Response Some cell lines may exhibit a more pronounced polyploid population rather than a distinct G2/M peak. Ensure your analysis software can accurately quantify polyploid cells.
Staining Protocol Ensure complete fixation and permeabilization of cells for proper DNA staining with propidium iodide (PI). Use RNase to avoid staining of RNA.

Data Presentation

Table 1: Cell Line Specific IC50 Values for this compound (AZD1152-HQPA)

Cell LineCancer Typec-MYC StatusIC50 (nM)Reference
NCI-H82Small-Cell Lung CancerAmplified< 50[8]
NCI-H211Small-Cell Lung CancerNot Amplified> 100[8]
NCI-H446Small-Cell Lung CancerAmplified< 50[8]
NCI-H526Small-Cell Lung CancerNot Amplified< 50[8]
IMR-32NeuroblastomaAmplified~20
SK-N-BE(2)NeuroblastomaAmplified~100
PC9Non-Small Cell Lung Cancer->10,000[11]
PC9-GR4NSCLC (Gefitinib Resistant)-< 60[11]
H1975Non-Small Cell Lung CancerT790M Mutant>10,000[11]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phospho-Histone H3
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Histone H3 or a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound. At the desired time point, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[16][17][18]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as any polyploid populations.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and propidium iodide (PI) to the cell suspension.[19][20][21][22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after incubation.

  • Data Analysis: Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

Aurora_B_Signaling_Pathway This compound This compound (AZD1152-HQPA) AuroraB Aurora B Kinase This compound->AuroraB Inhibits MitoticArrest Mitotic Arrest (G2/M) This compound->MitoticArrest HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates SpindleAssembly Spindle Assembly Checkpoint AuroraB->SpindleAssembly Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates pHistoneH3 p-Histone H3 (Ser10) ChromosomeCondensation Chromosome Condensation pHistoneH3->ChromosomeCondensation Promotes Polyploidy Polyploidy MitoticArrest->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis cMYC c-MYC (High Expression/ Amplification) cMYC->this compound Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Logical_Relationship_Troubleshooting problem Inconsistent IC50 Value cause1 Cell Line Characteristics problem->cause1 cause2 Drug Stability problem->cause2 cause3 Assay Conditions problem->cause3 cause4 Drug Efflux problem->cause4 solution1 Check c-MYC Status cause1->solution1 solution2 Proper Storage & Fresh Dilutions cause2->solution2 solution3 Optimize Seeding & Incubation cause3->solution3 solution4 Use Efflux Pump Inhibitor Control cause4->solution4

References

Barasertib treatment duration and scheduling for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Barasertib (AZD1152-HQPA) in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent Aurora B kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, this compound-HQPA (AZD2811).[1][2][3] this compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][4][5] Its primary mechanism of action is the inhibition of Aurora B kinase activity, which leads to defects in chromosome alignment and segregation, ultimately resulting in failed cell division (cytokinesis), endoreduplication, and the formation of polyploid cells that often undergo apoptosis.[1][3][5][6]

Q2: What is the selectivity profile of this compound-HQPA?

This compound-HQPA is highly selective for Aurora B kinase. It has an in vitro IC50 of 0.37 nM for Aurora B, making it approximately 3,700 times more selective for Aurora B than for Aurora A (IC50 of 1369 nM).[3][5][7] This high selectivity minimizes off-target effects related to the inhibition of other kinases.

Q3: How should I prepare and store this compound for in vitro and in vivo studies?

For in vitro studies, this compound-HQPA, the active metabolite, should be used.[3] It is typically dissolved in fresh DMSO to create a stock solution, which can be stored at -20°C or -80°C.[5] For in vivo experiments, the prodrug this compound (AZD1152) is administered.[3] It can be formulated for various routes of administration, including intravenous, intraperitoneal, or subcutaneous injection.[8] It is crucial to prepare working solutions fresh for each experiment to ensure optimal activity.[5]

Q4: What are the typical cellular effects observed after this compound treatment?

Treatment of cancer cells with this compound typically results in a sequence of cellular events. A transient suppression of histone H3 phosphorylation is an early indicator of Aurora B inhibition.[1][9] This is followed by an accumulation of cells with 4N and subsequently >4N DNA content (polyploidy) due to failed mitosis.[1][10] Ultimately, this leads to an induction of apoptosis.[1][5][11]

Experimental Protocols & Data

In Vitro Treatment Schedules and Efficacy

The optimal duration and concentration of this compound treatment are highly dependent on the cell line and the experimental endpoint. Below is a summary of effective concentrations and durations from various studies.

Cell Line TypeConcentration RangeTreatment DurationObserved EffectReference
Acute Myeloid Leukemia (AML)3-40 nM48 hoursIC50 for cell proliferation[7][12]
Small-Cell Lung Cancer (SCLC)<50 nM120 hoursIC50 for sensitive cell lines[3][13]
Multiple Myeloma (MM)5 µM24-72 hoursG2/M cell cycle arrest[6]
Colorectal Cancer (SW620)Not SpecifiedNot SpecifiedInhibition of histone H3 phosphorylation[8]
Prostate Cancer (LNCaP)50 nM48 hoursInduction of micronuclei[5]
In Vivo Treatment Schedules and Efficacy

In vivo studies have utilized various dosing schedules and routes of administration to assess the anti-tumor efficacy of this compound.

Cancer ModelDosing ScheduleRoute of AdministrationObserved EffectReference
Human Tumor Xenografts10-150 mg/kg/dayIV, IP, SC55% to ≥100% tumor growth inhibition[1][8]
MOLM13 Murine Xenograft25 mg/kgIntraperitonealMarked suppression of tumor growth[12][14]
Colorectal Tumor Xenografts150 mg/kg/day48-h subcutaneous infusionSignificant tumor growth inhibition[15]
Clinical Trial Dosing Regimens

Clinical studies have explored different intravenous infusion schedules to determine the maximum tolerated dose (MTD) and assess safety and efficacy.

Patient PopulationDosing RegimenCycle LengthDose-Limiting ToxicityReference
Advanced Solid Tumors48-h continuous infusionEvery 14 days of a 28-day cycleNeutropenia[16][17]
Advanced Solid TumorsTwo 2-h infusions on consecutive daysEvery 14 days of a 28-day cycleNeutropenia[16][17]
Acute Myeloid Leukemia7-day continuous infusionEvery 21 or 28 daysFebrile Neutropenia, Stomatitis[2][18][19]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Aurora B Kinase Signaling Pathway

This compound directly inhibits Aurora B kinase, a central component of the chromosomal passenger complex (CPC). This inhibition disrupts the phosphorylation of key substrates essential for proper mitotic progression.

Aurora_B_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_outcome Cellular Outcome G2 G2 Phase Cell Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase AuroraB Aurora B Kinase (in CPC) Prophase->AuroraB Anaphase Anaphase Metaphase->Anaphase Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Polyploidy Polyploidy Cytokinesis->Polyploidy Normal_Division Normal Cell Division Cytokinesis->Normal_Division Apoptosis Apoptosis Polyploidy->Apoptosis This compound This compound (AZD1152-HQPA) This compound->Metaphase Misalignment This compound->Cytokinesis Failure This compound->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (p-H3) Kinetochore_Proteins Kinetochore Proteins AuroraB->Kinetochore_Proteins Phosphorylates Cytokinesis_Proteins Cytokinesis Proteins AuroraB->Cytokinesis_Proteins Phosphorylates

Caption: this compound inhibits Aurora B kinase, disrupting mitosis and leading to polyploidy and apoptosis.

Standard Experimental Workflow for Evaluating this compound

A typical workflow to assess the in vitro effects of this compound involves cell treatment followed by assays to measure proliferation, cell cycle distribution, and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_flow_sub Flow Cytometry Endpoints cluster_wb_sub Western Blot Targets Cell_Culture 1. Seed Cancer Cells Treatment 3. Treat Cells (e.g., 24-72 hours) Cell_Culture->Treatment Drug_Prep 2. Prepare this compound-HQPA (in DMSO) Drug_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Flow_Cytometry 4b. Flow Cytometry Treatment->Flow_Cytometry Western_Blot 4c. Western Blot Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay pH3 p-Histone H3 Staining Flow_Cytometry->pH3 PARP Cleaved PARP Western_Blot->PARP Caspase3 Cleaved Caspase-3 Western_Blot->Caspase3

Caption: A standard workflow for the in vitro evaluation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q: I am not observing the expected level of cell death or polyploidy. What could be the issue?

Several factors could contribute to this. Consider the following troubleshooting steps.

Troubleshooting_Guide cluster_checks Potential Causes & Solutions Start Issue: Low Efficacy Observed Drug_Activity Drug Inactivity? - Use fresh DMSO - Aliquot stock solution - Verify active metabolite (HQPA) for in vitro use Start->Drug_Activity Concentration Suboptimal Concentration? - Perform dose-response curve - Consult literature for cell-specific IC50s Start->Concentration Duration Insufficient Duration? - Extend treatment time (e.g., 48-72h) - Time-course experiment Start->Duration Cell_Line Cell Line Resistance? - Check MYC amplification status - Use a known sensitive cell line as a positive control Start->Cell_Line Assay Assay Sensitivity? - Use orthogonal assays (e.g., Annexin V and cleaved PARP) - Check assay controls Start->Assay End Problem Resolved Drug_Activity->End Concentration->End Duration->End Cell_Line->End Assay->End

Caption: A logical guide to troubleshooting suboptimal this compound efficacy in experiments.

Q: My in vivo xenograft model is not responding to this compound treatment. What should I check?

  • Drug Formulation and Administration: Ensure the prodrug this compound (AZD1152) is correctly formulated and administered. The stability of the formulation is critical.

  • Dosing Schedule: The dosing schedule might need optimization for your specific tumor model. Continuous infusion or frequent administration may be necessary to maintain therapeutic drug levels.

  • Pharmacokinetics: this compound is rapidly converted to its active form.[1][2] Consider the pharmacokinetic profile in your animal model, as it may differ from humans.

  • Tumor Model Characteristics: Some tumor types may be inherently resistant to Aurora B kinase inhibition. As seen in SCLC, tumors with cMYC amplification may be more sensitive.[3][11]

Q: I'm observing significant toxicity in my animal studies. How can I manage this?

The most common dose-limiting toxicity associated with this compound is neutropenia.[16][17][18] If you observe excessive weight loss, lethargy, or other signs of toxicity, consider the following:

  • Dose Reduction: Lower the administered dose.

  • Modify Dosing Schedule: Introduce drug holidays or switch from continuous to intermittent dosing to allow for bone marrow recovery.[1]

  • Supportive Care: Implement supportive care measures as per your institution's animal care guidelines.

For further assistance, please consult the relevant publications cited or contact your technical support representative.

References

Technical Support Center: Enhancing Barasertib Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barasertib (AZD1152) and its active metabolite, AZD1152-HQPA (AZD2811). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to tumor tissues and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (also known as AZD2811 or this compound-HQPA)[1][2]. It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis[1][3]. Inhibition of Aurora B kinase disrupts chromosome alignment and segregation, leading to polyploidy (the state of having more than two sets of chromosomes), cell cycle arrest, and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells[1][4].

Q2: What are the main challenges in delivering this compound to tumor tissues?

A2: A primary challenge with the original formulation of this compound (AZD1152) is its requirement for prolonged intravenous infusion (e.g., 7-day continuous infusion) to maintain therapeutic concentrations[5][6]. This administration regimen can be inconvenient and has been associated with dose-limiting toxicities, such as myelosuppression[5][6].

Q3: How does the nanoparticle formulation of AZD2811 enhance tumor delivery?

A3: To overcome the limitations of the original formulation, a nanoparticle formulation of the active metabolite AZD2811 has been developed. These nanoparticles, often composed of biodegradable polymers like PLGA-PEG (poly(lactic-co-glycolic acid)-poly(ethylene glycol)), encapsulate AZD2811[7]. This formulation provides several advantages:

  • Improved Biodistribution: The nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Extended Release: The nanoparticle formulation allows for a sustained release of AZD2811, prolonging its therapeutic effect and allowing for less frequent dosing compared to the free drug[8][9].

  • Increased Efficacy and Tolerability: Preclinical studies have shown that AZD2811 nanoparticles can achieve greater tumor growth inhibition at lower dose intensities compared to the prodrug AZD1152, with a more favorable safety profile, including reduced impact on bone marrow[1][9].

Q4: In which cancer models has this compound or its nanoparticle formulation shown efficacy?

A4: this compound and the AZD2811 nanoparticle formulation have demonstrated anti-tumor activity in a range of preclinical cancer models, including:

  • Acute Myeloid Leukemia (AML)[5]

  • Small-Cell Lung Cancer (SCLC)[2][4][10]

  • Colorectal Cancer[11]

  • Diffuse Large B-cell Lymphoma (DLBCL)[12]

  • Glioblastoma[13]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Lower than expected cytotoxicity or induction of polyploidy in cancer cell lines.

  • Possible Cause 1: Inactive drug.

    • Troubleshooting: Ensure that for in vitro studies, you are using the active metabolite, AZD1152-HQPA (this compound-HQPA), as the prodrug this compound (AZD1152) is not readily converted to its active form in cell culture[2][10].

  • Possible Cause 2: Cell line resistance.

    • Troubleshooting: Verify the sensitivity of your cell line to this compound. IC50 values can vary significantly between cell lines. Consider testing a range of concentrations. Cell lines with cMYC amplification have been shown to be more sensitive to this compound[10].

  • Possible Cause 3: Incorrect timing of analysis.

    • Troubleshooting: The induction of polyploidy is a hallmark of Aurora B inhibition and typically occurs after a failed mitosis[10]. Assess polyploidy at later time points (e.g., 48-72 hours) post-treatment. Early time points may show a G2/M arrest[7].

Issue 2: Inconsistent results in flow cytometry analysis for polyploidy.

  • Possible Cause 1: Improper cell fixation and permeabilization.

    • Troubleshooting: Follow a validated protocol for cell preparation. Inadequate fixation can lead to cell loss and inaccurate DNA content measurement.

  • Possible Cause 2: Cell clumping.

    • Troubleshooting: Ensure single-cell suspension before analysis. Filter the cell suspension through a nylon mesh if necessary. Use doublet discrimination on the flow cytometer to exclude cell aggregates from the analysis.

In Vivo Experiments

Issue 3: High toxicity observed in animal models (e.g., significant weight loss, myelosuppression).

  • Possible Cause 1: Dose-limiting toxicities.

    • Troubleshooting: Neutropenia is a known dose-limiting toxicity of this compound[5]. Consider reducing the dose or modifying the dosing schedule. The nanoparticle formulation of AZD2811 has been shown to have a better safety profile and may be a suitable alternative[1][9].

  • Possible Cause 2: Off-target effects.

    • Troubleshooting: At higher concentrations, this compound can inhibit other kinases like FLT3 and KIT, which are involved in hematopoiesis[5]. Using a more selective Aurora B inhibitor or the nanoparticle formulation to achieve targeted delivery could mitigate these effects.

Issue 4: Suboptimal tumor growth inhibition in xenograft models.

  • Possible Cause 1: Inadequate drug exposure at the tumor site.

    • Troubleshooting: If using the prodrug AZD1152, consider a continuous infusion or more frequent dosing schedule to maintain therapeutic levels. The AZD2811 nanoparticle formulation is designed to improve tumor accumulation and retention and may provide better efficacy[8][9].

  • Possible Cause 2: Tumor model resistance.

    • Troubleshooting: The sensitivity of different tumor xenografts to this compound can vary. Ensure the chosen tumor model is appropriate. For example, SCLC models with high cMYC expression are reported to be more responsive[10].

  • Possible Cause 3: Suboptimal dosing schedule.

    • Troubleshooting: The timing and frequency of administration can significantly impact efficacy. For the AZD2811 nanoparticle, different dosing schedules (e.g., weekly vs. bi-weekly) can be explored to optimize the therapeutic window[12].

Data Presentation

Table 1: In Vitro Efficacy of this compound-HQPA (AZD1152-HQPA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H82Small-Cell Lung Cancer< 50[10]
H446Small-Cell Lung Cancer< 50[2]
H146Small-Cell Lung Cancer< 50[10]
SW620Colorectal CancerNot specified[11]
HCT116Colorectal CancerNot specified[11]
Colo205Colorectal CancerNot specified[11]
U87-MGGlioblastoma~25[13]
HL-60Acute Myeloid LeukemiaNot specified[5]
MOLM13Acute Myeloid LeukemiaNot specified[14]

Table 2: In Vivo Tumor Growth Inhibition with this compound (AZD1152) and AZD2811 Nanoparticles

FormulationCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound (AZD1152)SW620 Colorectal Xenograft150 mg/kg/day, 48h s.c. infusion79[11]
This compound (AZD1152)HCT116 Colorectal Xenograft150 mg/kg/day, 48h s.c. infusion60[11]
This compound (AZD1152)Colo205 Colorectal Xenograft150 mg/kg/day, 48h s.c. infusion81[11]
AZD2811 NanoparticlesSW620 Colorectal Xenograft25 mg/kg, i.v. on day 1 and 3>90[1]
This compound (AZD1152)H841 SCLC Xenograft50-100 mg/kg/day for 10 daysSignificant inhibition[10]
AZD2811 NanoparticlesOCI-LY19 DLBCL Xenograft25 mg/kg weeklySignificant inhibition[12]

Experimental Protocols

Protocol 1: In Vitro Analysis of Polyploidy by Flow Cytometry
  • Cell Seeding: Seed cancer cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound-HQPA (AZD1152-HQPA) or vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash cells once with 1X PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold 1X PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 1X PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in 1X PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris, and use pulse width or area vs. height to exclude doublets.

    • Analyze the DNA content histogram to quantify the percentage of cells in different ploidy states (2N, 4N, 8N, >8N).

Protocol 2: Preparation of AZD2811-Loaded PLGA-PEG Nanoparticles (Illustrative)

This is a generalized protocol based on common nanoparticle formulation techniques. Specific parameters may need optimization.

  • Polymer-Drug Solution Preparation:

    • Dissolve PLGA-PEG copolymer and AZD2811 in a suitable organic solvent (e.g., acetonitrile or dichloromethane)[15]. An ion-pairing agent may be added to improve drug encapsulation[8].

  • Nanoprecipitation/Emulsification:

    • Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of an aqueous phase (e.g., deionized water) under constant stirring. The rapid solvent diffusion leads to the formation of nanoparticles[16].

    • Emulsion-Solvent Evaporation: Emulsify the polymer-drug solution in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) using sonication or homogenization to form an oil-in-water emulsion.

  • Solvent Removal:

    • For both methods, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Nanoparticle Purification and Concentration:

    • Wash the nanoparticle suspension to remove unencapsulated drug and excess surfactant. This can be done by repeated cycles of centrifugation or tangential flow filtration.

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for in vivo administration.

  • Characterization:

    • Size and Zeta Potential: Determine the particle size distribution and zeta potential using dynamic light scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated AZD2811 using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in an appropriate solvent.

Visualizations

Aurora B Kinase Signaling Pathway

AuroraB_Pathway G2_M G2/M Phase Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis CPC Chromosomal Passenger Complex (CPC) Polyploidy Polyploidy AuroraB Aurora B Kinase CPC->AuroraB Activation This compound This compound (AZD1152-HQPA) AuroraB->CPC HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates CENPA CENP-A AuroraB->CENPA Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates CleavageFurrow Cleavage Furrow Formation AuroraB->CleavageFurrow INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation Kinetochore_MT Kinetochore-Microtubule Attachment CENPA->Kinetochore_MT MCAK->Kinetochore_MT Regulates SpindleCheckpoint Spindle Assembly Checkpoint Kinetochore_MT->SpindleCheckpoint This compound->Cytokinesis Inhibits This compound->AuroraB Inhibits This compound->SpindleCheckpoint Disrupts Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Simplified signaling pathway of Aurora B kinase and the mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (this compound or Nanoparticles) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest BM_Harvest Bone Marrow Harvest Endpoint->BM_Harvest Data_Analysis Data Analysis Tumor_Harvest->Data_Analysis BM_Harvest->Data_Analysis

Caption: General experimental workflow for a preclinical xenograft study evaluating this compound.

Troubleshooting Logic for Low In Vitro Efficacy

Troubleshooting_Logic rect_node rect_node Start Low In Vitro Efficacy Observed? Check_Drug Using Active Metabolite (AZD1152-HQPA)? Start->Check_Drug Check_Concentration Concentration Range Appropriate? Check_Drug->Check_Concentration Yes Use_HQPA Action: Use AZD1152-HQPA for in vitro studies. Check_Drug->Use_HQPA No Check_Time Sufficient Incubation Time (48-72h)? Check_Concentration->Check_Time Yes Dose_Response Action: Perform a dose-response experiment. Check_Concentration->Dose_Response No Check_CellLine Cell Line Known to be Sensitive? Check_Time->Check_CellLine Yes Time_Course Action: Perform a time-course experiment. Check_Time->Time_Course No New_CellLine Action: Test a different, more sensitive cell line. Check_CellLine->New_CellLine No Potential_Resistance Conclusion: Cell line may be intrinsically resistant. Check_CellLine->Potential_Resistance Yes

Caption: A decision-making flowchart for troubleshooting low in vitro efficacy of this compound.

References

Addressing variability in Barasertib experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barasertib (AZD1152). This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation with this potent Aurora B kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting guidance for variability in this compound experimental results.

Q1: Why am I observing significant variability in the IC50 values for this compound in the same cell line across different experiments?

A1: Variability in IC50 values is a common challenge in in-vitro pharmacology. For this compound, several factors can contribute to this:

  • Compound Stability and Handling: this compound is a prodrug that is converted to its active form, this compound-hQPA.[1][2][3] Improper storage or handling of both the prodrug and its active metabolite can lead to degradation and reduced potency. Ensure that stock solutions are stored at -80°C for long-term stability and -20°C for shorter periods.[2] Avoid repeated freeze-thaw cycles.[2]

  • Cell Culture Conditions:

    • Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their sensitivity to anticancer agents. It is advisable to use cells within a consistent and low passage number range for all experiments.

    • Cell Density: The initial cell seeding density can influence the final assay readout. Higher cell densities may require higher concentrations of the drug to achieve the same biological effect. Standardize cell seeding numbers across all experiments.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Use a consistent source and percentage of FBS.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of drug exposure can significantly impact the observed IC50 value. Longer incubation times may result in lower IC50 values.

    • Assay Type: Different viability assays (e.g., MTT, PrestoBlue, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Ensure you are using a consistent assay and protocol.[2]

Q2: My experimental results with this compound are not consistent with published data. What could be the reason?

A2: Discrepancies between your results and published findings can arise from several sources:

  • Active Moiety: In-vitro studies should ideally be conducted with the active metabolite, this compound-hQPA (also known as AZD2811), as this compound (AZD1152) requires conversion by plasma phosphatases, a step that may be inefficient in cell culture.[3][4]

  • Cell Line Authenticity and Contamination: Ensure your cell lines are authentic and free from mycoplasma contamination. Misidentified or contaminated cell lines can lead to misleading results.

  • Genetic Heterogeneity of Cell Lines: Different stocks of the same cell line from various cell banks or labs may have inherent genetic differences, such as varying levels of MYC amplification, which has been shown to correlate with sensitivity to this compound.[4][5]

Q3: I am observing unexpected off-target effects or toxicity at higher concentrations of this compound. How can I mitigate this?

A3: While this compound is a highly selective Aurora B kinase inhibitor, off-target effects can occur, particularly at higher concentrations.[6]

  • Concentration Range: Use the lowest effective concentration of this compound-hQPA to minimize the risk of off-target effects. The IC50 for Aurora B is in the low nanomolar range (0.37 nM in cell-free assays), while for Aurora A, it is significantly higher (~1.37 µM).[1][3][6]

  • Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or a different Aurora B inhibitor with a distinct off-target profile to confirm that the observed phenotype is due to Aurora B inhibition.

  • Phenotypic Analysis: The hallmark of Aurora B inhibition is the induction of polyploidy (cells with ≥8N DNA content) followed by apoptosis.[3][6] Confirm that your observed phenotype aligns with this known mechanism of action.

Data Presentation

This compound-hQPA IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's active form, this compound-hQPA, in different cancer cell lines as reported in the literature. This data can serve as a reference for expected potency.

Cell LineCancer TypeIC50 (nM)Reference
Leukemia
HL-60Acute Myeloid Leukemia3 - 40[6][7]
NB4Acute Myeloid Leukemia3 - 40[6][7]
MOLM13Acute Myeloid Leukemia3 - 40[6][7]
MV4-11Biphenotypic Leukemia3 - 40[6][7]
PALL-2Acute Lymphoblastic Leukemia3 - 40[6]
K562Chronic Myeloid Leukemia3 - 40[7]
Lung Cancer
SCLC Panel (sensitive lines)Small Cell Lung Cancer< 50[3][4][5]
A549Non-Small Cell Lung Cancer7[8]
Glioblastoma
U87-MG (p53 wt)Glioblastoma~25[9]
U87-MG (p53 deficient)Glioblastoma~50[9]
Primary GBM CulturesGlioblastoma14 - 75[9]

Note: IC50 values can vary based on the specific experimental conditions as detailed in the troubleshooting section.

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual diagrams to illustrate important concepts.

Signaling Pathway of this compound

This compound acts by inhibiting Aurora B kinase, a key regulator of mitosis. This diagram illustrates the simplified signaling pathway affected by this compound.

Barasertib_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis HistoneH3->Cytokinesis Enables Polyploidy Polyploidy Cytokinesis->Polyploidy This compound This compound (AZD1152-hQPA) This compound->AuroraB Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

This compound inhibits Aurora B kinase, leading to failed cytokinesis, polyploidy, and apoptosis.
Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps for evaluating the in-vitro efficacy of this compound.

Barasertib_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A Cell Seeding C Drug Treatment (Various Concentrations) A->C B This compound-hQPA Stock Preparation B->C D Cell Viability Assay (e.g., MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot (p-Histone H3) C->F G IC50 Calculation D->G H Cell Cycle Profile E->H I Protein Expression F->I

A typical experimental workflow for evaluating the in-vitro effects of this compound.
Troubleshooting Logic for IC50 Variability

This diagram provides a logical approach to troubleshooting inconsistent IC50 values.

Troubleshooting_IC50 Start Inconsistent IC50 Values Compound Check Compound (Storage, Age, Solubility) Start->Compound Cells Evaluate Cell Culture (Passage #, Density, Health) Compound->Cells No Issue NewStock Prepare Fresh Stock of this compound-hQPA Compound->NewStock Issue Found Assay Review Assay Protocol (Incubation Time, Reagents) Cells->Assay No Issue StandardizeCells Standardize Cell Culture Protocols Cells->StandardizeCells Issue Found OptimizeAssay Optimize Assay Parameters Assay->OptimizeAssay Issue Found Resolved Problem Resolved NewStock->Resolved StandardizeCells->Resolved OptimizeAssay->Resolved

A decision tree for troubleshooting variability in this compound IC50 values.

Detailed Methodologies

Cell Viability Assay (MTT-based)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound-hQPA in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound-hQPA. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound-hQPA for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases). Look for an increase in the population of cells with 4N and >4N DNA content.

Western Blot for Phospho-Histone H3
  • Cell Lysis: After treatment with this compound-hQPA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phospho-Histone H3.

References

Barasertib stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Barasertib (also known as AZD1152). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound powder should be stored under specific conditions to prevent degradation. The recommended storage temperatures are based on the intended duration of storage.

Storage DurationTemperatureAdditional Notes
Short-term (days to weeks)0 - 4°CKeep dry and protected from light.[1]
Long-term (months to years)-20°CStore in a dry, dark environment. Can be stable for over 5 years if stored properly.[1][2]

2. How should I store this compound solutions?

The stability of this compound in solution is highly dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.

SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2]
DMSO-20°CUp to 1 monthFor shorter-term storage, though -80°C is preferred for long-term stability.

3. Is this compound sensitive to light?

Yes, it is recommended to store this compound in a dark environment to prevent potential photodegradation.[1] Both the solid powder and solutions should be protected from light.

4. What is the solubility of this compound?

This compound is soluble in DMSO but not in water.[1] For in vitro studies, stock solutions are typically prepared in DMSO. One supplier suggests a solubility of 33 mg/mL in DMSO, and sonication is recommended to aid dissolution.[2] Another indicates a solubility of up to 100 mg/mL in fresh DMSO, noting that moisture-absorbing DMSO can reduce solubility.[3]

5. What is the difference between this compound (AZD1152) and this compound-hQPA (AZD1152-HQPA)?

This compound (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, this compound-hQPA (hydroxyquinazoline pyrazol anilide), also known as AZD2811.[4][5] This conversion is mediated by phosphatases.[4] For in vitro experiments, it is common to use this compound-hQPA directly.[5]

6. Is there any information on the pH stability of this compound?

Detailed, publicly available stability studies across a wide pH range are limited. However, one source, citing personal communication from the manufacturer, states that the active metabolite, this compound-HQPA, has been shown to be stable for over 72 days at pH 7.4 and has an extrapolated half-life of over 11.4 days at pH 1.[6]

Troubleshooting Guide

Problem: I am seeing variable results in my cell-based assays.

This could be related to the stability of your this compound stock solution.

G A Variable Assay Results B Check Stock Solution Handling A->B C Was the stock solution stored correctly? (-80°C for long-term) B->C Storage D Were multiple freeze-thaw cycles avoided? C->D Yes E Prepare fresh stock solution from powder C->E No D->E No F Is the DMSO of high quality and anhydrous? D->F Yes H Test new stock solution in a control experiment E->H G Use fresh, high-grade DMSO F->G No F->H Yes G->E I Issue Resolved H->I Positive Control Works J Issue Persists: Consider other experimental variables H->J Positive Control Fails G cluster_0 Preparation cluster_1 Storage A Weigh this compound-hQPA powder B Add appropriate volume of anhydrous DMSO A->B C Vortex and sonicate until fully dissolved B->C D Aliquot into single-use vials C->D E Store at -80°C D->E F Protect from light E->F G cluster_0 Drug Action cluster_1 Cellular Pathway This compound This compound (Prodrug) Phosphatase Plasma Phosphatases This compound->Phosphatase Barasertib_hQPA This compound-hQPA (Active) Phosphatase->Barasertib_hQPA AuroraB Aurora B Kinase Barasertib_hQPA->AuroraB Inhibits Mitosis Proper Mitosis (Chromosome Segregation, Cytokinesis) AuroraB->Mitosis Regulates Polyploidy Polyploidy Mitosis->Polyploidy Inhibition leads to Apoptosis Apoptosis Polyploidy->Apoptosis

References

Avoiding common pitfalls in Barasertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Barasertib (also known as AZD1152), a potent and selective Aurora B kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting solutions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound (AZD1152) and this compound-HQPA?

A1: this compound (AZD1152) is the prodrug, which is rapidly converted by plasma phosphatases into its active metabolite, this compound-HQPA (hydroxyquinazoline pyrazol anilide), in vivo.[1][2][3] For in vitro studies, it is recommended to use the active form, this compound-HQPA, to ensure direct and accurate assessment of its biological effects.[1] For in vivo experiments in animal models, this compound is administered, as it will be metabolized into the active compound.[1][4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound-HQPA is a highly selective and potent ATP-competitive inhibitor of Aurora B kinase.[3][5][6] Aurora B is a key regulator of mitosis, involved in chromosome alignment, segregation, and cytokinesis.[7] Inhibition of Aurora B by this compound leads to improper chromosome segregation, resulting in the formation of polyploid cells (containing more than the normal number of chromosome sets), which can subsequently lead to cell cycle arrest and apoptosis.[1][5][7] A key pharmacodynamic marker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B kinase.[1][7]

Q3: In which cancer types has this compound shown preclinical activity?

A3: this compound has demonstrated significant preclinical activity in a variety of cancer models, including acute myeloid leukemia (AML)[2][7], small cell lung cancer (SCLC)[1][8][9][10], gastric cancer[5][11], and human colon, lung, and hematologic tumor xenografts.[4][5] Its efficacy in SCLC has been correlated with cMYC amplification and high cMYC gene expression.[1][8][10]

Q4: What are the known off-target effects of this compound?

A4: this compound-HQPA is highly selective for Aurora B kinase, with an IC50 of 0.37 nM, compared to approximately 1369 nM for Aurora A kinase (a ~3700-fold selectivity).[1][6] However, at higher concentrations, it may inhibit other kinases. Some studies have noted that non-selective Aurora kinase inhibitors can also inhibit FLT3 and KIT, which may contribute to hematological toxicities.[3][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect observed in vitro. Use of the inactive prodrug (this compound) instead of the active metabolite (this compound-HQPA). For all in vitro experiments, ensure you are using this compound-HQPA.[1]
Compound precipitation due to poor solubility. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[6] When diluting into aqueous media, ensure the final DMSO concentration is low and compatible with your cell line. For challenging preparations, a formulation with PEG300 and Tween 80 may be considered.[6][13]
Cell line resistance. Some cell lines may exhibit intrinsic or acquired resistance. Confirm target engagement by assessing the phosphorylation of histone H3 (Ser10).[1][7] Consider screening a panel of cell lines to identify sensitive models. In SCLC, sensitivity has been linked to cMYC amplification.[1][8]
High toxicity observed in animal models. Dose is too high. The dose-limiting toxicity in clinical trials was neutropenia.[14][15][16] If significant weight loss or other signs of toxicity are observed, consider reducing the dose or adjusting the dosing schedule.
Vehicle-related toxicity. Ensure the vehicle used for in vivo administration is well-tolerated by the animal model. A common vehicle for this compound is a mixture containing DMSO, PEG300, Tween 80, and water or saline.[6]
Variability in tumor growth inhibition in xenograft studies. Inconsistent drug administration or formulation. Ensure the drug suspension is homogeneous before each administration. Prepare fresh formulations as needed, as stability in aqueous solutions may be limited.[6]
Tumor heterogeneity. Ensure that tumors are of a consistent size at the start of treatment and that animals are properly randomized into treatment groups.
Difficulty in detecting the expected polyploid phenotype. Incorrect timing of analysis. The induction of polyploidy is a key phenotype of Aurora B inhibition and typically precedes apoptosis.[1] Conduct a time-course experiment, analyzing DNA content by flow cytometry at multiple time points (e.g., 24, 48, and 72 hours) post-treatment.[17]
Inappropriate drug concentration. Perform a dose-response study to identify the optimal concentration for inducing polyploidy without causing rapid, widespread cell death that could mask the phenotype.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound-HQPA varies across different cancer cell lines, indicating a range of sensitivities.

Cell LineCancer TypeIC50 (nM)Reference
Various Hematologic Malignancies Leukemia3 - 40[18]
NCI-H82 Small Cell Lung Cancer1[4]
Multiple SCLC Lines (sensitive) Small Cell Lung Cancer< 50[1][9]
Cell-free assay N/A0.37[3][4][6]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay
  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the duration of the experiment (typically 72-120 hours).

  • Compound Preparation: Prepare a stock solution of this compound-HQPA in 100% DMSO (e.g., 10 mM).[6] Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.

  • Treatment: Add the diluted this compound-HQPA to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 120 hours).[9]

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTS or a tetrazolium-based assay.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Histone H3 Phosphorylation by Flow Cytometry
  • Cell Treatment: Treat cells in culture with this compound-HQPA at the desired concentrations (e.g., 10 nM) for a specified time (e.g., 24 hours).[7] Include a vehicle control.

  • Cell Harvest and Fixation: Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the cells to allow antibody entry (e.g., with ice-cold methanol).

  • Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated Histone H3 (Ser10).

  • Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of cells positive for phosphorylated Histone H3. A decrease in the percentage of positive cells in the treated samples compared to the control indicates Aurora B inhibition.[7]

Visualizations

Barasertib_Mechanism_of_Action This compound This compound (Prodrug) AZD1152 HQPA This compound-HQPA (Active Metabolite) This compound->HQPA Plasma Phosphatases AuroraB Aurora B Kinase HQPA->AuroraB Inhibition pH3 Phospho-Histone H3 (Ser10) AuroraB->pH3 Phosphorylation Polyploidy Polyploidy H3 Histone H3 Mitotic_Progression Correct Mitotic Progression pH3->Mitotic_Progression Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Solutions Problem Inconsistent or No In Vitro Effect Check_Compound Using this compound-HQPA (not prodrug)? Problem->Check_Compound Check_Solubility Is compound fully dissolved? Check_Compound->Check_Solubility Yes Use_HQPA Switch to This compound-HQPA Check_Compound->Use_HQPA No Fresh_Stock Prepare fresh stock in anhydrous DMSO Check_Solubility->Fresh_Stock No Check_Target Assess Phospho-H3 (Ser10) levels Check_Solubility->Check_Target Yes

Caption: Troubleshooting workflow for in vitro experiments.

References

Validation & Comparative

A Comparative Analysis of Barasertib and Alisertib for the Treatment of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Barasertib and Alisertib, two promising Aurora kinase inhibitors, in the context of multiple myeloma. This report synthesizes available experimental data on their mechanisms of action, effects on cell viability, cell cycle progression, and apoptosis, presenting a comprehensive overview to inform future research and development.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis, have emerged as attractive targets for cancer therapy. Their overexpression in various cancers, including multiple myeloma, is often associated with genomic instability and poor prognosis.

This guide focuses on two prominent Aurora kinase inhibitors: this compound (AZD1152), a selective inhibitor of Aurora B kinase, and Alisertib (MLN8237), a selective inhibitor of Aurora A kinase. We will delve into their distinct and overlapping mechanisms of action and compare their anti-myeloma activity based on preclinical evidence.

Mechanism of Action: Targeting Mitosis through Different Angles

Alisertib and this compound both disrupt cell division, leading to cell cycle arrest and apoptosis in cancer cells. However, they achieve this through the inhibition of different Aurora kinase isoforms, resulting in distinct cellular phenotypes.

Alisertib (Aurora A Kinase Inhibitor): Alisertib primarily targets Aurora A kinase, a key regulator of centrosome maturation, spindle assembly, and mitotic entry.[1] Inhibition of Aurora A leads to defects in spindle formation, resulting in mitotic arrest and subsequent cell death.[1][2]

This compound (Aurora B Kinase Inhibitor): this compound is a selective inhibitor of Aurora B kinase, a component of the chromosomal passenger complex.[3] This complex is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B disrupts these processes, leading to endoreduplication (DNA replication without cell division) and the formation of polyploid cells, which ultimately undergo apoptosis.[4][5]

A key study directly comparing the two drugs in multiple myeloma cell lines found that while both induce cell cycle arrest, Alisertib causes a prolonged mitotic arrest, whereas this compound induces a transient arrest.[6] Both treatments can lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[6]

Comparative Efficacy in Multiple Myeloma

The following tables summarize the available quantitative data from preclinical studies, comparing the effects of this compound and Alisertib on cell viability, cell cycle distribution, and apoptosis in multiple myeloma cell lines.

Table 1: Inhibition of Cell Viability (IC50)
Cell LineThis compound (AZD1152) IC50Alisertib (MLN8237) IC50Reference(s)
Multiple Myeloma Cell Lines (General)Not explicitly detailed in a comparative table0.003-1.71 µM[7]
HCT-116 (Colon Cancer)-32 ± 10 nM[8]
Lymphoma Cell Lines-Generally more sensitive than solid tumor lines[8]
HL-60 (Leukemia)51 nM (active metabolite)-[5]
HL-60/ara-C20 (Leukemia)70 nM (active metabolite)-[5]

Note: Comprehensive head-to-head IC50 data for both drugs across a panel of MM cell lines is limited in the reviewed literature. The provided data is indicative of their potency in different cancer types.

Table 2: Effect on Cell Cycle Distribution
DrugCell Line(s)ConcentrationTime Point% of Cells in G2/M Phase (Approx. Fold Increase)Reference(s)
AlisertibPrimary MM cells & cell lines0.5 µM-2- to 6-fold increase[7]
Alisertib & this compoundFive MM cell lines100 nM (Alisertib), 5 µM (this compound)24 hProminent G2/M arrest[9]
Table 3: Induction of Apoptosis
DrugCell Line(s)Concentration(s)Time PointObservationsReference(s)
AlisertibOPM-2 & MM1.S100 nM (VX-680, a pan-aurora inhibitor)60 h32% to 47% activated caspase 3 positive cells[1]
ZK (another aurora inhibitor)OPM-2 & MM1.S500 nM60 h27% to 40% activated caspase 3 positive cells[1]
Alisertib & this compoundFive MM cell linesVarious48h & 72hTime-dependent increase in apoptosis[4]

Signaling Pathways

The therapeutic effects of this compound and Alisertib stem from their modulation of the Aurora kinase signaling pathways, which are critical for cell cycle progression.

Alisertib: Targeting the Aurora A Pathway

Alisertib_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Kinase CyclinB_CDK1->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Alisertib Alisertib Alisertib->Aurora_A Inhibits

Caption: Alisertib inhibits Aurora A kinase, leading to defects in centrosome maturation and spindle assembly, which results in mitotic arrest and subsequent apoptosis.

This compound: Targeting the Aurora B Pathway

Barasertib_Pathway cluster_M M Phase (Mitosis) CPC Chromosomal Passenger Complex (CPC) Aurora_B Aurora B Kinase CPC->Aurora_B Contains Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Endoreduplication Endoreduplication/ Polyploidy Chromosome_Segregation->Endoreduplication Cytokinesis->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis This compound This compound This compound->Aurora_B Inhibits

Caption: this compound inhibits Aurora B kinase within the Chromosomal Passenger Complex, impairing chromosome segregation and cytokinesis, which leads to endoreduplication and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Multiple myeloma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Alisertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1.5–3 × 10^5 cells/mL.

  • Treat the cells with increasing concentrations of this compound or Alisertib for 24, 48, or 72 hours.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Multiple myeloma cells

  • This compound and Alisertib

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or Alisertib for the indicated time points.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Multiple myeloma cells

  • This compound and Alisertib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or Alisertib at various concentrations and for different durations.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating the anti-myeloma effects of this compound and Alisertib.

In Vitro Drug Efficacy Workflow

Drug_Efficacy_Workflow Start Start: Select MM Cell Lines Culture Cell Culture Start->Culture Treatment Treat with this compound or Alisertib (Dose and Time Course) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End: Determine Comparative Efficacy Data_Analysis->End

References

Unveiling Synergistic Power: Barasertib in Combination with Topoisomerase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Barasertib, an Aurora B kinase inhibitor, with topoisomerase inhibitors. This analysis is supported by experimental data from preclinical studies, offering insights into potential combination therapies for cancer.

This compound (also known as AZD1152), a potent and selective inhibitor of Aurora B kinase, has shown promise in preclinical studies for its ability to work synergistically with topoisomerase inhibitors, a class of chemotherapy drugs that interfere with DNA replication in cancer cells. This guide delves into the quantitative data, experimental methodologies, and mechanistic pathways that underpin this synergistic relationship.

Enhanced Anti-Proliferative Effects in Leukemia Cell Lines

Preclinical research has demonstrated that the combination of this compound with the topoisomerase II inhibitor daunorubicin results in a synergistic enhancement of anti-proliferative activity in human acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines.[1][2]

Key Findings:
  • Synergistic Action: this compound, in combination with daunorubicin, shows a greater-than-additive effect in inhibiting the growth of MOLM13 (AML) and PALL-2 (ALL) cells.[1][2]

  • In Vivo Potentiation: In a murine xenograft model using MOLM13 cells, this compound was found to potentiate the anti-leukemic action of daunorubicin, indicating that this synergy translates to a living organism model.[1]

Cell LineDrug CombinationEffectReference
MOLM13 (AML)This compound + DaunorubicinSynergistic anti-proliferative activity[1][2]
PALL-2 (ALL)This compound + DaunorubicinSynergistic anti-proliferative activity[1]
MOLM13 XenograftThis compound + DaunorubicinPotentiated anti-leukemic activity[1]

It is important to note that the synergistic or antagonistic effect of this compound with topoisomerase inhibitors may be cell-type dependent. For instance, one study reported an antagonistic effect on the cytotoxicity of etoposide and doxorubicin in HeLa and HCP4 cervical cancer cell lines.

Mechanistic Insights into Synergy

The synergistic effect of combining this compound with topoisomerase inhibitors is believed to stem from their complementary mechanisms of action targeting different phases of the cell cycle. This compound, as an Aurora B kinase inhibitor, disrupts mitotic progression, leading to failed cell division and the formation of polyploid cells. This disruption may render cancer cells more vulnerable to the DNA-damaging effects of topoisomerase inhibitors.

cluster_0 Cell Cycle Progression cluster_1 Drug Intervention cluster_2 Cellular Outcomes G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Entry Apoptosis Apoptosis G2 Phase->Apoptosis Enhanced Damage Response Cytokinesis Cytokinesis Mitosis->Cytokinesis Progression Polyploidy Polyploidy Mitosis->Polyploidy Failed Cytokinesis G1 Phase G1 Phase Cytokinesis->G1 Phase Completion This compound This compound This compound->Mitosis Inhibits Aurora B Kinase Topoisomerase_Inhibitor Topoisomerase_Inhibitor Topoisomerase_Inhibitor->G2 Phase Induces DNA Damage Polyploidy->Apoptosis Increased Sensitivity

Caption: Proposed synergistic mechanism of this compound and topoisomerase inhibitors.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the synergistic effects of this compound and topoisomerase inhibitors.

Cell Proliferation Assay ([³H]-Thymidine Uptake)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

  • Cell Culture: Leukemia cell lines (e.g., MOLM13, PALL-2) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, daunorubicin, or a combination of both for a specified period (e.g., 48 hours).

  • [³H]-Thymidine Incorporation: [³H]-thymidine is added to the cell cultures for the final hours of incubation.

  • Measurement: The amount of [³H]-thymidine incorporated into the DNA of the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells. Combination Index (CI) values are calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the drug combinations as described in the proliferation assay.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

cluster_workflow Experimental Workflow start Cancer Cell Lines (e.g., MOLM13, PALL-2) treatment Treatment: - this compound alone - Topoisomerase Inhibitor alone - Combination start->treatment proliferation Cell Proliferation Assay ([³H]-Thymidine Uptake) treatment->proliferation apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis analysis Data Analysis: - IC50 Determination - Combination Index (CI) - Statistical Analysis proliferation->analysis apoptosis->analysis end Assessment of Synergy analysis->end

Caption: Experimental workflow for assessing synergy.

Conclusion

The combination of this compound with topoisomerase inhibitors, particularly daunorubicin, presents a promising avenue for cancer therapy, especially in hematological malignancies. The synergistic anti-proliferative and pro-apoptotic effects observed in preclinical models warrant further investigation in clinical settings. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers aiming to validate and expand upon these findings. The contrasting results observed in different cancer cell types highlight the importance of further research to identify predictive biomarkers for this combination therapy.

References

Validating Barasertib Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Barasertib (AZD1152), a potent and selective inhibitor of Aurora B kinase. We will explore established techniques, compare them to modern alternatives, and provide the necessary experimental details to empower researchers in their drug discovery efforts.

Introduction to this compound and its Target

This compound is a promising anti-cancer agent that functions as a prodrug, rapidly converting to its active form, AZD1152-HQPA, in plasma. This active moiety is a highly selective ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B by this compound disrupts critical mitotic processes, leading to chromosome missegregation, formation of polyploid cells, and ultimately, apoptosis in rapidly dividing cancer cells. Validating that this compound effectively engages its target, Aurora B, within the complex cellular environment is a critical step in preclinical and clinical development.

Core Methods for Validating this compound Target Engagement

The primary methods for confirming this compound's engagement with Aurora B in cells revolve around detecting the direct inhibition of the kinase and observing the downstream cellular consequences.

Phospho-Histone H3 (Ser10) Inhibition Assay

Principle: A direct and widely accepted pharmacodynamic biomarker for Aurora B kinase activity is the phosphorylation of its substrate, Histone H3, at Serine 10 (pHH3 Ser10). Treatment with this compound is expected to lead to a dose-dependent decrease in the levels of pHH3 Ser10.

Techniques:

  • Western Blotting: A standard method to quantify the levels of pHH3 Ser10 in cell lysates.

  • Immunofluorescence: Allows for the visualization of pHH3 Ser10 inhibition within individual cells and provides spatial context.

  • Flow Cytometry: Enables high-throughput quantification of pHH3 Ser10 levels in a cell population.

Cell Cycle Analysis and Polyploidy Assessment

Principle: Inhibition of Aurora B kinase by this compound leads to defects in cytokinesis, causing cells to exit mitosis without dividing, a phenomenon known as mitotic slippage. This results in the accumulation of cells with a DNA content of 4N or greater (polyploidy).

Technique:

  • Flow Cytometry with Propidium Iodide (PI) Staining: A robust method to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify the emergence of a polyploid population based on DNA content.

Comparison with Alternative Target Engagement Technologies

While the above methods are well-established for this compound, several newer technologies offer alternative or complementary approaches to validate target engagement for kinase inhibitors.

NanoBRET™ Target Engagement Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure compound binding to a target protein in living cells. A NanoLuc® luciferase-tagged Aurora B kinase and a fluorescent tracer that binds to the kinase's active site are expressed in cells. When a test compound like this compound binds to Aurora B, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity and occupancy in a live-cell format.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein alters the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. By measuring the amount of soluble protein at different temperatures, one can infer target engagement. This method can be performed on cell lysates or intact cells and can be adapted for high-throughput screening.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other relevant Aurora kinase inhibitors.

Table 1: In Vitro Potency of Aurora Kinase Inhibitors

InhibitorTarget(s)IC50 (nM, cell-free)Cell Line Examples and Proliferation IC50 (nM)Reference(s)
This compound (AZD1152-HQPA) Aurora B >> Aurora A 0.37 (Aurora B) , 1369 (Aurora A)HL-60 (3-40), MOLM13 (1), MV4-11 (2.8)
Alisertib (MLN8237)Aurora A > Aurora B1.2 (Aurora A), 396.5 (Aurora B)Multiple Myeloma cell lines (varied)
Danusertib (PHA-739358)Pan-Aurora13 (Aurora A), 79 (Aurora B), 61 (Aurora C)Various solid tumor and leukemia lines

Table 2: Comparison of Target Engagement Validation Methods

MethodPrincipleThroughputCellular ContextKey EndpointAdvantagesDisadvantages
Phospho-Histone H3 Western Blot Enzyme activityLow-MediumLysatep-Histone H3 levelsDirect measure of substrate phosphorylation, well-established.Requires cell lysis, not live-cell.
Cell Cycle/Polyploidy Flow Cytometry Cellular phenotypeHighIntact cellsDNA contentMeasures downstream functional outcome, high-throughput.Indirect measure of target engagement.
NanoBRET™ Target Engagement Ligand bindingHighLive cellsBRET signal changeLive-cell measurement of affinity and occupancy, quantitative.Requires genetic modification of cells.
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilizationMedium-HighIntact cells or lysateSoluble protein levelsLabel-free, applicable to native proteins.Can be technically challenging, indirect measure of binding.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)
  • Cell Treatment: Plate cells and treat with a dose range of this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).

Protocol 2: Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the distribution of cells in G1, S, and G2/M phases and to quantify the percentage of polyploid cells (>4N DNA content).

Protocol 3: NanoBRET™ Target Engagement Assay (General Workflow)
  • Cell Seeding: Seed cells transiently or stably expressing the NanoLuc®-Aurora B fusion protein in a suitable assay plate.

  • Compound Addition: Add a serial dilution of this compound or control compounds to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value for target engagement.

Visualizing the Pathways and Workflows

Barasertib_Pathway This compound This compound (Prodrug) AZD1152_HQPA AZD1152-HQPA (Active Drug) This compound->AZD1152_HQPA Conversion in plasma AuroraB Aurora B Kinase AZD1152_HQPA->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Mitosis Mitosis AuroraB->Mitosis Regulation pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 ChromosomeSeg Chromosome Segregation Mitosis->ChromosomeSeg Cytokinesis Cytokinesis Mitosis->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound's mechanism of action.

Target_Validation_Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Cellular Effects WesternBlot Western Blot (p-Histone H3) NanoBRET NanoBRET Assay CETSA CETSA FlowCytometry Flow Cytometry (Cell Cycle/Polyploidy) Immunofluorescence Immunofluorescence (p-Histone H3, Polyploidy) CellTreatment Treat Cells with this compound CellTreatment->WesternBlot CellTreatment->NanoBRET CellTreatment->CETSA CellTreatment->FlowCytometry CellTreatment->Immunofluorescence

Caption: Workflow for validating this compound target engagement.

Conclusion

Validating the cellular target engagement of this compound is a multifaceted process that can be approached using a variety of robust techniques. The traditional methods of assessing phospho-Histone H3 levels and analyzing cell cycle progression remain highly relevant and informative. Newer technologies like NanoBRET and CETSA offer powerful, complementary approaches that provide quantitative, live-cell data on drug-target interactions. The choice of method will depend on the specific research question, available resources, and desired throughput. By employing a combination of these techniques, researchers can build a comprehensive and compelling data package to support the continued development of this compound and other targeted cancer therapies.

Cross-validation of Barasertib's anti-tumor activity in different models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Barasertib's anti-tumor activity, benchmarked against other Aurora kinase inhibitors and standard chemotherapies, reveals its potent and selective action in various preclinical cancer models. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound (AZD1152) is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis. Its active metabolite, this compound-HQPA, disrupts the proper segregation of chromosomes during cell division, leading to polyploidy and subsequent apoptosis in cancer cells. This mechanism of action has demonstrated significant anti-tumor effects across a range of hematological and solid tumor models.

In Vitro Efficacy Across Diverse Cancer Cell Lines

This compound has shown potent growth-inhibitory effects in numerous cancer cell lines, with IC50 values often in the nanomolar range.

Small-Cell Lung Cancer (SCLC)

In a panel of 23 SCLC cell lines, this compound-HQPA demonstrated significant activity, with nine lines being highly sensitive (IC50 < 50 nM).[1] This sensitivity was notably correlated with c-MYC amplification and gene expression.

Cell Linec-MYC StatusIC50 (nM)Growth Inhibition at 100 nM
Sensitive Lines
H446Amplified< 50> 75%
H82Amplified< 50> 75%
H526Amplified< 50> 75%
H209Amplified< 50> 75%
H146Amplified< 50> 75%
H1882Not Amplified< 50> 75%
H2171Not Amplified< 50> 75%
Moderately Resistant Lines
H1048Not Amplified> 5032-50%
Resistant Lines
H345Not Amplified> 100< 20%
DMS53Not Amplified> 100< 20%
H774Not Amplified> 100< 20%
H748Not Amplified> 100< 20%
Multiple Myeloma (MM)

A comparative study in five multiple myeloma cell lines demonstrated the anti-proliferative activity of this compound alongside the Aurora A kinase inhibitor, Alisertib. Both drugs inhibited cell growth in a dose- and time-dependent manner. While a direct IC50 comparison was not provided in the text, the study highlighted the anti-myeloma potential of targeting Aurora kinases.

In Vivo Anti-Tumor Activity in Xenograft Models

This compound has demonstrated robust anti-tumor efficacy in various mouse xenograft models, leading to significant tumor growth inhibition and, in some cases, tumor regression.

Colorectal Cancer

In nude mice bearing human colorectal tumor xenografts, this compound administered via subcutaneous infusion (150 mg/kg/day for 48 hours) resulted in significant tumor growth inhibition:

Xenograft ModelTumor Growth InhibitionP-value
SW62079%< 0.001
HCT11660%< 0.001
Colo20581%< 0.05

Data sourced from studies by AstraZeneca.[2][3]

Small-Cell Lung Cancer (SCLC)

In a xenograft model using the SCLC cell line H841 (high c-MYC expression), this compound treatment led to significant tumor growth delay at 50 mg/kg/day and tumor regression at 100 mg/kg/day.

Neuroblastoma

In a neuroblastoma xenograft model using IMR32 cells, this compound treatment suppressed tumor growth and significantly increased the probability of survival (p=0.0017).

Comparison with Other Aurora Kinase Inhibitors and Combination Therapies

Direct preclinical comparisons of this compound with other Aurora B or pan-Aurora kinase inhibitors are limited in the public domain. However, its high selectivity for Aurora B (Ki = 0.36 nmol/L) over Aurora A (Ki = 1369 nmol/L) is a distinguishing feature.[2]

A clinical study in elderly patients with acute myeloid leukemia (AML) compared this compound monotherapy to low-dose cytarabine (LDAC). This compound showed a significant improvement in the overall complete remission rate (OCRR) compared to LDAC (35.4% vs. 11.5%).

Experimental Protocols

In Vitro Cell Viability (MTS Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density that allows for logarithmic growth over the assay period.

  • Compound Treatment: Cells were exposed to a dose range of this compound-HQPA (typically 0-100 nM).

  • Incubation: Plates were incubated for a specified period (e.g., 120 hours).

  • MTS Reagent Addition: MTS reagent was added to each well.

  • Incubation: Plates were incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Reading: The absorbance was read on a plate reader at a specific wavelength (e.g., 490 nm) to determine the percentage of growth inhibition compared to control-treated cells.

In Vivo Mouse Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 SCLC cells) were mixed with Matrigel and implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors were allowed to establish to a certain size.

  • Treatment Administration: Mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., intraperitoneal injection or subcutaneous infusion) at various doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., 3 times a week) using calipers.

  • Endpoint: The study continued until tumors in the control group reached a predetermined size, at which point all animals were euthanized, and final tumor weights were recorded.

Visualizing the Mechanism of Action

Aurora B Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora B kinase in mitosis, the process targeted by this compound.

Caption: Aurora B Kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

In Vivo Xenograft Workflow Experimental Workflow for In Vivo Xenograft Study start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group treatment_phase Treatment Phase treatment_group->treatment_phase control_group->treatment_phase tumor_measurement Tumor Volume Measurement treatment_phase->tumor_measurement endpoint Study Endpoint tumor_measurement->endpoint Tumor size endpoint reached data_analysis Data Analysis endpoint->data_analysis

Caption: A typical workflow for an in vivo mouse xenograft study of this compound.

References

A Comparative Guide to Aurora B Kinase Inhibitors: Barasertib vs. ZM447439 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Aurora B kinase inhibitors, Barasertib (AZD1152-HQPA) and its predecessor, ZM447439, with a specific focus on their activity in leukemia cells. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Overexpression of these kinases, particularly Aurora B, is frequently observed in various cancers, including leukemia, making them attractive targets for therapeutic intervention.[2] this compound and ZM447439 are two small molecule inhibitors that target Aurora kinases, with a pronounced effect on Aurora B. This compound was developed through the optimization of ZM447439, resulting in a more potent and selective inhibitor.[3] This guide will delve into a head-to-head comparison of these two compounds, providing researchers with the necessary information to make informed decisions for their studies.

Mechanism of Action

Both this compound and ZM447439 are ATP-competitive inhibitors of Aurora kinases.[3][4] They exert their effects by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression. The primary target of both inhibitors in the context of their anti-leukemic activity is Aurora B kinase.

Inhibition of Aurora B kinase disrupts several key mitotic events, including:

  • Chromosome Condensation and Segregation: Aurora B is a critical component of the chromosomal passenger complex (CPC), which ensures the correct attachment of microtubules to kinetochores and the proper segregation of chromosomes.[5] Inhibition of Aurora B leads to defects in these processes.

  • Histone H3 Phosphorylation: A key substrate of Aurora B is histone H3 at serine 10. Phosphorylation of histone H3 is a hallmark of mitosis and is crucial for chromosome condensation. Both this compound and ZM447439 effectively inhibit this phosphorylation event.[6][7]

  • Cytokinesis: Aurora B plays a vital role in the final stage of cell division, cytokinesis. Its inhibition often results in cytokinesis failure, leading to the formation of polyploid cells.[6]

The cellular consequences of Aurora B inhibition by these compounds in leukemia cells include growth arrest, the accumulation of cells with 4N or greater DNA content (polyploidy), and ultimately, the induction of apoptosis.[6][8]

Quantitative Data Comparison

The following tables summarize the in vitro potency of this compound (the active form, AZD1152-HQPA) and ZM447439 against various leukemia cell lines and Aurora kinases.

Table 1: Inhibitory Potency (IC50/Ki) Against Aurora Kinases

CompoundTargetIC50/Ki (nM)Selectivity (Aurora A/Aurora B)
This compound (AZD1152-HQPA) Aurora A1369 (Ki)[9]~3800-fold
Aurora B 0.36 (Ki) [9]
Aurora C17.0 (Ki)[9]
ZM447439 Aurora A110 (IC50)[10]~1.2-fold
Aurora B 130 (IC50) [10]

Table 2: Growth Inhibition (IC50) in Leukemia Cell Lines

Cell LineLeukemia TypeThis compound (AZD1152-HQPA) IC50 (nM)ZM447439 IC50 (µM)
HL-60Acute Promyelocytic Leukemia3-40[11]0.2-3[12]
MOLM13Acute Myeloid Leukemia3-40[11]0.2-3[12]
MV4-11Acute Myeloid Leukemia3-40[11]0.2-3[12]
NB4Acute Promyelocytic Leukemia3-40[11]0.2-3[12]
K562Chronic Myeloid Leukemia3-40[11]Not Reported
PALL-2Acute Lymphoblastic Leukemia3-40[11]0.22[12]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

G Aurora B Kinase Signaling Pathway in Mitosis cluster_inhibitors Inhibitors cluster_mitosis Mitotic Progression This compound This compound AuroraB Aurora B Kinase This compound->AuroraB inhibit Apoptosis Apoptosis This compound->Apoptosis Polyploidy Polyploidy This compound->Polyploidy ZM447439 ZM447439 ZM447439->AuroraB inhibit ZM447439->Apoptosis ZM447439->Polyploidy Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC activates HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) CPC->Cytokinesis regulates Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Spindle Spindle Assembly Checkpoint CPC->Spindle HistoneH3->Prophase enables chromosome condensation Kinetochore->Metaphase ensures proper alignment Spindle->Anaphase regulates transition Polyploidy->Apoptosis G Experimental Workflow: In Vitro Analysis of Aurora Kinase Inhibitors cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture 1. Leukemia Cell Culture (e.g., HL-60, MOLM13) CompoundPrep 2. Prepare Stock Solutions (this compound, ZM447439 in DMSO) CellCulture->CompoundPrep Treatment 3. Treat Cells with Inhibitors (Dose-response and time-course) CompoundPrep->Treatment Proliferation 4a. Cell Proliferation Assay (e.g., Thymidine Uptake) Treatment->Proliferation Apoptosis 4b. Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis CellCycle 4c. Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle Phosphorylation 4d. Western Blot/FACS (for p-Histone H3) Treatment->Phosphorylation IC50 5a. Calculate IC50 Values Proliferation->IC50 ApoptosisQuant 5b. Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist 5c. Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant 5d. Quantify Protein Phosphorylation Phosphorylation->ProteinQuant Comparison 6. Compare Efficacy and Potency IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison ProteinQuant->Comparison

References

A Comparative Analysis of Barasertib and Vincristine Synergy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synergistic effects of Barasertib (AZD1152), a selective Aurora B kinase inhibitor, and Vincristine, a microtubule-destabilizing agent, in the context of cancer therapy. The combination of these two agents has shown promise in preclinical studies, suggesting a potentiation of their anti-cancer activities. This document outlines the mechanisms of action, summarizes the available data on their synergistic interactions, provides detailed experimental protocols for assessing synergy, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and Vincristine

This compound (AZD1152) is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Aurora B kinase is essential for proper chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts these processes, leading to polyploidy and ultimately apoptosis in cancer cells.[1]

Vincristine is a vinca alkaloid that acts as a microtubule-destabilizing agent. It binds to tubulin, inhibiting the assembly of microtubules. This disruption of the mitotic spindle leads to an arrest of cells in the M phase of the cell cycle and subsequent apoptotic cell death.

Synergistic Anti-Cancer Effects

Preclinical studies, particularly in leukemia models, have demonstrated a synergistic anti-proliferative effect when this compound and Vincristine are used in combination. One study reported that this compound (AZD1152) synergistically enhanced the anti-proliferative activity of Vincristine against MOLM13 and PALL-2 leukemia cells in vitro.[1] Furthermore, this synergistic action was also observed in a MOLM13 murine xenograft model in vivo, indicating a potentiation of the anti-tumor effect.[1]

While the synergy between this compound and Vincristine has been qualitatively established, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values are not widely available in publicly accessible literature. The Chou-Talalay method is a common approach to quantitatively determine drug synergy, where a CI value of less than 1 indicates synergy.

Data Presentation

Due to the limited availability of public quantitative data for the this compound and Vincristine combination, the following tables are presented as templates to be populated as experimental data becomes available.

Table 1: In Vitro Anti-Proliferative Activity of this compound and Vincristine in Leukemia Cell Lines

Cell LineDrug(s)IC50 (nM)Combination Index (CI)
MOLM13 This compound
Vincristine
This compound + VincristineSynergistic[1]
PALL-2 This compound
Vincristine
This compound + VincristineSynergistic[1]

Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth. The synergy has been reported, but specific CI values are not provided in the cited source.

Table 2: In Vivo Anti-Tumor Activity of this compound and Vincristine in a Leukemia Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Dose Reduction Index (DRI)
This compound
Vincristine
This compound + VincristinePotentiated action[1]

Note: The potentiation of anti-tumor activity has been observed, but specific DRI values are not available in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergy between this compound and Vincristine.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and Vincristine, alone and in combination.

  • Cell Seeding: Seed cancer cells (e.g., MOLM13, PALL-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Vincristine, and their combination for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 values are determined using dose-response curves. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the drug combination.

  • Cell Treatment: Treat cells with this compound, Vincristine, or their combination at predetermined concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the effect of the drug combination on cell cycle progression.

  • Cell Treatment: Treat cells with the drug combination for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Visualizations

Proposed Signaling Pathway of Synergy

The synergistic effect of this compound and Vincristine likely arises from their combined assault on the mitotic machinery. This compound's inhibition of Aurora B kinase disrupts the spindle assembly checkpoint and cytokinesis, while Vincristine's depolymerization of microtubules leads to mitotic arrest. This dual disruption of critical mitotic processes can overwhelm the cell's checkpoint mechanisms, leading to catastrophic mitotic errors and enhanced apoptosis.

Synergy_Pathway This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits MitoticArrest Mitotic Arrest This compound->MitoticArrest Vincristine Vincristine Microtubules Microtubule Dynamics Vincristine->Microtubules Disrupts Vincristine->MitoticArrest SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle SAC->MitoticArrest MitoticSpindle->MitoticArrest Apoptosis Enhanced Apoptosis MitoticArrest->Apoptosis

Caption: Proposed signaling pathway for this compound and Vincristine synergy.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and Vincristine in vitro.

Experimental_Workflow CellCulture Cancer Cell Line (e.g., MOLM13) DrugTreatment Treat with this compound, Vincristine, and Combo CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (MTT) DrugTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) DrugTreatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) DrugTreatment->CellCycleAssay DataAnalysis Data Analysis (IC50, CI) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: Experimental workflow for in vitro synergy assessment.

Conclusion

The combination of this compound and Vincristine represents a promising therapeutic strategy, with preclinical evidence pointing towards a synergistic anti-cancer effect, particularly in hematological malignancies. While quantitative data on the degree of synergy remains to be fully elucidated in publicly available literature, the mechanistic rationale for this combination is strong. The provided experimental protocols offer a framework for researchers to further investigate and quantify this synergy. Future studies should focus on generating robust quantitative data, including Combination Index and Dose Reduction Index values, and further exploring the underlying molecular pathways to optimize the clinical application of this combination therapy.

References

Efficacy of Barasertib in Combination with BH3-Mimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical efficacy of combining Barasertib, a selective Aurora B kinase inhibitor, with BH3-mimetics, a class of drugs that target anti-apoptotic BCL-2 family proteins. The combination of these agents represents a promising therapeutic strategy in oncology, particularly for hematological malignancies like multiple myeloma. This document summarizes key experimental findings, presents quantitative data for comparison, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Preclinical studies, notably in multiple myeloma cell lines, demonstrate that a sequential combination of this compound with various BH3-mimetics results in a synergistic increase in cancer cell death.[1] this compound, by inducing mitotic arrest, appears to prime cancer cells for apoptosis, which is then potently triggered by BH3-mimetics that inhibit key survival proteins like BCL-2, BCL-XL, and MCL-1.[1] This guide consolidates in vitro data to support further investigation and development of this combination therapy.

Data Presentation

The following tables summarize the efficacy of this compound and various BH3-mimetics as single agents and in sequential combination in multiple myeloma cell lines.

Table 1: Single-Agent Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values represent greater potency. The data below is compiled from various studies and presented for a 72-hour treatment period.

Cell LineThis compound (nM)[2]Venetoclax (nM)[3][4]S63845 (nM)[5]A-1155463 (nM)[6]
MM.1S Not specified>6200[7]>1000~250
RPMI-8226 Not specified2200[7]>1000>3000
U266 Not specified>10000[4]>1000Not specified
KMS-12-PE Not specified6.3[4]<100Not specified
OPM-2 Not specifiedNot specified<100Not specified

Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound's IC50 in these specific cell lines at 72h was not explicitly available in the searched literature, though its general potency is in the nanomolar range.[8][9]

Table 2: Efficacy of Sequential Combination Therapy

The following data from Benedi et al. (2025) demonstrates the percentage of apoptotic cells following a 48-hour treatment with this compound, followed by a 24-hour treatment with a BH3-mimetic in multiple myeloma cell lines.[1] The combinations were tested to assess synergistic effects.

Cell LineTreatment CombinationObserved Apoptosis (%)Expected Additive Apoptosis (%)Synergy
MM.1S This compound (5 µM) + Venetoclax (5 µM)~60%<40%Yes
MM.1S This compound (5 µM) + S63845 (100 nM)~75%<40%Yes
RPMI-8226 This compound (5 µM) + A-1155463 (1 µM)~65%<40%Yes
RPMI-8226 This compound (5 µM) + S63845 (100 nM)~80%<40%Yes

Note: The "Observed Apoptosis" percentages are estimated from graphical data presented in the source publication and represent a significant increase over the expected additive effect of the single agents, indicating synergy.[1] The "Expected Additive Apoptosis" is the hypothetical sum of apoptosis induced by each drug alone at the tested concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5–3 × 10^5 cells/mL.

  • Drug Treatment: Add increasing concentrations of the test compounds (this compound or BH3-mimetics) to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds of interest as described for the desired time points.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and collect cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cells.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and BH3-mimetics, as well as the experimental workflow for evaluating their combined efficacy.

Barasertib_Mechanism_of_Action cluster_mitosis Mitosis cluster_auroraB Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora B Aurora B INCENP INCENP Histone_H3 Histone H3 (Ser10) Aurora B->Histone_H3 Phosphorylates Kinetochore_Microtubule Kinetochore-Microtubule Attachments Aurora B->Kinetochore_Microtubule Corrects Attachments Mitotic_Arrest Mitotic Arrest Aurora B->Mitotic_Arrest Survivin Survivin Borealin Borealin Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Chromosome_Segregation Proper Chromosome Segregation Kinetochore_Microtubule->Chromosome_Segregation This compound This compound This compound->Aurora B Inhibits

Caption: this compound inhibits Aurora B kinase, leading to mitotic arrest.

Caption: BH3-mimetics inhibit anti-apoptotic proteins, leading to apoptosis.

Experimental_Workflow cluster_treatment Treatment Protocol cluster_assays Efficacy Assessment start Start: Multiple Myeloma Cell Culture treatment_single Single Agent Treatment (this compound or BH3-mimetic) 24, 48, 72 hours start->treatment_single treatment_combo Sequential Combination Treatment 1. This compound (48h) 2. BH3-mimetic (24h) start->treatment_combo assay_viability Cell Viability Assay (MTT) treatment_single->assay_viability assay_cellcycle Cell Cycle Analysis (PI Staining) treatment_single->assay_cellcycle assay_apoptosis Apoptosis Assay (Annexin V/PI) treatment_combo->assay_apoptosis data_analysis Data Analysis - IC50 Calculation - Apoptosis Percentage - Synergy Assessment assay_viability->data_analysis assay_apoptosis->data_analysis assay_cellcycle->data_analysis

Caption: Workflow for evaluating this compound and BH3-mimetic efficacy.

References

Head-to-Head Comparison: Barasertib vs. Danusertib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapeutics, inhibitors of the Aurora kinase family have emerged as a promising strategy to combat uncontrolled cell proliferation. This guide provides a detailed, data-driven comparison of two prominent Aurora kinase inhibitors: Barasertib (AZD1152) and Danusertib (PHA-739358). We will delve into their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols used to generate this evidence. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for their specific research applications.

Mechanism of Action: A Tale of Two Inhibition Profiles

Both this compound and Danusertib target Aurora kinases, a family of serine/threonine kinases that are essential regulators of mitosis.[1][2] However, their inhibitory profiles differ significantly, which dictates their cellular effects and potential therapeutic applications.

This compound: The Selective Aurora B Inhibitor

This compound is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.[2][3] This active compound is a highly potent and selective ATP-competitive inhibitor of Aurora B kinase.[2][4] The primary role of Aurora B is to ensure correct chromosome segregation and cytokinesis.[5][6] By inhibiting Aurora B, this compound disrupts the alignment of chromosomes during mitosis, which prevents proper cell division.[2] This failure in mitosis leads to the formation of polyploid cells (cells with more than the normal number of chromosome sets), followed by apoptosis (programmed cell death).[2][4] Its high selectivity for Aurora B over Aurora A (approximately 3,700-fold) minimizes off-target effects related to Aurora A inhibition.[4]

Danusertib: The Pan-Aurora and Multi-Kinase Inhibitor

In contrast to this compound's specificity, Danusertib is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with nanomolar potency.[1][7][8][9] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora C's functions are less characterized but are thought to be important in meiosis. By inhibiting all three isoforms, Danusertib disrupts multiple stages of mitosis. Furthermore, Danusertib exhibits "off-target" activity against several other receptor tyrosine kinases, including Abl, Ret, FGFR-1, and TrkA.[1][7][10] This multi-kinase inhibition profile may broaden its antitumor activity but could also contribute to a different toxicity profile compared to more selective inhibitors.[1] Danusertib's mechanism also leads to cell cycle arrest, polyploidy, and apoptosis.[6][8][10]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Danusertib, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (AZD1152-HQPA)Danusertib (PHA-739358)
Aurora A IC50: 1,369 nM[5]IC50: 13 nM[7][8][9]
Aurora B IC50: 0.37 nM[4][5][11]IC50: 79 nM[7][8][9]
Aurora C Ki: 17.0 nM[12]IC50: 61 nM[7][8][9]
Abl -IC50: 25 nM[7][13]
FGFR1 -IC50: 47 nM[7]
c-RET -IC50: 31 nM[7]
TrkA -IC50: 31 nM[7]
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are measures of inhibitor potency. Lower values indicate greater potency.

Table 2: Preclinical Efficacy in Cancer Cell Lines

Cell Line (Cancer Type)This compound (IC50)Danusertib (IC50)
SCLC Panel Sensitive lines: <50 nM[5]-
AGS (Gastric Cancer) -1.45 µM[14]
NCI-N78 (Gastric Cancer) -2.77 µM[14]
Leukemia Cell Lines Growth inhibition demonstrated[15]0.05 µM to 3.06 µM[8]
C13 (Ovarian Cancer) -10.40 µM (24h), 1.83 µM (48h)[8]
A2780cp (Ovarian Cancer) -19.89 µM (24h), 3.88 µM (48h)[8]

Table 3: Clinical Trial Summary

FeatureThis compound (AZD1152)Danusertib (PHA-739358)
Highest Phase Completed Phase III[11]Phase II[1][10][16]
Patient Population Acute Myeloid Leukemia (AML), Advanced Solid Tumors[11][17][18]CML, ALL, Advanced Solid Tumors (Breast, Ovarian, Colorectal, etc.)[13][16][19]
Dose-Limiting Toxicity Neutropenia[17][20]Febrile Neutropenia, Mucositis[6][21]
Observed Responses Complete remission in some AML patients.[3] Stable disease in 23% of solid tumor patients in a Phase I study.[17][20]Responses in CML/ALL patients with T315I mutation.[13][21] Marginal activity in a Phase II solid tumor study.[16]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each inhibitor and a typical experimental workflow for their evaluation.

Barasertib_Mechanism cluster_mitosis Mitosis cluster_inhibition This compound Action G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Failure Mitotic Failure (Endoreduplication) Metaphase->Mitotic_Failure Disruption Cytokinesis Cytokinesis Anaphase->Cytokinesis Daughter_Cells Two Daughter Cells Cytokinesis->Daughter_Cells Cytokinesis->Mitotic_Failure This compound This compound (AZD1152) AuroraB Aurora B Kinase This compound->AuroraB Inhibits Polyploidy Polyploidy Mitotic_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound selectively inhibits Aurora B, leading to mitotic failure and apoptosis.

Danusertib_Mechanism cluster_cell_cycle Cell Cycle & Signaling cluster_inhibition Danusertib Action AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis AuroraC Aurora C Other_Kinases Abl, FGFR1, Ret... Proliferation Cell Proliferation Other_Kinases->Proliferation Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Proliferation->Cell_Cycle_Arrest Danusertib Danusertib (PHA-739358) Danusertib->AuroraA Danusertib->AuroraB Danusertib->AuroraC Danusertib->Other_Kinases Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Danusertib is a pan-Aurora and multi-kinase inhibitor affecting multiple pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with this compound or Danusertib (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Drug_Treatment->Viability_Assay Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Drug_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay IC50 Calculate IC50 Value Viability_Assay->IC50 Xenograft Establish Tumor Xenografts in Mice IC50->Xenograft Inform In Vivo Dosing Animal_Treatment Administer Drug or Vehicle Control Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume Over Time Animal_Treatment->Tumor_Measurement Efficacy Determine Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A standard preclinical workflow for evaluating kinase inhibitors like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these inhibitors.

Protocol 1: In Vitro Cell Viability and IC50 Determination (MTS Assay)

This protocol is used to determine the concentration of an inhibitor required to reduce the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., SCLC, AGS) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound or Danusertib in growth medium. A typical concentration range might be from 100 µM down to 1 nM, including a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for an additional 72-120 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 1-4 hours at 37°C, protected from light. The MTS reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all measurements. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of an inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MOLM13 for leukemia, H841 for SCLC) suspended in 100 µL of a Matrigel/PBS mixture into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[15][22]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • This compound: Typically administered as a prodrug (AZD1152) via intravenous (IV) infusion. A previously studied regimen involved a continuous 7-day infusion every 21 days.[18] For preclinical models, doses like 25 mg/kg have been used.[15]

    • Danusertib: Administered via IV infusion. Clinical studies have used schedules such as a 24-hour infusion every 14 days.[6][16]

    • Control Group: Administer the vehicle solution using the same route and schedule.

  • Monitoring: Measure tumor volumes twice weekly using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1,500-2,000 mm³). At the endpoint, sacrifice the animals, excise the tumors, and weigh them. Compare the mean tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if the drug significantly inhibited tumor growth.[15]

Conclusion

This compound and Danusertib represent two distinct strategies for targeting the Aurora kinase family in cancer. This compound's high selectivity for Aurora B makes it a valuable tool for specifically interrogating the role of this kinase in tumorigenesis and as a precisely targeted therapeutic. Its development has progressed to late-stage clinical trials, particularly in hematologic malignancies.[11]

Danusertib offers a broader, multi-targeted approach. Its pan-Aurora inhibition, coupled with activity against other cancer-relevant kinases like Abl, may provide a more comprehensive blockade of proliferative signals.[1][13] This could be advantageous in cancers driven by multiple signaling pathways or in overcoming resistance, as demonstrated by its activity against the T315I mutant of BCR-ABL.[13] However, this broader activity did not translate into significant clinical efficacy as a single agent in several solid tumor types in Phase II trials.[16]

For the research community, the choice between these two inhibitors depends on the scientific question. This compound is the compound of choice for studies requiring specific inhibition of Aurora B. Danusertib is more suited for exploring the effects of broad Aurora kinase inhibition or for investigating cancers where its additional targets (e.g., Abl, FGFR1) are relevant. The comprehensive data and protocols provided herein serve as a foundational guide for making these informed decisions in the pursuit of novel cancer therapies.

References

Validating Biomarkers for Barasertib Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor. We delve into the experimental data supporting these biomarkers, offer detailed protocols for their validation, and compare this compound's performance against other Aurora B kinase inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a pro-drug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA. This active form is a highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Inhibition of Aurora B kinase disrupts the proper alignment and segregation of chromosomes during cell division, leading to polyploidy (the state of having more than two complete sets of chromosomes) and subsequent apoptosis (programmed cell death) in cancer cells.[1]

Biomarkers for Predicting this compound Sensitivity

Several biomarkers have been identified that may predict the sensitivity of cancer cells to this compound. These include the amplification and overexpression of the c-MYC oncogene, low expression of the anti-apoptotic protein BCL-2, and the mutation status of the tumor suppressor protein p53.

c-MYC Amplification and Overexpression

Studies in small-cell lung cancer (SCLC) have shown a significant correlation between c-MYC amplification and sensitivity to this compound.[2] Cell lines with c-MYC amplification were found to be more sensitive to the growth-inhibitory effects of the drug.[2] Furthermore, high c-MYC gene expression and the presence of a core MYC gene signature also correlated with increased sensitivity.[2]

Low BCL-2 Expression

Recent findings suggest that low expression of the anti-apoptotic protein BCL-2 is a strong predictor of sensitivity to Aurora B kinase inhibitors, including AZD2811 (a this compound derivative), in SCLC.[3][4] Conversely, high BCL-2 expression was associated with resistance.[4][5] This suggests that the intrinsic apoptotic pathway plays a crucial role in the cellular response to Aurora B inhibition.

p53 Mutation Status

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. While the direct role of p53 mutations in this compound sensitivity is still under investigation, some studies suggest that p53 status may influence the outcome of Aurora B inhibition. For instance, the combination of this compound with other agents has shown synthetic lethality in p53-deficient cancer cells.

Comparative Performance of this compound

This compound has demonstrated potent activity across a range of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to other Aurora B kinase inhibitors.

InhibitorTarget(s)Cell LineIC50 (nM)Reference
This compound (AZD1152-HQPA) Aurora B Various Leukemia 1 - 40 [6]
This compound (AZD1152-HQPA) SCLC (sensitive lines) < 50 [2]
Alisertib (MLN8237)Aurora A > Aurora BMultiple MyelomaVaries[7][8]
Danusertib (PHA-739358)Pan-AuroraVariousVaries[9][10]
PF-03814735Aurora A/BSCLC< 100 (sensitive lines)

Experimental Protocols for Biomarker Validation

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (AZD1152-HQPA)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Protein Expression Analysis (c-MYC and BCL-2)

This protocol is used to determine the expression levels of c-MYC and BCL-2 proteins in cancer cell lines.

Materials:

  • Cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against c-MYC, BCL-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Sanger Sequencing for p53 Mutation Analysis

This protocol is used to identify mutations in the TP53 gene.

Materials:

  • Genomic DNA extracted from cancer cells

  • PCR primers flanking the exons of the TP53 gene

  • PCR master mix

  • DNA purification kit

  • Sequencing primers

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit

  • Genetic analyzer

Procedure:

  • Amplify the exons of the TP53 gene from genomic DNA using PCR.

  • Purify the PCR products.

  • Perform cycle sequencing using the purified PCR products, sequencing primers, and the BigDye™ Terminator kit.

  • Purify the sequencing products.

  • Analyze the sequencing products on a genetic analyzer.

  • Compare the obtained sequences to the wild-type TP53 reference sequence to identify any mutations.

Visualizing Key Pathways and Workflows

Barasertib_Mechanism_of_Action cluster_cell_cycle Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis This compound This compound Aurora B Kinase Aurora B Kinase This compound->Aurora B Kinase inhibits Chromosome Segregation Chromosome Segregation Aurora B Kinase->Chromosome Segregation regulates Polyploidy Polyploidy Aurora B Kinase->Polyploidy inhibition leads to Chromosome Segregation->Cytokinesis Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B kinase, leading to defective chromosome segregation, polyploidy, and apoptosis.

Biomarker_Validation_Workflow cluster_cell_lines Cancer Cell Line Panel cluster_biomarker_analysis Biomarker Assessment cluster_drug_treatment This compound Treatment cluster_data_analysis Correlation Analysis Cell Line 1 Cell Line 1 Cell Line 2 Cell Line 2 Cell Line n Cell Line n c-MYC (FISH/qPCR) c-MYC (FISH/qPCR) BCL-2 (Western Blot) BCL-2 (Western Blot) p53 (Sequencing) p53 (Sequencing) IC50 Determination (MTS) IC50 Determination (MTS) Correlate Biomarker Status with IC50 Correlate Biomarker Status with IC50 Cell Line Panel Cell Line Panel Biomarker Assessment Biomarker Assessment Cell Line Panel->Biomarker Assessment This compound Treatment This compound Treatment Cell Line Panel->this compound Treatment Correlation Analysis Correlation Analysis Biomarker Assessment->Correlation Analysis This compound Treatment->Correlation Analysis

Caption: Experimental workflow for validating predictive biomarkers for this compound sensitivity.

Biomarker_Sensitivity_Logic High c-MYC High c-MYC This compound Sensitivity This compound Sensitivity High c-MYC->this compound Sensitivity Low BCL-2 Low BCL-2 Low BCL-2->this compound Sensitivity Mutant p53 Mutant p53 Mutant p53->this compound Sensitivity potential context-dependent ancer

Caption: Logical relationship between candidate biomarkers and predicted sensitivity to this compound.

References

Antagonistic Effects of Barasertib and Alisertib Combination Therapy in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of targeted cancer therapy, the strategic combination of kinase inhibitors holds the promise of enhanced efficacy and the potential to overcome resistance. However, not all combinations result in synergistic or additive effects. This guide provides a comparative analysis of the antagonistic interaction observed between Barasertib (AZD1152), a selective Aurora B kinase inhibitor, and Alisertib (MLN8237), a selective Aurora A kinase inhibitor, in the context of multiple myeloma. This analysis is supported by experimental findings and detailed methodologies to inform future research and drug development strategies.

Executive Summary

Recent preclinical studies have demonstrated that the simultaneous combination of this compound and Alisertib exhibits predominantly antagonistic effects against multiple myeloma (MM) cell lines.[1][2][3][4] This finding is critical for researchers designing combination therapies targeting cell cycle kinases. While both agents individually induce cell cycle arrest and apoptosis, their concurrent application appears to mitigate their overall cytotoxic potential. This guide will delve into the quantitative representation of this antagonism, the experimental protocols used to assess such interactions, and the underlying cellular mechanisms.

Data Presentation: Quantifying Antagonism

The interaction between two or more drugs can be quantitatively assessed using the Combination Index (CI), a parameter derived from the Chou-Talalay method.[5][6][7][8][9][10][11] The CI value provides a quantitative measure of the nature of the drug interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

While the specific quantitative data for the this compound and Alisertib combination in multiple myeloma from the primary study by Benedi et al. is not publicly available in detail, the following table represents a typical presentation of such data, illustrating an antagonistic relationship (CI > 1) across various effect levels (Fraction affected, Fa).

Fraction Affected (Fa)This compound (nM)Alisertib (nM)Combination Index (CI)Interaction
0.252.5501.35Antagonism
0.505.01001.42Antagonism
0.7510.02001.51Antagonism
0.9020.04001.60Antagonism

This table is a representative illustration of antagonistic interaction data based on the Chou-Talalay method. The values are not actual experimental data from a specific study but are presented to demonstrate the concept of an antagonistic Combination Index.

Experimental Protocols

The determination of drug interaction profiles, such as antagonism, relies on robust and standardized experimental protocols. The following is a detailed methodology for a checkerboard assay, a common in vitro technique to assess the effects of drug combinations.

Cell Viability Assay Using the Checkerboard Method

1. Cell Culture and Seeding:

  • Multiple myeloma cell lines (e.g., U266, RPMI-8226, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded into 96-well microplates at a density of 5 x 10^4 cells per well in a final volume of 100 µL and incubated for 24 hours.

2. Drug Preparation and Combination Matrix:

  • Stock solutions of this compound and Alisertib are prepared in dimethyl sulfoxide (DMSO).
  • A checkerboard matrix of drug concentrations is prepared. This typically involves serial dilutions of this compound along the rows and serial dilutions of Alisertib along the columns of the 96-well plate.
  • Each drug is also tested individually in a dose-response manner to determine their single-agent IC50 values.
  • Control wells containing cells treated with DMSO vehicle are included.

3. Treatment and Incubation:

  • The drug dilutions are added to the appropriate wells of the cell-seeded 96-well plates.
  • The plates are incubated for a predetermined period, typically 48 or 72 hours.

4. Cell Viability Assessment (MTT Assay):

  • Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals.
  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) based on the Chou-Talalay method. This analysis will determine whether the drug combination is synergistic, additive, or antagonistic over a range of concentrations.

Mandatory Visualizations

Signaling Pathway and Cellular Fate

The antagonistic interaction between this compound and Alisertib can be conceptualized by their distinct and opposing effects on the cell cycle, leading to a less effective overall outcome compared to their individual actions.

G cluster_0 Drug Intervention cluster_2 Cellular Outcomes This compound This compound (Aurora B Inhibitor) Endoreduplication Endoreduplication & Polyploidy This compound->Endoreduplication Alisertib Alisertib (Aurora A Inhibitor) MitoticArrest Mitotic Arrest (Spindle Defects) Alisertib->MitoticArrest Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 Apoptosis2 Apoptosis Endoreduplication->Apoptosis2 Antagonism Antagonistic Effect (Reduced Overall Cytotoxicity) Apoptosis1->Antagonism Apoptosis2->Antagonism

Caption: Opposing cellular fates induced by this compound and Alisertib may lead to antagonism.

Experimental Workflow

The following diagram illustrates a standard workflow for assessing drug combination effects in vitro.

G start Start cell_culture Cell Culture (Multiple Myeloma Lines) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding drug_prep Drug Preparation (this compound & Alisertib Serial Dilutions) checkerboard Checkerboard Assay Setup (Single agents & Combinations) seeding->checkerboard drug_prep->checkerboard treatment Cell Treatment (48-72 hours) checkerboard->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acq Data Acquisition (Absorbance Reading) viability_assay->data_acq data_analysis Data Analysis (IC50 & Combination Index Calculation) data_acq->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Barasertib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Barasertib, a potent Aurora B kinase inhibitor. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) for Handling this compound

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) information.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Skin - Chemical impermeable gloves- Fire/flame resistant and impervious clothingGloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.

Note: No occupational exposure limit values for this compound are currently available[1].

Procedural Guidance for Safe Handling and Disposal

Engineering Controls:

  • Ensure adequate ventilation in the handling area.

  • Handle this compound in accordance with good industrial hygiene and safety practices.

  • Emergency exits and a designated risk-elimination area should be established[1].

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves prior to use[1].

  • Dispensing/Weighing:

    • Avoid the formation of dust and aerosols[1].

    • Use non-sparking tools to prevent fire caused by electrostatic discharge[1].

  • Working with the Compound:

    • Avoid contact with skin and eyes[1].

    • Avoid breathing mist, gas, or vapors[1].

  • Post-Handling:

    • Wash hands thoroughly after handling[1].

    • Properly remove and dispose of contaminated gloves and clothing.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep apart from foodstuff containers or incompatible materials[1].

Spill Management:

  • Evacuation: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak[1].

  • Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment[1].

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[1].

  • Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal[1].

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with appropriate local, state, and federal laws and regulations.

  • The chemical should be collected in suitable and closed containers for disposal[1].

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and safety precautions for the operational workflow of handling this compound.

Barasertib_Handling_Workflow prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handling1 Weigh/Dispense in Ventilated Area prep2->handling1 Proceed to handling handling2 Perform Experiment handling1->handling2 cleanup1 Clean Work Area handling2->cleanup1 Experiment complete cleanup2 Doff PPE Correctly cleanup1->cleanup2 disposal1 Segregate Waste cleanup2->disposal1 Dispose of contaminated items disposal2 Dispose in Labeled, Sealed Containers disposal1->disposal2

This compound Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.